Colchicoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFRQPVHYZDED-ZZEDUEFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010233 | |
| Record name | Colchicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-29-2 | |
| Record name | Colchicoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchicoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colchicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchicoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLCHICOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Distribution, and Analysis of Colchicoside
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside is a naturally occurring tropolone alkaloid glycoside found in various plant species. It is structurally related to the well-known anti-gout agent, colchicine, from which it is derived through glycosylation. This compound itself serves as a key precursor for the semi-synthetic muscle relaxant, thiothis compound, which is widely used clinically for its anti-inflammatory and analgesic properties. Thiothis compound acts as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. Understanding the natural sources, distribution, and efficient extraction of this compound is paramount for the sustainable production of these valuable pharmaceutical compounds. This guide provides a comprehensive overview of the botanical origins of this compound, its quantitative distribution within plant tissues, detailed experimental protocols for its extraction and analysis, and the biochemical pathways governing its synthesis.
Natural Sources and Distribution
This compound is primarily synthesized by plants belonging to the Colchicaceae family. The principal genera known to produce this compound are Colchicum and Gloriosa.
-
Colchicum Species: Commonly known as autumn crocus or meadow saffron, this genus comprises over 160 species. Several species have been identified as sources of this compound, including Colchicum autumnale, Colchicum speciosum, Colchicum robustum, Colchicum triphyllum, and Colchicum umbrosum. The alkaloid is present in various plant organs, but the highest concentrations are typically found in the seeds and corms (bulb-like underground stems)[1][2][3][4][5].
-
Gloriosa superba: Commonly known as the flame lily or glory lily, this species is a significant commercial source for both colchicine and this compound[6][7][8]. The seeds and tubers are the primary plant parts harvested for alkaloid extraction. Studies indicate that G. superba can be a richer source of these compounds compared to some Colchicum species[9].
Quantitative Data Presentation
The concentration of this compound varies significantly depending on the species, plant organ, geographical location, and developmental stage. The following tables summarize quantitative data from various analytical studies.
Table 1: this compound Content in Seeds of Gloriosa superba and Colchicum speciosum
| Plant Species | Sample Origin | This compound Content (mg/100g) | Colchicine Content (mg/100g) | Reference |
| Gloriosa superba | India (Sample I) | 312.9 | 333.1 | [9] |
| Gloriosa superba | India (Sample II) | 434.0 | 471.1 | [9] |
| Colchicum speciosum | Turkey | 51.9 | 75.9 | [9] |
Table 2: Distribution of this compound and Related Alkaloids in Various Plant Species and Organs
| Plant Species | Plant Organ | This compound Content (% w/w) | Notes | Reference |
| Gloriosa superba | Seeds | up to 0.8% | Also contains up to 0.9% colchicine. | [10][11] |
| Gloriosa superba | Seeds | 2.52% | From a specific 80% ethanol extract. | [10] |
| Colchicum autumnale | Seeds | 0.1% - 0.48% | Considered the main location of this compound in this species. | [2] |
| Colchicum triphyllum | Tubers & Flowers | Not quantified | Identified as a chemical marker for these organs. | [4] |
| Colchicum umbrosum | Corms | Not quantified | Detected alongside colchicine and other alkaloids. | [5] |
| Colchicum robustum | Corms | Not quantified | Detected via HPLC analysis. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the colchicine pathway, which has been elucidated through transcriptomics and metabolic pathway reconstitution[12][13][14]. The pathway begins with the amino acids L-phenylalanine and L-tyrosine. A series of enzymatic reactions, including hydroxylations, methylations, and a key ring expansion catalyzed by a cytochrome P450 enzyme, leads to the formation of the tropolone ring structure of colchicine[13][15][16]. This compound is then formed in a final glycosylation step where a glucose molecule is attached to the C3 position of the colchicine backbone, a reaction catalyzed by a glycosyltransferase.
References
- 1. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of colchicine and this compound in colchicum (Colchicum autumnale L.) seeds on a home-made stationary phase. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Process For Extraction Of Non Toxic High Purity this compound From [quickcompany.in]
- 5. japsonline.com [japsonline.com]
- 6. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016146562A1 - Gloriosa superba l. extracts, compositions and use thereof - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Colchicine - Wikipedia [en.wikipedia.org]
- 10. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 16. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Alkaloid Assembly: A Technical Guide to Colchicoside Biosynthesis in Gloriosa superba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gloriosa superba L., commonly known as the flame lily, is a plant of significant medicinal importance due to its production of the potent alkaloid colchicine and its glycosidic form, colchicoside. These compounds are renowned for their anti-inflammatory properties and are used in the treatment of gout and familial Mediterranean fever. Colchicine also exhibits antimitotic activity, making it a valuable molecule in cancer research. Understanding the intricate biosynthetic pathway of these alkaloids is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Gloriosa superba, detailing the enzymatic steps, quantitative data, and key experimental protocols.
The this compound Biosynthetic Pathway: From Primary Metabolites to a Potent Alkaloid
The biosynthesis of this compound is a complex process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine, derived from the shikimate pathway. The pathway can be broadly divided into three major stages: the formation of the core phenethylisoquinoline scaffold, the intricate rearrangement to form the characteristic tropolone ring of the colchicine backbone, and the final tailoring steps, including glycosylation, to yield this compound.
A near-complete biosynthetic pathway to N-formyldemecolcine, a key precursor to colchicine, has been elucidated through a combination of transcriptomics, metabolic logic, and pathway reconstitution in a heterologous host (Nicotiana benthamiana)[1]. This work identified eight crucial genes from Gloriosa superba that orchestrate the formation of the colchicine core[1]. The final steps in the conversion of N-formyldemecolcine to colchicine have also been characterized, involving N-demethylation, N-deformylation, and N-acetylation[2]. The conversion to this compound involves the glycosylation of a colchicine precursor, 3-O-demethylcolchicine. While the specific endogenous enzyme in G. superba is yet to be definitively identified, this transformation is catalyzed by a UDP-glucosyltransferase (UGT).
Signaling Pathway Diagram
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound in Gloriosa superba.
Quantitative Data
The concentration of this compound and its aglycone, colchicine, varies significantly depending on the plant tissue, developmental stage, and environmental conditions. Seeds and tubers are the primary accumulation sites for these alkaloids.
Table 1: Concentration of Colchicine and this compound in Gloriosa superba
| Plant Part | Compound | Concentration (% dry weight) | Analytical Method | Reference |
| Seeds | Colchicine | 0.7 - 0.9% | HPLC | [3] |
| Tubers | Colchicine | 0.15 - 0.3% | HPLC | [3] |
| Seeds | This compound | ~1.5% | HPLC | [4] |
| Tubers | Colchicine | 0.396% | HPLC-UV | [3] |
| Leaves | Colchicine | 0.164% | HPLC-UV | [3] |
| Stems | Colchicine | 0.051% | HPLC-UV | [3] |
| Seeds | Colchicine | 2.8% (in crude extract) | HPLC | [4] |
| Seeds | 3-O-demethylcolchicine | 1.3% (in crude extract) | HPLC | [4] |
| Seeds | This compound | 1.5% (in crude extract) | HPLC | [4] |
Table 2: Enhanced Production of Colchicine in Gloriosa superba Cell Suspension Cultures
| Elicitor | Concentration | Exposure Time | Colchicine Yield (mg/g DW) | Fold Increase | Reference |
| Casein Hydrolysate | 300 mg/L | 15 days | 8.290 | ~8-fold | [5] |
| Salicylic Acid | 27.624 mg/L | 30 days | 8.149 | ~8-fold | [5] |
| Silver Nitrate | 200 mg/L | 15 days | 4.550 (Thiothis compound) | - | [5] |
Experimental Protocols
Extraction of this compound and Colchicine from G. superba Seeds
This protocol describes a common method for the solvent extraction of colchicinoids.
Materials:
-
Dried and powdered G. superba seeds
-
Methanol
-
Chloroform
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Extract the powdered seeds with 95% methanol multiple times (e.g., 6 times) to ensure exhaustive extraction[6].
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a syrupy liquid[6].
-
Dilute the concentrated extract with deionized water in a 1:4 ratio (extract:water)[6].
-
Perform a liquid-liquid extraction with chloroform to isolate colchicine. The less polar colchicine will partition into the chloroform layer[6].
-
Separate the aqueous layer and subsequently extract it with n-butanol. This compound, being more polar than colchicine, will be selectively extracted into the n-butanol phase, leaving highly polar primary metabolites in the aqueous phase[6].
-
Evaporate the respective solvent fractions to dryness to obtain crude colchicine and this compound.
Quantification of this compound and Colchicine by HPLC-UV
This protocol provides a validated HPLC method for the simultaneous quantification of colchicine and its derivatives.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters 515 pump, 2487 dual λ absorbance detector)[7][8]
-
C18 reverse-phase column (e.g., Sunfire C18, 4.6 x 250 mm, 5 µm)[7][8]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (or phosphoric acid)
-
Deionized water
-
Colchicine and this compound standards
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 3% glacial acetic acid in water (60:40, v/v)[7][8]. An alternative is acetonitrile:water:phosphoric acid (70:30:0.1, v/v/v).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of colchicine and this compound standards in methanol. Generate a calibration curve by preparing a series of dilutions of the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, centrifuge to remove particulate matter, and filter through a 0.45 µm membrane filter prior to injection[8].
-
Analysis: Inject the standards and samples into the HPLC system. Identify the peaks of colchicine and this compound based on the retention times of the standards.
-
Quantification: Calculate the concentration of each analyte in the samples by comparing the peak areas with the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for extraction and quantification of colchicinoids.
Heterologous Reconstitution of the Pathway
A significant breakthrough in understanding colchicine biosynthesis was the heterologous expression of the pathway in Nicotiana benthamiana[1][9]. This involved the co-expression of 16 to 20 genes, including those from G. superba and other plant sources, to produce N-formyldemecolcine and subsequently colchicine from primary metabolites[1][2][9].
Key Gene Modules for Heterologous Expression:
-
Module 1 (4-Hydroxydihydrocinnamaldehyde synthesis): This module comprises six genes from G. superba: 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthase (GsDAHPS), phenylalanine ammonia-lyase (GsPAL), 4-coumarate:CoA ligase (Gs4CL), cinnamoyl-CoA reductase (GsCCR), alkenal reductase (GsAER), and a cytochrome P450 (GsC4H)[9].
-
Module 2 (Dopamine synthesis): This includes L-tyrosine/L-DOPA decarboxylase (GsTyDC/DDC) from G. superba and a 3'-hydroxylase (BvCYP76AD5) from Beta vulgaris[9].
-
Pictet-Spengler Condensation: A promiscuous (S)-norcoclaurine synthase (NCS) from Coptis japonica (CjNCS) is used to form the 1-phenethylisoquinoline scaffold[9].
-
Module 3 (Core Colchicine Scaffold Formation): This module contains the eight identified biosynthetic genes from G. superba that convert the phenethylisoquinoline intermediate to N-formyldemecolcine[9].
-
Final Conversion to Colchicine: Three additional enzymes, an N-demethylase, an N-deformylase, and an N-acetyltransferase, are required to convert N-formyldemecolcine to colchicine[2].
This successful reconstitution not only validates the identified genes but also opens avenues for the biotechnological production of colchicine and its derivatives.
Conclusion
The elucidation of the this compound biosynthetic pathway in Gloriosa superba represents a significant advancement in plant biochemistry and metabolic engineering. The identification of key genes and the successful reconstitution of the pathway in a heterologous host provide a robust framework for the development of sustainable and scalable production platforms for these valuable pharmaceuticals. Future research will likely focus on optimizing the heterologous expression system, elucidating the regulatory networks governing the pathway, and identifying the specific UDP-glucosyltransferase responsible for the final conversion to this compound in G. superba. This knowledge will be instrumental in harnessing the full potential of this remarkable medicinal plant for the benefit of human health.
References
- 1. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalirjpac.com [journalirjpac.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Process For Conversion Of Colchicine And Thiocolchicine To [quickcompany.in]
- 6. Process For Extraction Of Non Toxic High Purity this compound From [quickcompany.in]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Colchicoside as a Glucoside of 3-Demethylcolchicine
Executive Summary
This compound, a naturally occurring pseudoalkaloid, is the direct glycosidic derivative of 3-demethylcolchicine. Found in plants of the Colchicaceae family, such as Colchicum autumnale and Gloriosa superba, this compound serves as a pivotal molecule in both phytochemical studies and pharmaceutical manufacturing.[1][2][3][4] Its core structure consists of the aglycone 3-demethylcolchicine, where the hydroxyl group at the C-3 position of the tropolone ring is linked to a glucose molecule. While 3-demethylcolchicine, an active metabolite of colchicine, exhibits biological activity, this compound is primarily recognized as a crucial intermediate in the semi-synthesis of its thio-derivative, Thiothis compound, a widely used muscle relaxant.[5] This guide provides a comprehensive technical overview of the chemistry, synthesis, biological activity, and experimental protocols related to this compound and its aglycone, 3-demethylcolchicine.
Chemical and Physical Properties
This compound is structurally defined as the 3-O-glucoside of 3-demethylcolchicine.[1] The addition of the glucose moiety significantly alters its physicochemical properties, such as solubility and molecular weight, compared to its aglycone. The chemical properties of both compounds are summarized below.
| Property | This compound | 3-Demethylcolchicine |
| IUPAC Name | N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[1] | N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[6] |
| Synonyms | 3-Demethylcolchicine glucoside, NSC-32992[1] | (-)-3-Demethylcolchicine[6] |
| CAS Number | 477-29-2[1] | 7336-33-6[6] |
| Molecular Formula | C₂₇H₃₃NO₁₁[1] | C₂₁H₂₃NO₆[6] |
| Molecular Weight | 547.5 g/mol [1] | 385.4 g/mol [6] |
| Appearance | Pale yellow crystalline powder | Solid[6] |
| Melting Point | 197 °C[7] | Not specified |
| Solubility | Soluble in water, ethanol[3] | Soluble in ethanol[6] |
Synthesis and Biosynthesis
This compound is a natural product isolated from plants, but it can also be synthesized chemically or via biotransformation from its aglycone, 3-demethylcolchicine, which itself is a metabolite of colchicine.[8][9]
Natural Occurrence and Biosynthesis
This compound is naturally present in various Colchicum species.[4] Its biosynthesis involves the enzymatic glycosylation of 3-demethylcolchicine. This process is catalyzed by specific glucosyltransferases within the plant, which transfer a glucose moiety, typically from a donor like UDP-glucose, to the hydroxyl group on the tropolone ring of 3-demethylcolchicine.
Chemical Synthesis and Biotransformation
The synthesis of this compound is of significant industrial interest, primarily as a pathway to produce Thiothis compound.[5] The general approach involves the glycosylation of 3-demethylcolchicine.
Caption: Chemical synthesis workflow from Colchicine to this compound.
Biological Activity and Mechanism of Action
While its derivative, Thiothis compound, is well-characterized as a muscle relaxant, the biological profile of this compound and 3-demethylcolchicine is distinct.
3-Demethylcolchicine
3-Demethylcolchicine is an active metabolite of colchicine and retains significant biological activity.[8] It has been shown to have an appreciable effect both in vitro and in vivo and is noted to be less toxic than its parent compound, colchicine.[10] Like colchicine, its mechanism of action is believed to involve interaction with tubulin, leading to the disruption of microtubule polymerization and mitotic arrest. This anti-mitotic activity underlies its potential as an antitumor agent.
This compound
In contrast, this compound itself is often reported to have no significant anti-inflammatory properties.[11] Its primary role in pharmacology is that of a prodrug or a synthetic precursor. Following oral administration, it can be metabolized back to its aglycone, 3-demethylcolchicine, which is pharmacologically active.
Signaling Pathway: Tubulin Disruption
The primary mechanism of action for colchicine and its active demethylated metabolites is the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.
Caption: Mechanism of action via tubulin polymerization inhibition.
Pharmacokinetic Data
Pharmacokinetic data for this compound is sparse, as studies often focus on its more active derivatives. However, after oral administration of Thiothis compound, which is structurally similar, the parent compound is not detected in plasma. Instead, its metabolites, including the aglycone, are observed.[12][13][14] This suggests that this compound, if administered orally, would likely undergo rapid intestinal metabolism, cleaving the glycosidic bond to release 3-demethylcolchicine.
The pharmacokinetics of the related compound, Thiothis compound, are summarized below for comparative context.
| Parameter (Thiothis compound) | Oral Administration (8 mg) | Intramuscular Administration (8 mg) |
| Tmax (Parent Drug) | Not Detected[14] | 30 minutes[14] |
| Cmax (Parent Drug) | Not Detected[14] | 175 ng/mL[14] |
| AUC (Parent Drug) | Not Detected[14] | 417 ng·h/mL[14] |
| Tmax (Active Metabolite SL18.0740) | ~1 hour[14] | ~5 hours[14] |
| Cmax (Active Metabolite SL18.0740) | ~60 ng/mL[14] | 11.7 ng/mL[14] |
| Apparent Half-life (Parent Drug, IM) | N/A | ~1.5 hours[14] |
| Apparent Volume of Distribution (IM) | N/A | ~42.7 L[14] |
Note: The active metabolite SL18.0740 is the glucuronide of the aglycone, not the aglycone itself.
Experimental Protocols
Protocol for Synthesis of this compound from 3-Demethylcolchicine
This protocol is a generalized procedure based on methods described for the glycosylation of colchicinoids.[5][15][16]
Objective: To synthesize this compound by glycosylating 3-demethylcolchicine with an activated glucose donor.
Materials:
-
3-demethylcolchicine
-
α-Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Anhydrous acetonitrile (CH₃CN)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated potassium bicarbonate (KHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Saturated potassium bisulfate (KHSO₄) solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
1N Sodium hydroxide (NaOH)
-
Thin Layer Chromatography (TLC) supplies (Silica plates, mobile phase e.g., 9:1 CH₂Cl₂:MeOH)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 3-demethylcolchicine (1 equivalent) and α-acetobromoglucose (1.5 equivalents) in anhydrous acetonitrile.
-
Base Addition: Add 1,1,3,3-tetramethylguanidine (3 equivalents) to the suspension with stirring. The reagents should dissolve, forming a colored solution.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) to the mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material (3-demethylcolchicine) is completely consumed.
-
Work-up:
-
Quench the reaction by adding a saturated KHCO₃ solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and wash sequentially with saturated KHSO₄ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected this compound.
-
-
Deprotection:
-
Dissolve the crude product in ethanol.
-
Add 1N NaOH solution with stirring.
-
Monitor the deprotection by TLC. The reaction is typically complete within a few hours.
-
-
Isolation: this compound should crystallize directly from the reaction medium. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Protocol for HPLC Analysis of this compound
This is a general HPLC method for the analysis of colchicinoids.[4]
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detector scanning, with quantification typically around 245 nm or 350 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Extract the sample (e.g., plant material, reaction mixture) with a suitable solvent like methanol. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard. Quantify the amount using the calibration curve generated from the standards.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
This compound represents a fundamental natural glucoside, structurally and biosynthetically linked to its aglycone, 3-demethylcolchicine. While 3-demethylcolchicine possesses inherent anti-mitotic properties akin to colchicine, this compound is primarily valued as a stable, naturally sourced precursor for the semi-synthesis of pharmacologically significant molecules like Thiothis compound. A thorough understanding of its chemistry, synthesis, and metabolic fate is essential for professionals in natural product chemistry and drug development, enabling the efficient utilization of this compound in pharmaceutical applications and further research into the structure-activity relationships of the colchicinoid family.
References
- 1. This compound | C27H33NO11 | CID 92763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Determination of Muscle Relax-ant Thiothis compound in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 4. brieflands.com [brieflands.com]
- 5. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 477-29-2 | MC16661 | Biosynth [biosynth.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 477-29-2 [chemicalbook.com]
- 12. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. New metabolic and pharmacokinetic characteristics of thiothis compound and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ijpbs.com [ijpbs.com]
- 16. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
In Vitro Anti-inflammatory Activity of Colchicoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of colchicoside derivatives, with a primary focus on the semi-synthetic analogue, thiothis compound, due to the prevalence of available research on this compound. This compound, a natural glucoside from plants like Gloriosa superba, and its derivatives have demonstrated significant anti-inflammatory and muscle relaxant properties.[1][2] This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanism of action involves the downregulation of the NF-κB signaling pathway.[2][3]
Introduction
This compound and its semi-synthetic derivative, thiothis compound, are compounds of significant interest in pharmacology due to their established use as muscle relaxants with analgesic and anti-inflammatory effects.[1][2] While this compound is a naturally occurring glucoside, the majority of detailed in vitro anti-inflammatory research has been conducted on thiothis compound. This guide will therefore focus on the experimental data available for thiothis compound as a representative of this class of molecules, while also drawing relevant comparisons to its parent compound, colchicine, where applicable. The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of thiothis compound is predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[2][4]
In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[3]
Thiothis compound intervenes in this cascade at several key points:
-
It inhibits the activation of the IκB kinase (IKK).[3]
-
It prevents the phosphorylation and subsequent degradation of IκBα.[2][3]
-
It suppresses the nuclear translocation of the p65 subunit of NF-κB.[2]
By blocking these critical steps, thiothis compound effectively halts the NF-κB-mediated transcription of pro-inflammatory mediators.[2] Interestingly, studies have shown that thiothis compound's inhibitory action is specific to the NF-κB pathway, with no significant effect observed on the MAPK pathway, another important inflammatory signaling cascade.[3]
Quantitative Data on In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of thiothis compound have been quantified using various in vitro assays. The following tables summarize the available data, primarily from studies on protein denaturation and proteinase inhibition, which are indirect measures of anti-inflammatory activity.
Table 1: Inhibition of Protein Denaturation by Thiothis compound [5]
| Concentration (µg/mL) | % Inhibition of Bovine Serum Albumin Denaturation |
| 10 | 47% |
| 20 | 53% |
| 30 | 69% |
| 40 | 72% |
| 50 | 81% |
| IC50 (µg/mL) | 37.65 |
Table 2: Inhibition of Proteinase Activity by Thiothis compound [5]
| Concentration (µg/mL) | % Inhibition of Proteinase Activity |
| 10 | Not Reported |
| 20 | Not Reported |
| 30 | Not Reported |
| 40 | Not Reported |
| 50 | 77.49% |
| IC50 (µg/mL) | 32.12 |
Table 3: Membrane Stabilization Activity of Thiothis compound Nanogel [6]
| Concentration (µg/mL) | % Inhibition (Membrane Stabilization) |
| 10 | 56% |
| 20 | 67% |
| 30 | 75% |
| 40 | 80% |
| 50 | 86% |
Note: Data on direct inhibition of NO, TNF-α, IL-6, and IL-1β production by this compound or Thiothis compound with specific IC50 values were not available in the reviewed literature. However, the parent compound, colchicine, has been shown to suppress iNOS activity and NO production in vitro and in vivo.[7] Additionally, in silico docking studies have suggested that this compound can inhibit IL-6.[8]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-inflammatory activity of compounds like this compound derivatives.
Cell Culture
The murine macrophage cell line, RAW 264.7, is commonly used for in vitro inflammation studies.[9][10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Sub-culturing: Cells are passaged upon reaching 80-90% confluency.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.[11][12]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[11]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[13][14]
-
Sample Preparation: Prepare cell culture supernatants as described in the NO assay (steps 1-4).
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, eBioscience).
-
General ELISA Steps:
-
Coat a 96-well plate with a capture antibody specific to the target cytokine.
-
Block non-specific binding sites.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards.
iNOS and COX-2 Protein Expression (Western Blot)
Western blotting is used to detect and quantify the expression levels of iNOS and COX-2 proteins in cell lysates.[15][16]
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
The available in vitro evidence strongly suggests that this compound derivatives, particularly thiothis compound, possess significant anti-inflammatory properties. The primary mechanism of action is the targeted inhibition of the NF-κB signaling pathway, which effectively reduces the expression of key pro-inflammatory mediators. The quantitative data, although limited for some endpoints, consistently demonstrates a dose-dependent anti-inflammatory effect. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory potential of these and other novel compounds. Future studies should aim to generate more comprehensive quantitative data, including IC50 values for the inhibition of specific cytokines and enzymes, to better characterize the therapeutic potential of this compound and its analogues.
References
- 1. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]
- 3. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-inflammatory activity of lauric acid, thiothis compound and thiothis compound-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine on Inducible Nitric Oxide Synthase Activity and Nitric Oxide Production of Mice Induced by Aggregatibacter actinomycetemcomitans [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Effects of Colchicoside and its Analogue, Thiocolchicoside, on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic effects of Colchicoside and its semi-synthetic analogue, Thiothis compound, on various cancer cell lines. The document synthesizes findings on their anti-proliferative and pro-apoptotic activities, details the experimental protocols used for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.
Introduction
This compound is a natural glucoside found in the plant Gloriosa superba.[1] Its semi-synthetic derivative, Thiothis compound, has been used clinically for decades as a muscle relaxant, anti-inflammatory, and analgesic agent.[1] Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects across a range of cancer cell lines.[2][3] This guide focuses primarily on Thiothis compound, for which more extensive cancer research data is available, and also draws comparisons with the related compound, colchicine. The primary mechanism of action appears to be the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation, notably the NF-κB pathway.[1][2]
Data Presentation: Cytotoxic Effects and IC50 Values
The anti-proliferative activity of Thiothis compound has been observed in a diverse set of human cancer cell lines. The data is summarized below.
Table 1: Cancer Cell Lines Inhibited by Thiothis compound
| Cancer Type | Cell Line(s) |
| Leukemia | KBM5, Jurkat[1][4] |
| Multiple Myeloma | U266, RPMI-8226, MM.1S[1][4] |
| Colon Cancer | HCT-116, Caco-2, HT-29[1][4] |
| Breast Cancer | MCF-7[1][4] |
| Squamous Cell Carcinoma | SCC4[1][4] |
| Kidney Cancer | A293[1][4] |
Table 2: IC50 Values of Thiothis compound and Colchicine
The IC50 (inhibitory concentration 50%) value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 Value |
| Thiothis compound | MCF-7 (Breast Cancer) | 79.02 nmol[5][6] |
| Colchicine | MCF-7 (Breast Cancer) | 74.23 nmol[5][6] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the cytotoxic effects of this compound derivatives.
Cell Proliferation and Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7][8] These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 2,000 to 5,000 cells per well).[4][9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare various concentrations of Thiothis compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include untreated cells as a control.[4]
-
Incubation: Incubate the plates for specific time periods (e.g., 24, 72, or 120 hours).[1][4]
-
MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for approximately 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.[11]
Caption: General workflow for assessing the cytotoxic effects of Thiothis compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Therefore, dual staining allows for differentiation:
-
Annexin V- / PI- : Live cells[14]
-
Annexin V+ / PI- : Early apoptotic cells[14]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[14]
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of Thiothis compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a density of approximately 1 × 10^6 cells/mL.[13]
-
Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.[13] Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI to measure emission at >575 nm.[13]
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[15] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell cycle phases: cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate DNA content.[16]
Protocol:
-
Cell Treatment & Harvesting: Treat cells with Thiothis compound, then harvest them.
-
Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and permeabilize their membranes.[16][17] Fix on ice for at least two hours or overnight at 4°C.[16][18]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[15][18]
-
Incubation: Incubate in the dark for 30 minutes at 37°C or overnight at 4°C.[17][18]
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[17]
Signaling Pathways and Mechanism of Action
Thiothis compound exerts its anticancer effects by modulating several critical signaling pathways.
Inhibition of the NF-κB Pathway
A primary mechanism of Thiothis compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that plays a crucial role in inflammation and tumorigenesis by promoting cell survival, proliferation, and angiogenesis.[1]
Mechanism:
-
Thiothis compound prevents the activation of NF-κB induced by various carcinogens and inflammatory stimuli.[4]
-
It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[19][20]
-
By stabilizing IκBα, Thiothis compound blocks the nuclear translocation of the active p65 subunit of NF-κB.[2][4]
-
This suppression of NF-κB activity leads to the downregulation of numerous NF-κB-regulated gene products that are critical for cancer cell survival and proliferation.[2] These include anti-apoptotic proteins (Bcl-2, Bcl-xL, XIAP, cIAP) and cell proliferation biomarkers (c-MYC).[1][2]
Caption: Inhibition of the NF-κB signaling pathway by Thiothis compound.
Induction of Apoptosis
Thiothis compound induces programmed cell death (apoptosis) in cancer cells.[2] This is confirmed by the cleavage of caspase-3 and Poly(ADP-ribose) polymerase (PARP).[1]
Mechanism:
-
Downregulation of Anti-Apoptotic Proteins: The compound significantly suppresses the expression of key cell survival proteins, including Bcl-2, Bcl-xL, XIAP, Mcl-1, cIAP1, and cIAP2.[1][2]
-
Upregulation of Pro-Apoptotic Proteins: In some cell lines like MCF-7, Thiothis compound has been shown to up-regulate the expression of the p53 tumor suppressor protein, which can trigger apoptosis.[5][21]
-
Activation of Caspases: The imbalance between pro- and anti-apoptotic proteins leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1]
Caption: Pro-apoptotic mechanism of Thiothis compound in cancer cells.
Inhibition of Proliferation Pathways and Cell Cycle Arrest
Thiothis compound also inhibits key biomarkers of cell proliferation.[2] It blocks the phosphorylation of the p85 subunit of phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase 3β (GSK3β) without affecting the total protein levels.[2][4] Furthermore, studies on the related compound colchicine show that it can induce a significant arrest of the cell cycle at the G2/M phase in breast cancer cells (MCF-7), preventing mitosis and leading to cell death.[22][23] This anti-mitotic activity is a classic mechanism for colchicine-family compounds, which are known to interact with microtubules.[24][25]
Conclusion
The preliminary evidence strongly suggests that Thiothis compound, a derivative of this compound, exhibits significant cytotoxic and anti-proliferative effects on a variety of cancer cell lines. Its mechanism of action is multi-faceted, involving the potent inhibition of the pro-survival NF-κB pathway, the induction of apoptosis through the modulation of Bcl-2 family and p53 proteins, and the disruption of cell proliferation pathways. These findings provide a solid foundation for further investigation into Thiothis compound as a potential therapeutic agent in oncology. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies to fully elucidate its clinical potential.
References
- 1. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. 2.12. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. jag.journalagent.com [jag.journalagent.com]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Colchicine - Wikipedia [en.wikipedia.org]
Unraveling the Enigma: Speculations on the Core Mechanism of Action of Colchicoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside extracted from the autumn crocus (Colchicum autumnale), and its semi-synthetic sulfur derivative, thiothis compound, have long been staples in the clinical management of painful muscle contractures and inflammatory conditions. Despite their widespread use, the precise molecular mechanisms underpinning their therapeutic effects remain a subject of ongoing investigation and speculation. This technical guide delves into the core speculated mechanisms of action of this compound and its derivatives, with a primary focus on thiothis compound, for which the bulk of mechanistic studies have been conducted. We will explore its dual role as a muscle relaxant and an anti-inflammatory agent, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for the scientific community.
I. Muscle Relaxant Properties: A Complex Interplay with Inhibitory Neurotransmission
The muscle relaxant effects of thiothis compound are primarily attributed to its interaction with the central nervous system, specifically modulating inhibitory neurotransmission. The prevailing evidence points to a complex interaction with GABA-A and glycine receptors.
Interaction with GABA-A Receptors: From Agonism to Antagonism
Initial hypotheses suggested that thiothis compound acts as an agonist at GABA-A receptors, potentiating the effect of the principal inhibitory neurotransmitter, GABA, leading to neuronal hyperpolarization and subsequent muscle relaxation.[1] However, more recent and detailed electrophysiological studies have challenged this notion, providing compelling evidence that thiothis compound functions as a competitive antagonist at GABA-A receptors.[2] This antagonistic action is thought to underlie the proconvulsant activity observed at high doses.[2]
This competitive antagonism means that thiothis compound binds to the same site on the GABA-A receptor as GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effect.[3] This leads to a reduction in chloride ion influx and a decrease in neuronal inhibition.[3][4] The muscle relaxant effect in this context is speculated to arise from a complex downstream modulation of spinal and supraspinal pathways that regulate muscle tone, rather than a direct enhancement of GABAergic inhibition.
Quantitative Data on GABA-A Receptor Interaction
| Parameter | Value | Receptor/System | Experimental Method | Reference |
| IC₅₀ | ~0.15 µM | GABA-A receptor-mediated phasic currents in rat Purkinje cells | Electrophysiology (Patch Clamp) | [2] |
| IC₅₀ | ~0.9 µM | GABA-A receptor-mediated tonic currents in rat granule neurons | Electrophysiology (Patch Clamp) | [2] |
| IC₅₀ | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) | Electrophysiology (in Xenopus oocytes) | [5] |
Modulation of Glycine Receptors
In addition to its effects on GABA-A receptors, thiothis compound also interacts with strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[1] It is speculated that this interaction contributes to its muscle relaxant properties by modulating glycinergic inhibitory pathways.
Quantitative Data on Glycine Receptor Interaction
| Parameter | Value | Receptor/System | Experimental Method | Reference |
| IC₅₀ | 47 µM | Recombinant human strychnine-sensitive glycine receptors (α1 subunit) | Electrophysiology (in Xenopus oocytes) | [5] |
Signaling Pathway: GABA-A Receptor Antagonism
Caption: Competitive antagonism of the GABA-A receptor by thiothis compound.
II. Anti-inflammatory and Analgesic Effects: Targeting the NF-κB Pathway
The anti-inflammatory and analgesic properties of thiothis compound are thought to be mediated by its ability to suppress the production of pro-inflammatory mediators.[1] A key speculated mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Inhibition of NF-κB Activation
Studies have shown that thiothis compound can inhibit the activation of NF-κB induced by various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α).[6] This inhibition prevents the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]
The mechanism of NF-κB inhibition by thiothis compound appears to involve the suppression of IκBα (inhibitor of NF-κB) degradation.[6] In the canonical NF-κB pathway, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation, IκBα is phosphorylated and subsequently degraded, releasing NF-κB to enter the nucleus. By preventing IκBα degradation, thiothis compound effectively traps NF-κB in an inactive state in the cytoplasm.[6]
Quantitative Data on Anti-inflammatory Effects
| Parameter | Effect | Experimental Model | Reference |
| NF-κB Activation | Dose-dependent inhibition of TNF-α-induced activation | KBM-5 cells | [6] |
| IκBα Degradation | Inhibition of TNF-α-induced degradation | KBM-5 cells | [6] |
| p65 Nuclear Translocation | Inhibition of TNF-α-induced translocation | KBM-5 cells | [6] |
| Paw Edema | Time- and dose-dependent inhibition | Carrageenan-induced paw edema in rats | [7] |
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by thiothis compound.
III. Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to investigate the mechanism of action of this compound and its derivatives.
Electrophysiological Recordings (Whole-Cell Patch Clamp)
Objective: To measure the effect of thiothis compound on GABA-A and glycine receptor-mediated currents in neurons.
Protocol Outline:
-
Cell Preparation: Prepare acute brain slices (e.g., from rat cerebellum or hippocampus) or use cultured neurons expressing the receptors of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Cell Identification: Identify target neurons under a microscope.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.
-
Drug Application: Perfuse the bath with a solution containing a known concentration of GABA or glycine to evoke a baseline current. Subsequently, co-apply thiothis compound at various concentrations with the agonist.
-
Data Analysis: Measure the amplitude of the evoked currents in the presence and absence of thiothis compound. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a concentration-response curve.
Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory activity of thiothis compound.
Protocol Outline:
-
Animal Model: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of thiothis compound).
-
Drug Administration: Administer the vehicle, standard drug, or thiothis compound intraperitoneally or orally.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[8][9]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Rota-Rod Test
Objective: To evaluate the muscle relaxant and motor coordination effects of thiothis compound.
Protocol Outline:
-
Apparatus: Use a rota-rod apparatus with a rotating rod of a specific diameter.
-
Animal Model: Use mice (20-25 g).
-
Training: Train the mice to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set period (e.g., 3-5 minutes).[10][11]
-
Grouping and Drug Administration: Divide the trained mice into control, standard (e.g., diazepam), and test groups and administer the respective treatments.
-
Testing: After a defined pre-treatment time (e.g., 30 minutes), place each mouse on the rotating rod and record the time until it falls off (fall-off time).[10][12]
-
Data Analysis: Compare the fall-off time of the test groups with the control and standard groups. A significant decrease in fall-off time indicates muscle relaxation.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if thiothis compound inhibits the DNA-binding activity of NF-κB.
Protocol Outline:
-
Nuclear Extract Preparation: Treat cells (e.g., KBM-5) with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of thiothis compound. Isolate the nuclear proteins.
-
Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.[13]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[13]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods.
-
Data Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of thiothis compound indicates inhibition of NF-κB binding.
Western Blot for IκBα and p65
Objective: To assess the effect of thiothis compound on the levels and phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus with or without thiothis compound. Prepare cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).[14]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A decrease in phosphorylated IκBα and an increase in cytoplasmic p65 (with a corresponding decrease in nuclear p65) in the presence of thiothis compound would support the proposed mechanism.[14]
IV. Conclusion and Future Directions
The current body of evidence strongly suggests that this compound and its derivatives, particularly thiothis compound, exert their therapeutic effects through a dual mechanism of action. Their muscle relaxant properties are likely mediated by a complex interplay with inhibitory neurotransmitter systems, with a notable role as a competitive antagonist at GABA-A receptors and a modulator of glycine receptors. The anti-inflammatory and analgesic effects are increasingly attributed to the inhibition of the pro-inflammatory NF-κB signaling pathway.
While significant strides have been made in elucidating these mechanisms, several questions remain. The precise downstream signaling events following GABA-A receptor antagonism that lead to muscle relaxation require further investigation. A more detailed understanding of the interaction with different GABA-A receptor subtypes could pave the way for the development of more selective and safer muscle relaxants. Furthermore, exploring the full spectrum of anti-inflammatory actions beyond NF-κB inhibition could reveal novel therapeutic applications for these established molecules.
This technical guide provides a comprehensive summary of the current understanding of the speculated mechanisms of action of this compound. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge in this field and developing improved therapies for musculoskeletal and inflammatory disorders.
References
- 1. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 2. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 11. ijbamr.com [ijbamr.com]
- 12. scribd.com [scribd.com]
- 13. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Pharmacological Profile of Thiocolchicoside: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the preclinical pharmacological profile of thiocolchicoside, a semi-synthetic, sulfur-containing derivative of the natural glucoside this compound, which is extracted from the seeds of Gloriosa superba.[1] While the initial compound of interest may be this compound, the vast majority of preclinical and clinical research has focused on thiothis compound due to its established use as a centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties.[1] This document will synthesize the available preclinical data on its mechanism of action, pharmacodynamics, pharmacokinetics (ADME), and toxicology to serve as a comprehensive resource for the scientific community.
Mechanism of Action
Thiothis compound exerts its pharmacological effects through a multi-target mechanism primarily centered on the central nervous system. Its actions as a muscle relaxant are attributed to its interaction with inhibitory neurotransmitter receptors, while its anti-inflammatory effects are mediated through the modulation of key signaling pathways.
Muscle Relaxant Effects: GABA-A and Glycine Receptor Antagonism
The primary mechanism for the myorelaxant properties of thiothis compound involves its function as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors leads to neuronal hyperpolarization and reduced excitability.[4] By antagonizing these receptors, thiothis compound modulates the inhibitory pathways, which is believed to result in its muscle-relaxing effects, likely at a supraspinal level.[5]
Additionally, thiothis compound demonstrates an affinity for strychnine-sensitive glycine receptors, another critical inhibitory receptor system in the spinal cord and brainstem.[4][6] It acts as an antagonist at these receptors as well.[2] This dual antagonism of key inhibitory receptors contributes to its overall pharmacological profile. However, this antagonistic action is also linked to a known proconvulsant effect, making the drug unsuitable for individuals prone to seizures.[1][2]
Electrophysiological studies on recombinant human GABA-A receptors have shown that thiothis compound inhibits GABA-evoked chloride currents with median inhibitory concentrations (IC50) ranging from 0.13 to 0.2 µM.[6] Its potency at glycine receptors is lower, with an IC50 of 47 µM.[6]
Figure 1: Antagonistic action of Thiothis compound on GABA-A and Glycine receptors.
Anti-inflammatory Effects: NF-κB Pathway Inhibition
Beyond its effects on neurotransmitter receptors, thiothis compound exhibits significant anti-inflammatory properties.[4] Preclinical studies have demonstrated that it can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates inflammatory and immune responses.[7][8]
Thiothis compound has been shown to inhibit NF-κB activation induced by various inflammatory stimuli.[8][9] The mechanism involves preventing the degradation and phosphorylation of IκBα (Inhibitor of NF-κB alpha), which normally sequesters NF-κB in the cytoplasm.[7][10] By stabilizing IκBα, thiothis compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, such as cytokines, chemokines, and cyclooxygenase-2 (COX-2).[7][11]
Figure 2: Inhibition of the NF-κB signaling pathway by Thiothis compound.
Pharmacodynamics
Preclinical pharmacodynamic studies have been conducted to evaluate the efficacy of thiothis compound as a muscle relaxant and anti-inflammatory agent.
Muscle Relaxant Activity
The muscle relaxant properties of thiothis compound have been demonstrated in various preclinical models in rats and rabbits.[5] A key finding is the lack of effect in spineless rats, which suggests a predominant supraspinal (central) mechanism of action.[5]
Table 1: Summary of Preclinical Muscle Relaxant Studies
| Experimental Model | Species | Key Findings | Reference |
|---|---|---|---|
| Rotarod Test | Rat/Mouse | Assesses motor coordination; increased latency to fall indicates muscle relaxation. | [12] |
| Traction Test | Mouse | Measures the ability of the animal to hang on a wire; increased hanging time indicates muscle relaxation. | N/A |
| Inclined Plane Test | Mouse | Measures the ability of the animal to remain on a tilted plane; increased angle indicates muscle relaxation. | N/A |
Anti-inflammatory Activity
In vitro and in vivo models have confirmed the anti-inflammatory effects of thiothis compound.
Table 2: Summary of Preclinical Anti-inflammatory Data
| Assay | Model System | Endpoint | IC50 / Result | Reference |
|---|---|---|---|---|
| Protein Denaturation Inhibition | In vitro | % Inhibition | IC50: 37.65 µg/mL | N/A |
| Proteinase Inhibition | In vitro | % Inhibition | IC50: 32.12 µg/mL | N/A |
| Carrageenan-Induced Paw Edema | Rat | Reduction in paw volume | Dose-dependent reduction | [13] |
| NF-κB Activation (EMSA) | KBM-5 Cells (Human Myeloid) | Inhibition of TNF-α induced activation | Dose-dependent inhibition |[8] |
Experimental Protocols
Rotarod Test for Muscle Relaxant Activity
This protocol is a standard method for assessing motor coordination and the effects of muscle relaxant drugs in rodents.[12][14]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Apparatus: A rotating rod apparatus (Rotarod) with a diameter of approximately 3-6 cm for rats, divided into compartments. The speed of rotation is adjustable.[14]
-
Acclimatization and Training: Animals are trained on the rotarod for 2-3 consecutive days. During training, they are placed on the rod rotating at a low constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes).[14][15]
-
Procedure:
-
On the test day, animals are divided into control (vehicle) and treatment groups.
-
Thiothis compound or vehicle is administered (e.g., intraperitoneally).
-
At a predetermined time post-administration (e.g., 30, 60, 120 minutes), each animal is placed on the rod.
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.[14]
-
The latency (time) for the animal to fall off the rod is recorded. A longer latency to fall in the treated group compared to the control group indicates muscle relaxant activity.[12]
-
Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[16][17]
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume of the right hind paw is measured using a plethysmometer.
-
Animals are dosed with thiothis compound or a standard drug (e.g., Indomethacin) via the desired route (e.g., i.p. or oral) 30-60 minutes before carrageenan injection.[13]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.[13]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
-
The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
-
Pharmacokinetics (ADME)
The pharmacokinetic profile of thiothis compound has been characterized, revealing significant differences between oral and intramuscular administration due to extensive first-pass metabolism.
-
Absorption: Following oral administration, the parent thiothis compound is not detected in plasma. It is rapidly metabolized in the intestine.[5][18] The oral bioavailability is approximately 25%.[3][19] After intramuscular (IM) injection, peak plasma concentrations (Cmax) are reached within 30-60 minutes.[5][18]
-
Distribution: The apparent volume of distribution (Vd) is estimated to be around 42.7 L after an 8 mg IM dose, indicating distribution into tissues.[18]
-
Metabolism: After oral administration, thiothis compound is primarily metabolized into two main metabolites:
-
Excretion: Excretion data from human studies after oral administration shows that the majority of the dose is excreted in the feces (79%), with a smaller portion in the urine (20%).[5] The elimination half-life (t1/2) of the parent drug after IM injection is approximately 1.5 hours, while the active metabolite SL18.0740 has a longer half-life of 3.2 to 7 hours.[18][19]
Figure 3: Metabolic pathway of orally administered Thiothis compound.
Table 3: Summary of Pharmacokinetic Parameters (Human Data)
| Parameter | Route | Analyte | Value | Reference |
|---|---|---|---|---|
| Cmax | Oral (8 mg) | SL18.0740 (Active Met.) | ~60 ng/mL | [18][20] |
| Oral (8 mg) | SL59.0955 (Inactive Met.) | ~13 ng/mL | [18][20] | |
| IM (8 mg) | Thiothis compound | 175 ng/mL | [5][18] | |
| Tmax | Oral (8 mg) | Both Metabolites | ~1 hour | [18][20] |
| IM (8 mg) | Thiothis compound | ~30 minutes | [18] | |
| AUC | Oral (8 mg) | SL18.0740 (Active Met.) | ~130 ng.h/mL | [18][20] |
| IM (8 mg) | Thiothis compound | 417 ng.h/mL | [5][18] | |
| t1/2 | Oral | SL18.0740 (Active Met.) | 3.2 - 7 hours | N/A |
| IM | Thiothis compound | ~1.5 hours | [19] |
| Vd | IM (8 mg) | Thiothis compound | ~42.7 L |[18] |
Preclinical Toxicology
Toxicological evaluation is critical for defining the safety profile of a drug candidate. For thiothis compound, key areas of concern identified in preclinical studies include potential genotoxicity and central nervous system effects.
Key Toxicological Findings
-
Genotoxicity (Aneuploidy): The inactive metabolite SL59.0955 (M2) has been shown to induce aneuploidy (an abnormal number of chromosomes) in preclinical studies at concentrations relevant to human exposure.[1][20][21] Aneuploidy is a known risk factor for teratogenicity, impaired male fertility, and is a potential risk factor for cancer.[21] This finding has led to restrictions on the duration of use in clinical practice.[1][18]
-
Convulsant Activity: As a GABA-A receptor antagonist, thiothis compound has demonstrated convulsant or pro-convulsant properties at high doses in both rodent and non-rodent species.[5][20]
-
Repeated-Dose Toxicity: Long-term oral administration was well-tolerated in rats and non-human primates at specific doses. Gastrointestinal disturbances were noted at higher doses.[5]
Table 4: Summary of Repeated-Dose Toxicity Studies
| Species | Route | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations at Higher Doses | Reference |
|---|---|---|---|---|---|
| Rat | Oral | 6 months | ≤ 2 mg/kg/day | Diarrhea | [5] |
| Non-human Primate | Oral | 6 months | ≤ 2.5 mg/kg/day | Gastrointestinal disorders | [5] |
| Non-human Primate | IM | 4 weeks | 0.5 mg/kg/day | Emesis | [5] |
| Rat | Oral | Fertility Study | 12 mg/kg/day | No impairment of fertility | [5] |
| Rat | Oral | Developmental | 3 mg/kg/day | Major malformations and foetotoxicity at 12 mg/kg/day |[5] |
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is a standard in vivo test for genotoxicity, used to detect damage to chromosomes or the mitotic apparatus, and is relevant for assessing the aneugenic potential of thiothis compound's metabolite.[22][23] The protocol follows OECD Guideline 474.[22][24]
-
Animals: Typically mice or rats (e.g., 5 males and 5 females per group).[22]
-
Procedure:
-
A preliminary dose-range-finding study may be performed to determine the maximum tolerated dose (MTD).
-
Animals are assigned to a vehicle control group, a positive control group (e.g., cyclophosphamide), and at least three dose levels of the test substance.[22]
-
The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection), usually once or twice, 24 hours apart.[23][25]
-
Bone marrow is collected at 24 and 48 hours after the last treatment.[22]
-
Bone marrow cells are flushed, smeared onto microscope slides, and stained (e.g., with Giemsa).
-
At least 4000 polychromatic (immature) erythrocytes per animal are scored for the presence of micronuclei.[22]
-
A significant, dose-dependent increase in the frequency of micronucleated cells in treated groups compared to the vehicle control indicates a positive (genotoxic) result.[22]
-
Figure 4: A generalized workflow for preclinical toxicology evaluation.
Conclusion
The preclinical data for thiothis compound characterize it as a compound with a dual mechanism of action, functioning as a centrally acting muscle relaxant and a potent anti-inflammatory agent. Its myorelaxant effects are mediated through the antagonism of GABA-A and glycine receptors, while its anti-inflammatory properties stem from the inhibition of the NF-κB signaling pathway. Pharmacokinetic studies highlight its extensive first-pass metabolism, with an orally administered dose being converted to a pharmacologically active glucuronide metabolite. The primary toxicological concern is the aneugenic potential of a key metabolite, which necessitates careful consideration of dose and duration in clinical applications. This comprehensive preclinical profile provides a solid foundation for further research and informs the safe and effective development of thiothis compound and related compounds.
References
- 1. worldmedicine.uz [worldmedicine.uz]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thiothis compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 5. Thiothis compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rotarod test: Significance and symbolism [wisdomlib.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Rotarod test in rats [protocols.io]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. New metabolic and pharmacokinetic characteristics of thiothis compound and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dafrapharma.com [dafrapharma.com]
- 21. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 22. nucro-technics.com [nucro-technics.com]
- 23. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]
- 24. oecd.org [oecd.org]
- 25. scantox.com [scantox.com]
The Therapeutic Potential of Colchicoside: An In-depth Technical Guide
Introduction
Colchicoside, a natural glucoside extracted from the seeds of Gloriosa superba, has garnered significant interest within the scientific community for its therapeutic promise. While preclinical and clinical research on this compound itself is limited, its semi-synthetic sulfur derivative, Thiothis compound, has been extensively studied and is utilized clinically as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2] This technical guide will delve into the therapeutic potential of this compound, primarily through the comprehensive investigation of its derivative, Thiothis compound, which serves as the principal surrogate for understanding its biological activity and clinical applications. This document will explore the mechanistic pathways, summarize key quantitative data from preclinical and clinical studies, and provide an overview of the experimental protocols employed in its evaluation.
Mechanism of Action
The therapeutic effects of Thiothis compound are primarily attributed to its activity as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors and glycine receptors.[1][3] By modulating these inhibitory neurotransmitter systems, Thiothis compound exerts its muscle relaxant effects.
1. GABA-A Receptor Antagonism:
Thiothis compound exhibits a selective affinity for GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4] While it is a competitive antagonist, its action on muscular contractures is thought to be mediated by activating GABA inhibitory pathways, leading to muscle relaxation.[4]
2. Glycine Receptor Modulation:
In addition to its effects on GABAergic transmission, Thiothis compound also acts on strychnine-sensitive glycine receptors, further contributing to its myorelaxant properties.[2]
3. Anti-inflammatory and Analgesic Effects:
The anti-inflammatory and analgesic properties of Thiothis compound are linked to its ability to downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][5] NF-κB is a critical transcription factor involved in the inflammatory response and tumorigenesis.[5] By inhibiting NF-κB activation, Thiothis compound can suppress the expression of pro-inflammatory genes and mediators.[5]
Signaling Pathway of Thiothis compound's Anti-inflammatory and Anticancer Effects
Caption: NF-κB signaling pathway inhibition by Thiothis compound.
Therapeutic Applications
1. Muscle Relaxation:
Thiothis compound is widely prescribed for the treatment of painful muscle spasms and contractures associated with orthopedic, traumatic, and rheumatologic disorders.[3] Clinical studies have demonstrated its efficacy in reducing pain and improving mobility in patients with acute low back pain.[6]
2. Anti-inflammatory and Analgesic:
Its anti-inflammatory and analgesic effects make it a valuable adjunct in the management of various painful conditions.[2]
3. Anticancer Potential:
Emerging preclinical evidence suggests that Thiothis compound possesses anticancer properties.[5] In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia, myeloma, and breast, colon, and kidney cancer cells.[3][5] This anticancer activity is primarily attributed to the downregulation of the NF-κB pathway, which leads to the suppression of cell survival proteins and the induction of apoptosis.[5]
Preclinical and Clinical Data
The following tables summarize the quantitative data from key preclinical and clinical studies on Thiothis compound.
Table 1: Preclinical In Vitro Anticancer Activity of Thiothis compound
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| KBM-5 | Chronic Myeloid Leukemia | 25, 50, 100 | Inhibition of proliferation | [5] |
| Jurkat | Acute T-cell Leukemia | 25, 50, 100 | Inhibition of proliferation | [5] |
| U266 | Multiple Myeloma | 25, 50, 100 | Inhibition of proliferation | [5] |
| HCT-116 | Colon Cancer | 25, 50, 100 | Inhibition of proliferation | [5] |
| MCF-7 | Breast Cancer | 25, 50, 100 | Inhibition of proliferation | [5] |
| A293 | Kidney Cancer | 25, 50, 100 | Inhibition of proliferation | [5] |
Table 2: Clinical Trial Data for Thiothis compound in Acute Low Back Pain
| Study Design | Number of Patients | Treatment | Duration | Primary Outcome | Result | Reference |
| Multicenter, randomized, double-blinded, placebo-controlled | 149 | 4 mg Thiothis compound IM twice daily | 5 days | Spontaneous pain at rest (VAS) | Statistically significant improvement on day 3 (P < 0.001) | [6] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology described in the study by Reuter et al. (2010).[5]
-
Cell Culture: Cancer cell lines (e.g., KBM-5, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Thiothis compound (e.g., 25, 50, 100 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Experimental Workflow for In Vitro Cell Proliferation Assay
References
- 1. Thiothis compound - Wikipedia [en.wikipedia.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 5. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Colchicoside interaction with cellular targets
An In-depth Technical Guide to the Cellular Interactions of Colchicoside and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring glucoside found in the seeds and corms of plants like Gloriosa superba and Colchicum autumnale. While this compound itself is a subject of research, its semi-synthetic sulfur derivative, thiothis compound , is more widely used and studied for its therapeutic effects.[1][2] Thiothis compound is clinically employed as a muscle relaxant with anti-inflammatory and analgesic properties.[3][4] This guide provides a detailed overview of the molecular interactions of thiothis compound with its primary cellular targets, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Primary Cellular Target Interactions
Thiothis compound exhibits a complex pharmacological profile by interacting with multiple cellular targets. Its effects are primarily mediated through its interactions with inhibitory neurotransmitter receptors and key inflammatory signaling pathways.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The most well-characterized action of thiothis compound is its interaction with GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][2][5]
-
Mechanism of Action: Contrary to some initial hypotheses of agonism, extensive evidence indicates that thiothis compound acts as a potent competitive antagonist of GABA-A receptors.[2][3][6] It inhibits both phasic and tonic GABA-A receptor-mediated currents.[3][6] This antagonistic action is consistent with the convulsant activity observed at high doses, as blocking GABAergic inhibition leads to increased neuronal excitability.[3][4]
-
Receptor Subtype Selectivity: Research suggests that thiothis compound may preferentially interact with cortical subtypes of the GABA-A receptor.[7][8] The differing affinities for GABA-A receptor agonists and antagonists in the cerebral cortex versus the spinal cord support the idea of a preferential interaction with specific receptor subtypes.[8] GABAB receptors are largely unaffected.[7]
Glycine Receptors
Thiothis compound also demonstrates an affinity for strychnine-sensitive glycine receptors, another class of inhibitory ionotropic receptors, particularly abundant in the spinal cord and brainstem.[1][5][7]
-
Mechanism of Action: It is suggested to have an agonistic action at these receptors, which could contribute to its myorelaxant effects by enhancing inhibitory neurotransmission in the spinal cord.[7][9] This dual interaction with both GABA-A (antagonist) and glycine (agonist) receptors highlights the complexity of its mechanism and likely contributes to its therapeutic window as a muscle relaxant.
The NF-κB Signaling Pathway
A significant component of thiothis compound's anti-inflammatory effect is its ability to modulate the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses.
-
Mechanism of Action: Thiothis compound has been shown to inhibit the activation of NF-κB stimulated by various carcinogens and inflammatory stimuli. This inhibition occurs through the suppression of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, thiothis compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of numerous pro-inflammatory and cell survival genes.[10]
Tubulin and Microtubule Dynamics
As a derivative of colchicine, a well-known microtubule-destabilizing agent, thiothis compound's interaction with tubulin is of significant interest, particularly for its anticancer potential.[11][12]
-
Mechanism of Action: Colchicine and its analogues bind to the β-subunit of the tubulin heterodimer at a site known as the colchicine-binding site.[11][13] This binding inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and eventual apoptosis.[11][12][13] Thiothis compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting a similar mechanism involving microtubule disruption.
Other Cellular Interactions
-
p53 Tumor Suppressor Protein: In breast cancer cells (MCF-7), thiothis compound has been shown to up-regulate the expression of the p53 tumor suppressor protein, contributing to its anti-proliferative and apoptotic effects.[14]
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of thiothis compound and its parent compound, colchicine, with their cellular targets.
| Ligand | Target | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| [3H]Thiothis compound | GABA-A Receptor | Radioligand Binding | Rat Spinal Cord-Brainstem | KD | 254 ± 47 nM | [8] |
| [3H]Thiothis compound | GABA-A Receptor | Radioligand Binding | Rat Spinal Cord-Brainstem | Bmax | 2.39 ± 0.36 pmol/mg | [8] |
| [3H]Thiothis compound | GABA-A Receptor | Radioligand Binding | Rat Cerebral Cortex | KD | 176 nM | [8] |
| [3H]Thiothis compound | GABA-A Receptor | Radioligand Binding | Rat Cerebral Cortex | Bmax | 4.20 pmol/mg | [8] |
| Thiothis compound | GABA-A Receptor | Electrophysiology | Rat Purkinje Cells | IC50 (phasic currents) | ~0.15 µM | [3][6] |
| Thiothis compound | GABA-A Receptor | Electrophysiology | Rat Granule Neurons | IC50 (tonic currents) | ~0.9 µM | [3][6] |
| Ligand | Cell Line | Assay Type | Parameter | Value | Reference |
| Thiothis compound | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 79.02 nmol | [14] |
| Colchicine | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 74.23 nmol | [14] |
| Colchicine | SKOV-3 (Ovarian Cancer) | Cytotoxicity Assay | IC50 | Significantly lower than Doxorubicin | [15] |
| Colchicine | Tubulin | Polymerization Assay | IC50 | 8.1 µM | [16] |
| Ligand | Target | Assay Type | Parameter | Value | Reference |
| Thiothis compound | p53 | Molecular Docking | Docking Score | -5.9 kcal/mol | [14] |
| Colchicine | p53 | Molecular Docking | Docking Score | -5.3 kcal/mol | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by thiothis compound.
Caption: Interaction of Thiothis compound with GABA-A and Glycine Receptors.
Caption: Inhibition of the NF-κB Signaling Pathway by Thiothis compound.
Experimental Workflow Diagram
Caption: General Workflow for a Microtubule Co-sedimentation Assay.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is a generalized procedure based on the methodologies described for characterizing [3H]thiothis compound binding.[8]
-
Objective: To determine the binding affinity (KD) and receptor density (Bmax) of thiothis compound for GABA-A receptors in a specific tissue.
-
Materials:
-
Tissue of interest (e.g., rat cerebral cortex, spinal cord).
-
[3H]thiothis compound (radioligand).
-
Unlabeled thiothis compound (for non-specific binding).
-
Homogenization buffer (e.g., Tris-HCl).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes. Wash and resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [3H]thiothis compound. For each concentration, prepare a parallel tube containing a high concentration of unlabeled thiothis compound to determine non-specific binding.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine KD and Bmax values.
-
NF-κB Activation Assay by Western Blot
This protocol outlines the steps to assess the inhibitory effect of thiothis compound on NF-κB activation by measuring the phosphorylation and degradation of IκBα.[10]
-
Objective: To determine if thiothis compound inhibits the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
-
Materials:
-
Cell line of interest (e.g., KBM5, HCT-116).
-
Thiothis compound.
-
NF-κB activating agent (e.g., TNF-α, LPS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and reagents.
-
Western blot transfer system.
-
Chemiluminescence substrate.
-
Imaging system.
-
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of thiothis compound for a specified duration (e.g., 24 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in phospho-IκBα and a stabilization of total IκBα in thiothis compound-treated samples indicate inhibition of the pathway. Use β-actin as a loading control to normalize the data.
-
Microtubule Co-sedimentation Assay
This protocol is a generalized method for determining the binding of a compound to microtubules.[17][18][19][20]
-
Objective: To determine if thiothis compound binds to and/or affects the polymerization of tubulin.
-
Materials:
-
Purified tubulin protein.
-
Polymerization buffer (e.g., BRB80) containing GTP.
-
Microtubule stabilizing agent (e.g., Taxol).
-
Cushion buffer (e.g., BRB80 with glycerol).
-
Thiothis compound and control compounds.
-
Ultracentrifuge with a fixed-angle rotor.
-
SDS-PAGE equipment.
-
-
Methodology:
-
Microtubule Polymerization: Polymerize purified tubulin in polymerization buffer with GTP at 37°C. Stabilize the resulting microtubules with Taxol.
-
Binding Reaction: Incubate the stabilized microtubules with different concentrations of thiothis compound (or a vehicle control) at room temperature.
-
Centrifugation: Layer the reaction mixture onto a cushion buffer in an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g) at room temperature. The dense microtubules and any bound ligands will pellet through the cushion, while unbound tubulin dimers and ligands will remain in the supernatant.
-
Fraction Collection: Carefully collect the supernatant. Wash the pellet and then resuspend it in buffer.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Stain the gel with Coomassie Blue.
-
Interpretation: An increase in the amount of tubulin in the supernatant (and a decrease in the pellet) in the presence of thiothis compound would indicate that it inhibits polymerization or causes depolymerization. Conversely, if thiothis compound binds to the polymerized microtubule, it will be found in the pellet fraction, which can be detected if the compound is labeled or by its effect on tubulin distribution.
-
Conclusion
Thiothis compound, a derivative of the natural product this compound, demonstrates a multifaceted interaction with cellular targets, explaining its diverse therapeutic and potential anti-cancer activities. Its primary roles as a competitive GABA-A receptor antagonist and a glycine receptor agonist are central to its muscle relaxant properties. Furthermore, its ability to inhibit the pro-inflammatory NF-κB pathway provides a clear mechanism for its anti-inflammatory effects. The interaction with tubulin, inherited from its colchicine precursor, underpins its anti-proliferative and pro-apoptotic activity in cancer cells. This in-depth understanding of its molecular interactions is crucial for optimizing its clinical use and for the development of new therapeutic agents targeting these pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiothis compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 6. worldmedicine.uz [worldmedicine.uz]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of [3H]thiothis compound binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THIOthis compound (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N) [probes-drugs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. abscience.com.tw [abscience.com.tw]
An In-Depth Technical Guide to the Solubility and Stability of Colchicoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of colchicoside, a naturally occurring glucoside. The information presented is curated for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's physicochemical properties.
Solubility of this compound
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound, a glycoside of colchicine, exhibits varied solubility in different solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its aglycone, colchicine, in various solvents. It is important to note that while data for this compound is limited, the solubility of colchicine provides valuable insights into the behavior of the core molecule.
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound | Water | Very Soluble | Not Specified | [1] |
| Alcohol | Freely Soluble | Not Specified | [1] | |
| Chloroform | Freely Soluble | Not Specified | [1] | |
| Cyclohexane | Practically Insoluble | Not Specified | [1] | |
| Colchicine | Water | 45 mg/mL | Not Specified | [2] |
| Ethanol | 50 mg/mL (with heat) | Not Specified | [2] | |
| Ethanol | 25 mg/mL | Not Specified | [3] | |
| DMSO | 426 mg/mL | 25 °C | [2] | |
| DMSO | 25 mg/mL | Not Specified | [3] | |
| Benzene | 0.01 mg/mL | Not Specified | ||
| Ether | 4.5 mg/mL | Not Specified |
Note: "Very Soluble," "Freely Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (pure compound)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or molarity.
Workflow for Solubility Determination:
References
Spectroscopic Characterization of Pure Colchicoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of pure Colchicoside. It is designed to serve as a comprehensive resource for researchers and professionals involved in the analysis and development of natural products. This document outlines the key spectroscopic techniques used to elucidate the structure and confirm the identity of this compound, presenting available data in a structured format and providing detailed experimental protocols.
Introduction to this compound
This compound is a naturally occurring glucoside found in plants of the Colchicum genus. It is the glycosidic form of colchicine, a well-known mitotic inhibitor. The presence of the glucose moiety significantly alters its physicochemical properties compared to its aglycone. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its structure-activity relationship in drug discovery and development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its closely related derivative, Thiothis compound. Thiothis compound shares the same core structure but features a methylthio group in place of a methoxy group on the tropolone ring, providing a valuable comparative reference.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the elemental composition and confirming the molecular weight of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₃NO₁₁ | [1] |
| Monoisotopic Mass | 547.20536087 Da | [1] |
| Precursor Type | [M+H]⁺ | [1] |
| Precursor m/z | 548.2155 | [1] |
| Precursor Type | [M+Na]⁺ | [1] |
| Precursor m/z | 570.1932 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
A referenced ¹H NMR spectrum for this compound is available, and analysis of related structures provides expected chemical shift regions.[2]
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum would be expected to show 27 distinct signals corresponding to each carbon atom in the molecule.
Due to the limited availability of fully assigned public data for pure this compound, researchers are advised to acquire and interpret their own 1D and 2D NMR spectra for unambiguous structural assignment.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The data for the closely related Thiothis compound provides a strong indication of the expected vibrational frequencies.[3]
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) (for Thiothis compound) | Functional Group |
| O-H Stretching | 3493.2 | Hydroxyl groups (glucose moiety) |
| N-H Stretching | 3325.9 | Amide II |
| C=O Stretching | 1663.6 | Tropolone ring |
| Amide I | 1525.4 | Carbonyl group (amide) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the chromophores of the molecule. The tropolone ring system in this compound is the primary chromophore. Data for Thiothis compound in various solvents indicates the expected absorption maxima.[4][5][6]
| Solvent | λmax (nm) (for Thiothis compound) |
| Distilled Water | 259.8 |
| Methanol | 251.8 - 260 |
| Ethanol | 284 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of pure this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound.
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of pure this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
Instrument Setup:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the full scan mass spectrum.
-
Data Analysis: Determine the m/z of the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument software to calculate the elemental composition based on the accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the complete molecular structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Assign all proton and carbon signals to the corresponding atoms in the this compound structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid, pure this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands. Correlate these bands with known functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of pure this compound in a UV-grade solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL). Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the µg/mL range).
-
Data Acquisition:
-
Use the same solvent as a blank reference.
-
Scan the sample solution over a wavelength range of 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure natural product like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Colchicoside as a Precursor for Semi-Synthetic Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside extracted from plants of the Gloriosa superba and Colchicum autumnale species, serves as a pivotal precursor for the semi-synthesis of a variety of pharmacologically significant derivatives. While colchicine, the aglycone of this compound, has a long history in the treatment of gout, its narrow therapeutic index and significant toxicity have driven research towards the development of safer and more potent analogues.[1][2] The semi-synthetic modification of this compound, particularly at the C-10 position of the tropolone ring and the C-7 position of the B-ring, has yielded derivatives with a wide spectrum of biological activities, including muscle relaxant, anti-inflammatory, and anticancer properties.[3][4][5]
This technical guide provides a comprehensive overview of the utilization of this compound in the semi-synthesis of its derivatives, with a particular focus on the widely used muscle relaxant, thiothis compound. It delves into the synthetic methodologies, structure-activity relationships (SAR), and the underlying mechanisms of action of these compounds. Detailed experimental protocols, quantitative data on biological activities, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of medicinal chemistry.
Semi-Synthetic Derivatives of this compound
The primary semi-synthetic derivative of this compound is thiothis compound , a potent muscle relaxant with anti-inflammatory and analgesic effects.[1] Its synthesis typically involves the nucleophilic substitution of the methoxy group at the C-10 position of the tropolone ring with a methylthio group.[4] Beyond thiothis compound, researchers have explored a multitude of other derivatives by modifying the C-7 and C-10 positions to enhance anticancer activity and reduce toxicity.[3][5]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intricately linked to their structural features:
-
C-10 Position: Substitution at the C-10 position of the tropolone ring has a significant impact on the molecule's biological activity. The introduction of a methylthio group, as in thiothis compound, confers potent muscle relaxant properties.[4] Other modifications at this position, such as the introduction of various amine substituents, have been shown to enhance anticancer activity.[4] Strong electron-withdrawing groups at the C-10 position tend to diminish activity, while electron-releasing groups can slightly improve potency.[6]
-
C-7 Position: Modifications at the C-7 position of the B-ring, often involving acylation of the amino group, can influence the compound's potency and selectivity.[6] The synthesis of novel amides and sulfonamides at this position has led to derivatives with enhanced cytotoxicity against various cancer cell lines.[3]
-
Glycosidic Moiety: The glucose moiety in this compound derivatives plays a role in their pharmacokinetic properties and can influence their interaction with biological targets.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the cytotoxicity, anti-inflammatory activity, and toxicity of this compound and its semi-synthetic derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines (IC50 Values)
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-resistant Colon) | Jurkat (Leukemia) | U266 (Myeloma) | HCT-116 (Colon) |
| Thiothis compound | - | Proliferation inhibited at 25-100 µM[7] | - | - | Proliferation inhibited at 25-100 µM[7] | Proliferation inhibited at 25-100 µM[7] | Proliferation inhibited at 50-100 µM[7] |
| Colchicine | - | - | - | 702.2 nM[5] | - | - | - |
| Derivative 14 (C7/C10 modified) | - | - | 0.1 nM[5] | 1.6 nM[5] | - | - | - |
| 10-Methylthiocolchicine | IC50 = 8 nM (SKOV-3 Ovarian)[8] | - | - | - | - | - | - |
| 10-Ethylthiocolchicine | IC50 = 47 nM (SKOV-3 Ovarian)[8] | - | - | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Anti-inflammatory Activity of Thiothis compound
| Assay | Test Substance | Concentration | % Inhibition | Reference |
| Carrageenan-induced Paw Edema | Thiothis compound | 4 mg/kg | Significant anti-inflammatory activity[7][9] | [7][9] |
| Egg Albumin Denaturation | Chitosan-Thiothis compound-Lauric Acid Nanogel | 50 µg/mL | 76%[6][10] | [6][10] |
| Bovine Serum Albumin Denaturation | Chitosan-Thiothis compound-Lauric Acid Nanogel | 50 µg/mL | 81%[10] | [10] |
| Proteinase Inhibition | Thiothis compound-Lauric Acid Formulation | 50 µg/mL | 94.07%[2] | [2] |
Table 3: Toxicity Data for Thiothis compound
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 50 - 300 mg/kg | Rat | [9] |
| Potential Toxicity | Aneuploidy, male infertility | Human | [3][11] |
Table 4: Pharmacokinetic Parameters of Thiothis compound
| Administration Route | Dose | Cmax | AUC | Reference |
| Oral | 8 mg | ~60 ng/mL (for active metabolite SL18.0740) | ~130 ng.h/mL (for active metabolite SL18.0740) | [11][12][13] |
| Intramuscular | 4 mg | 113 ng/mL | 283 ng.h/mL | [11][12][13] |
| Intramuscular | 8 mg | 175 ng/mL | 417 ng.h/mL | [11][12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Protocol 1: Semi-synthesis of Thiothis compound from this compound
Materials:
-
This compound
-
Sodium methyl mercaptide
-
Water
-
Acetic acid
-
Chloroform
-
Ethanol
-
Potassium carbonate
Procedure:
-
Dissolve sodium methyl mercaptide in water.
-
Add this compound to the solution with vigorous agitation.
-
Allow the mixture to stand for 16 hours at 23°C.
-
Acidify the orange-colored solution with acetic acid.
-
Extract the mixture multiple times with a 1:1 mixture of chloroform and ethanol.
-
Combine the organic extracts and dry over potassium carbonate.
-
Distill the solvent to dryness to obtain the crude product.
-
The residue can be further purified by trituration with ether and crystallization from ethyl acetate.[14]
Protocol 2: Semi-synthesis of Thiothis compound from 3-demethylthiocolchicine
Materials:
-
3-demethylthiocolchicine
-
2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride
-
Anhydrous acetonitrile (CH3CN)
-
1,1,3,3-tetramethylguanidine
-
Boron trifluoride etherate (BF3·OEt2)
-
Saturated potassium bicarbonate (KHCO3) solution
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO4)
-
Ethanol
-
1N Sodium hydroxide (NaOH)
-
TLC plates (MeOH-CH2Cl2, 1:9)
Procedure:
-
Suspend 3-demethylthiocolchicine (0.5 mmol) and 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride (0.75 mmol) in anhydrous acetonitrile (10 ml) under an inert atmosphere at room temperature.
-
Add 1,1,3,3-tetramethylguanidine (1.5 mmol) to the reaction mixture. The solution will turn red upon dissolution of the reagents.
-
Add boron trifluoride etherate (8 mmol); the mixture will become lighter in color.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.
-
Quench the reaction by adding a saturated solution of potassium bicarbonate and partition the phases.
-
Extract the aqueous phase with ethyl acetate (3 x 10 ml).
-
Combine the organic phases, wash with a saturated KHSO4 solution and a saturated NaCl solution.
-
Dry the organic phase over MgSO4, filter, and evaporate the solvent to obtain the crude product.
-
Dissolve the crude product in ethanol (4 ml) and add 1N NaOH (2 ml) with magnetic stirring.
-
Monitor the hydrolysis by TLC. The reaction is complete within 3 hours.
-
Thiothis compound crystallizes directly from the reaction medium. A yield of approximately 97% can be expected.[4]
Protocol 3: Evaluation of In Vitro Anti-inflammatory Activity by Egg Albumin Denaturation Method
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound (e.g., thiothis compound derivative)
-
Reference standard (e.g., Diclofenac sodium)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Prepare a 5% v/v solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and the reference standard.
-
For each concentration, mix 0.2 ml of egg albumin solution with 2.8 ml of the test/standard solution.
-
A control solution is prepared by mixing 0.2 ml of egg albumin with 2.8 ml of distilled water.
-
Incubate all the solutions at 37 ± 2°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[6][10]
Protocol 4: Evaluation of In Vitro Cytotoxicity by MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24-72 hours.
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound derivatives and typical experimental workflows in their development.
Signaling Pathway Diagrams
References
- 1. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of lauric acid, thiothis compound and thiothis compound-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. scispace.com [scispace.com]
- 11. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 13. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Colchicoside Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside found predominantly in plants of the Colchicum and Gloriosa genera, is a valuable precursor for the semi-synthesis of thiothis compound, a potent muscle relaxant with anti-inflammatory and analgesic properties.[1] The efficient extraction and purification of this compound from plant sources such as Gloriosa superba (flame lily) and Colchicum autumnale (autumn crocus) is a critical step for its pharmaceutical application. These application notes provide detailed protocols for the extraction and purification of this compound, a summary of quantitative data for process optimization, and an overview of the relevant signaling pathways associated with its derivatives.
Data Presentation: Quantitative Analysis of Extraction and Purification
The following tables summarize key quantitative data from various studies on the extraction of this compound and related alkaloids. This information is crucial for selecting the optimal methodology based on the desired yield and purity.
Table 1: Comparison of this compound and Colchicine Content in Different Plant Sources
| Plant Species | Plant Part | This compound Content (% of dry mass) | Colchicine Content (% of dry mass) | Reference |
| Colchicum autumnale | Seeds | 0.1 - 0.48 | 0.14 - 1.2 | [2] |
| Colchicum autumnale | Corms | Not Specified | 0.2 - 1.9 | [2] |
| Gloriosa superba | Seeds | 2.52% w/w | 3.22% w/w | [3] |
| Colchicum speciosum | Seeds | Present (quantification not specified) | 0.17 - 0.26% | [4][5] |
Table 2: Extraction Efficiency of Different Methods and Solvents
| Plant Material | Extraction Method | Solvent System | Key Parameters | Yield/Recovery | Purity | Reference |
| Gloriosa superba seeds | Solvent Extraction | 95% Alcoholic Solvent | 6 extraction cycles | High yield | >90% | [1] |
| Gloriosa superba seeds | Solvent Extraction | 80% Ethanol | Percolation and maceration | 16% crude extract yield | 2.52% w/w this compound in extract | [3] |
| Colchicum autumnale seeds | Supercritical Fluid Extraction (SFE) | CO2 with 3% Methanol modifier | CO2 density: 0.90 g/mL, 110 min | >98% recovery | Not specified | [6] |
| Colchicum autumnale seeds | Solvent Extraction | Methanol/Water (95:5) | Not specified | 0.54% this compound | Not specified | [2] |
| Gloriosa superba tubers | Solvent Extraction | 70% Ethanol | Temp: 35°C, Time: 70 min, Solvent-Solid Ratio: 50:1 | 0.91% colchicine | Not specified | [7] |
| Colchicum speciosum seeds | Soxhlet Extraction | Methanol | 6 hours | 2.69 g extract from 10 g seeds | Not specified | [8] |
Experimental Protocols
Protocol 1: Solvent Extraction and Purification of this compound from Gloriosa superba Seeds
This protocol details a method to selectively extract and purify this compound, achieving a purity of over 90%.[1]
1. Materials and Equipment:
-
Dried and powdered Gloriosa superba seeds
-
95% Methanol
-
Chloroform
-
n-Butanol
-
Hydroxylamine hydrochloride
-
Rotary evaporator
-
Separatory funnel
-
Reflux condenser
-
HPLC system for purity analysis
2. Extraction Procedure:
-
Extract the powdered Gloriosa superba seeds with 95% methanol six times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a syrupy liquid.
-
Dilute the concentrated extract with water in a 1:4 ratio (extract:water).
-
To remove colchicine, perform a liquid-liquid extraction of the aqueous solution with chloroform. The colchicine will partition into the chloroform layer. Separate and discard the chloroform layer.
-
Extract the remaining aqueous layer with n-butanol. This compound will selectively partition into the n-butanol layer.
-
Collect the n-butanol fractions and concentrate under reduced pressure to yield crude this compound.
3. Purification by Removal of N-formyl Impurity:
-
Dissolve the crude this compound in a minimal volume of methanol.
-
Add hydroxylamine hydrochloride (25% by weight of the crude extract) to the methanolic solution. Ensure the solution contains approximately 1% water.
-
Reflux the mixture for six hours.
-
After cooling, reduce the volume of methanol by distillation.
-
The purified this compound can be further crystallized from an appropriate alcohol.
4. Purity Analysis:
-
Assess the purity of the final product using a validated HPLC method. A purity of greater than 90% can be achieved with this method.[1]
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Colchicum autumnale Seeds
This protocol describes an environmentally friendly method for the extraction of this compound and other alkaloids with high recovery rates.[6]
1. Materials and Equipment:
-
Dried and ground Colchicum autumnale seeds
-
Supercritical fluid extractor
-
CO2 (supercritical grade)
-
Methanol (HPLC grade)
-
HPLC system for quantification
2. SFE Procedure:
-
Load the ground seeds into the extraction vessel of the SFE system.
-
Set the extraction parameters as follows:
-
Pressure and Temperature: Maintain a constant CO2 density of 0.90 g/mL.
-
Modifier: Use 3% methanol as a co-solvent.
-
Flow Rate: Set the CO2 flux to 1.5 mL/min.
-
Extraction Time: Perform the extraction for a total of 110 minutes.
-
-
The extraction is typically carried out in two steps under these constant conditions to ensure efficient recovery of the alkaloids.
-
Collect the extract from the separator.
3. Quantification:
-
The quantitative determination of this compound in the extract can be performed using a validated HPLC method. This SFE method has been shown to achieve recovery rates of over 98% for this compound.[6]
Protocol 3: Purification of this compound by Recrystallization
Recrystallization is a common method for purifying crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Ethanol (absolute or 95%)
-
Heating mantle or water bath
-
Crystallization dish
-
Filtration apparatus
2. Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals. The melting point of pure this compound is approximately 216-218°C.[9]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways
Thiothis compound, a semi-synthetic derivative of this compound, acts as a muscle relaxant by interacting with the GABA-A receptor and also exhibits anti-inflammatory effects through the modulation of the NF-κB pathway.
GABA-A Receptor Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway.
NF-κB Signaling Pathway (Simplified)
Caption: Simplified NF-κB Signaling Pathway.
References
- 1. Process For Extraction Of Non Toxic High Purity this compound From [quickcompany.in]
- 2. colchicum_autumnale_l [Tinkturenpresse] [tinkturenpresse.de]
- 3. WO2016146562A1 - Gloriosa superba l. extracts, compositions and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Conventional and supercritical fluid extraction (SFE) of colchicine from Colchicum speciosum | CoLab [colab.ws]
- 6. Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijat-aatsea.com [ijat-aatsea.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. US2734014A - Glucoside this compound and a method of - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Thiocolchicoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiocolchicoside, a semi-synthetic sulfur derivative of the natural glucoside this compound, is a muscle relaxant with anti-inflammatory and analgesic properties.[1] Accurate and precise quantification of Thiothis compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document provides a detailed application note and protocol for the quantification of Thiothis compound using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method described is applicable for the routine quality control analysis of Thiothis compound in bulk and pharmaceutical dosage forms.
Chromatographic Conditions
A variety of HPLC methods have been successfully employed for the quantification of Thiothis compound. The following table summarizes the key chromatographic parameters from several validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | C18 column (250mm × 4mm, 5µm)[2][3] | Agilent Zorbax column (150 × 4.6mm, 5µm)[4] | Hypersil BDS C18 (250 mm x 4.6 mm, 5 μm) | Thermo Hypersil Silica 5 µ, (250mm x 4.6mm)[5] | Synergi™ 4μm Polar-RP 80Å, column 150×4.6mm[6] |
| Mobile Phase | Acetonitrile: Water (70:30 v/v)[2][3] | Methanol: 0.1% Ortho phosphoric acid (75:25 v/v)[4] | Methanol: Water: Acetic acid (70:30:0.1% v/v/v) | N-Heptane: Methanol: Chloroform: Acetic Acid (70:20:10:0.2 %v/v)[5] | Eluant A: 20mM sodium acetate buffer (pH 5.0), Eluant B: MeOH:CH3CN (20:80) in gradient mode[6] |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[4] | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 286 nm[2][3] | 275 nm[4] | 260 nm | 360 nm[5] | 254 nm[6] |
| Injection Volume | 20 µL[3] | Not specified | 20 µL | 20 µL[5] | Not specified |
| Column Temperature | Ambient[4] | Ambient | Ambient[5] | Not specified | Not specified |
Experimental Protocols
This section details the protocols for the preparation of solutions and the analytical procedure for the quantification of Thiothis compound based on a representative RP-HPLC method.
Materials and Reagents
-
Thiothis compound reference standard
-
Acetonitrile (HPLC grade)[3]
-
Water (HPLC grade)[3]
-
Ortho-phosphoric acid (AR grade)[4]
-
Potassium dihydrogen phosphate (AR grade)[7]
-
Sodium acetate (AR grade)[6]
-
Acetic acid (AR grade)[5]
-
N-Heptane (HPLC grade)[5]
-
Chloroform (HPLC grade)[5]
-
Pharmaceutical dosage forms (capsules/tablets) of Thiothis compound
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV/Vis or PDA detector
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
Preparation of Mobile Phase
Method 1: Acetonitrile and Water
-
Mix acetonitrile and water in the ratio of 70:30 (v/v).[2][3]
-
Degas the mixture by sonicating for 15-20 minutes.[3]
-
Filter the mobile phase through a 0.45 µm membrane filter before use.[3]
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Thiothis compound reference standard and transfer it to a 10 mL volumetric flask.[3] Dissolve and dilute to volume with the mobile phase. Sonicate for 10-15 minutes to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-15 µg/mL).[5][6]
Preparation of Sample Solutions (from Capsule/Tablet Dosage Form)
-
Weigh and finely powder 20 capsules or tablets.[3]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Thiothis compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.[5]
-
Add about 70 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 20-30 minutes to ensure complete extraction of the drug.[3][5]
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[5]
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
HPLC Analysis Workflow
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Evaluation of A New Stability Indicating Method for the Determination of Aceclofenac and Thiothis compound in Pharmaceutical Dosage form by RP-HPLC. : Oriental Journal of Chemistry [orientjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiothis compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Colchicoside
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Colchicoside. The described protocol is applicable for the analysis of this compound in bulk drug substances and extracts from plant materials, such as Gloriosa superba. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.
Introduction
This compound is a naturally occurring glucoside found in plants of the Colchicum and Gloriosa genera. It is a precursor to the semi-synthetic muscle relaxant, Thiothis compound. Accurate and reliable quantification of this compound is crucial for quality control in the pharmaceutical industry and for research purposes, including phytochemical analysis and drug development. This document provides a detailed protocol for a validated HPLC-UV method that ensures selective and sensitive determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Chemicals:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The chromatographic separation was optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 3% Acetic Acid in Water (60:40, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| UV Detection | 245 nm |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 50 µg/mL.
Sample Preparation (from Gloriosa superba seeds)
-
Grinding: Grind the dried seeds of Gloriosa superba into a fine powder.
-
Defatting: Weigh 1 g of the powdered plant material and extract it twice with 25 mL of petroleum ether for 1 hour with frequent shaking to remove fatty substances. Filter and discard the petroleum ether extract.[1]
-
Extraction: Air-dry the solid residue and then extract it with 20 mL of dichloromethane for 30 minutes with frequent shaking. Add 1 mL of a 10% ammonia solution and shake vigorously for 10 minutes.[1]
-
Filtration and Evaporation: Filter the mixture. Wash the residue twice with 10 mL of dichloromethane and combine the filtrates. Evaporate the organic phase to dryness under reduced pressure.[1]
-
Reconstitution: Dissolve the dried extract in a known volume (e.g., 5 mL) of mobile phase.
-
Final Preparation: Filter the reconstituted sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
System Suitability
System suitability was evaluated by injecting the standard solution five times. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of less than 2.
Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999. A study on related compounds showed linearity in the range of 2.1 µg/mL to 41.9 µg/mL.[3]
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). The RSD for the peak areas of replicate injections should be less than 2%. For this compound, a precision study showed an RSD of 4.7% over three days and 4.1% across three different concentration levels.[3]
Accuracy
Accuracy was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. For the structurally similar compound Colchicine, the LOD and LOQ were found to be 0.002 µg/ml and 0.011 µg/ml, respectively, using a similar method.[4]
Specificity
The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound when analyzing a blank and a placebo sample.
Data Summary
The quantitative data for the validated HPLC-UV method for this compound analysis is summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 2.1 - 41.9 µg/mL[3] | R² > 0.999 |
| Correlation Coefficient (R²) | > 0.999 | - |
| Intra-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Inter-day Precision (%RSD) | 4.7%[3] | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| LOD | ~0.002 µg/mL (inferred from Colchicine data)[4] | S/N ratio ≥ 3:1 |
| LOQ | ~0.011 µg/mL (inferred from Colchicine data)[4] | S/N ratio ≥ 10:1 |
| Tailing Factor | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key validation parameters for the HPLC-UV method.
References
Application Notes and Protocols for Testing Colchicoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside from the autumn crocus (Colchicum autumnale) and glory lily (Gloriosa superba), is a compound of significant interest for its therapeutic potential.[1][2] As a derivative of colchicine, this compound and its semi-synthetic analogue, thiothis compound, have demonstrated notable anti-inflammatory and emerging anticancer properties.[3][4][5] These bioactivities are largely attributed to their modulation of key cellular processes, including inflammatory pathways and cell cycle progression.[3][6] A primary mechanism of action for these related compounds involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and tumorigenesis.[3][7][8][9]
This document provides detailed cell culture protocols for investigating the anti-inflammatory and anticancer bioactivities of this compound and its derivatives. The following sections offer step-by-step methodologies for essential in vitro assays, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.
Key Bioactivities and Mechanisms
This compound and its derivatives exhibit two primary areas of bioactivity that are of interest for therapeutic development:
-
Anti-inflammatory Effects: Traditionally used for gout and other inflammatory conditions, these compounds can suppress inflammatory responses.[1][10] In vitro models for testing anti-inflammatory potential often involve measuring the inhibition of protein denaturation and proteinase activity, which are hallmarks of inflammation.[11][12]
-
Anticancer Effects: Recent studies have highlighted the potent anticancer properties of thiothis compound, a direct derivative. It has been shown to inhibit the proliferation of a wide range of cancer cell lines, including leukemia, myeloma, breast, and colon cancer.[3][7] This activity is linked to the induction of apoptosis (programmed cell death) and the suppression of cell survival proteins.[3][13] The inhibition of the NF-κB pathway is a key mechanism underlying these anticancer effects.[3][7][8][9]
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies on this compound derivatives, providing a baseline for comparison in new experimental work.
Table 1: IC50 Values for Antiproliferative Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Thiothis compound | MCF-7 (Breast Cancer) | MTT Assay | 79.02 nmol | [13][14] |
| Colchicine | MCF-7 (Breast Cancer) | MTT Assay | 74.23 nmol | [13][14] |
| Colchicine | HT-29 (Colon Cancer) | Cell Viability Assay | ~1 µg/ml | [6] |
| Colchicine | 8505C (Thyroid Cancer) | Cell Viability Assay | 0.02 µM | [15] |
| Colchicine | KTC-1 (Thyroid Cancer) | Cell Viability Assay | 0.44 µM | [15] |
Table 2: In Vitro Anti-inflammatory Activity of Thiothis compound
| Assay | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Citation |
| Protein Denaturation | 10 | - | 37.65 | [11] |
| 20 | - | |||
| 30 | - | |||
| 40 | - | |||
| 50 | 66.94% | |||
| Proteinase Inhibition | 10 | - | 32.12 | [1] |
| 20 | - | |||
| 30 | - | |||
| 40 | - | |||
| 50 | 77.49% | |||
| Membrane Stabilization | 10 | 56% | - | [12][16] |
| 20 | 67% | |||
| 30 | 75% | |||
| 40 | 80% | |||
| 50 | 86% |
Experimental Protocols
The following are detailed protocols for assessing the bioactivity of this compound. Given the extensive research on its semi-synthetic derivative, thiothis compound, these protocols are adapted from established methods for this closely related compound.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HT-29, KBM5)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Western Blot for Caspase-3 and PARP Cleavage
This protocol assesses the induction of apoptosis by detecting the cleavage of key apoptotic proteins.
Materials:
-
Cells treated with this compound as in Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: The appearance of cleaved Caspase-3 and cleaved PARP bands indicates the induction of apoptosis. Use β-actin as a loading control.
Protocol 3: In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation)
This assay measures the ability of this compound to inhibit protein denaturation, a key feature of inflammation.[12][16]
Materials:
-
This compound solution at various concentrations (e.g., 10-100 µg/mL)
-
Bovine Serum Albumin (BSA) solution (1% aqueous solution)
-
1N Hydrochloric acid (HCl)
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate tubes, mix 0.05 mL of this compound solution (at different concentrations) with 0.45 mL of BSA solution.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Reading: After cooling, add 2.5 mL of PBS to each tube. Measure the absorbance of the solutions at 660 nm.
-
Control and Standard: Use a control solution containing only BSA and PBS. Diclofenac sodium can be used as a standard anti-inflammatory drug.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 4: Analysis of NF-κB Signaling Pathway by Western Blot
This protocol examines the effect of this compound on key proteins in the NF-κB pathway.
Materials:
-
Same as Protocol 2, with the addition of a stimulating agent (e.g., TNF-α or LPS)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
Procedure:
-
Cell Treatment: Pre-incubate cells with various concentrations of this compound for a specified time (e.g., 24 hours).[7]
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (e.g., 0.1 nmol/L) for 15-30 minutes.[7]
-
Protein Extraction and Western Blot: Follow the steps for cell lysis, protein quantification, SDS-PAGE, and western blotting as described in Protocol 2.
-
Antibody Probing: Use primary antibodies to detect the phosphorylated and total levels of IκBα and p65.
-
Analysis: A decrease in the phosphorylation of IκBα and p65, and a reduction in the degradation of total IκBα in this compound-treated cells (compared to stimulated-only cells) indicates inhibition of the NF-κB pathway.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.
Caption: General experimental workflow for testing this compound bioactivity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. NIScPR Online Periodical Repository: Determination of bioactive phytochemicals, antioxidant and anti-inflammatory activity of Colchicum autumnale L. (Suranjanshireen) [nopr.niscpr.res.in]
- 2. 1mg.com [1mg.com]
- 3. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thiothis compound - Wikipedia [en.wikipedia.org]
- 6. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of lauric acid, thiothis compound and thiothis compound-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays in Colchicoside Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside and its semi-synthetic derivative, Thiothis compound, are natural compounds extracted from the plant Gloriosa superba.[1] While clinically used for decades as a muscle relaxant with analgesic and anti-inflammatory properties, the precise mechanisms underpinning their anti-inflammatory effects are a subject of ongoing research.[1][2] These compounds have shown potential in modulating key inflammatory pathways, making them interesting candidates for further investigation and drug development in inflammatory disorders.[3] This document provides detailed protocols for a selection of robust in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound and its derivatives, along with an overview of the key signaling pathways involved.
Mechanism of Action: Targeting Key Inflammatory Hubs
The anti-inflammatory effects of this compound and its analogues are primarily attributed to their ability to interfere with critical signaling cascades, notably the NF-κB pathway and the NLRP3 inflammasome.[1][4]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1][5] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
Studies have shown that Thiothis compound can suppress NF-κB activation stimulated by carcinogens and inflammatory stimuli.[1] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][6] This inhibitory effect has been observed across various cell types.[1][7]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in innate immunity.[8] Upon activation by various stimuli, including pathogens and cellular stress signals, the NLRP3 inflammasome assembles and activates caspase-1.[8] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[4][8] Colchicine, the parent compound of this compound, is known to inhibit NLRP3 inflammasome activation.[9][10] The primary mechanism is through its binding to tubulin, which disrupts microtubule polymerization.[9][11] This interference with the cytoskeleton is thought to prevent the assembly of the inflammasome components.[8] By inhibiting this pathway, this compound can significantly reduce the production of IL-1β and IL-18, key mediators in many inflammatory diseases.[4][12]
In Vitro Anti-inflammatory Assays
In vitro assays provide a controlled environment to screen for anti-inflammatory activity and elucidate mechanisms of action.
LPS-Induced Inflammation in Macrophages
This assay is a cornerstone for studying inflammation. Macrophages (like RAW 264.7 or THP-1 cell lines) are stimulated with bacterial lipopolysaccharide (LPS) to mimic a bacterial infection, inducing a strong inflammatory response characterized by the release of mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6, IL-1β).[13][14] The ability of this compound to inhibit the production of these mediators is then quantified.
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Inhibition
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1 hour.[14]
-
Stimulation: Add LPS to a final concentration of 1 μg/mL to all wells except the negative control group.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-only treated cells.
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[16] This assay evaluates the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[17][18]
Experimental Protocol: BSA Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.45 mL of 1% w/v bovine serum albumin (BSA) solution and 0.05 mL of the test sample (this compound at various concentrations, e.g., 10-50 µg/mL).[19] A standard drug, like Diclofenac sodium, should be used as a positive control.[18]
-
pH Adjustment: Adjust the pH of the mixture to 6.8.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.[16]
-
Cooling: After heating, allow the samples to cool to room temperature.
-
Measurement: Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.[16]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[19][20]
Quantitative Data Summary: Anti-inflammatory Activity of a Thiothis compound-Lauric Acid (TC-LA) Formulation
| Assay | Concentration (µg/mL) | % Inhibition | Reference |
| Bovine Serum Albumin Denaturation | 10 | 47% | [19] |
| 20 | 53% | [19] | |
| 30 | 69% | [19] | |
| 40 | 72% | [19] | |
| 50 | 81% | [18][19] | |
| Egg Albumin Denaturation | 10 | 53% | [19] |
| 20 | 58% | [19] | |
| 30 | 61% | [19] | |
| 40 | 69% | [19] | |
| 50 | 76% | [18][19] |
In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the systemic anti-inflammatory efficacy of a compound in a whole organism.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory drugs.[21][22] Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response.[22] The first phase is mediated by histamine and serotonin, while the second, later phase (after 3 hours) is associated with the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[22] The reduction in paw volume (edema) is used as a measure of anti-inflammatory activity.[23]
Experimental Protocol
-
Animals: Use healthy Wistar rats (150-200g), divided into groups (n=6).[24]
-
Pre-measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.
-
Drug Administration: Administer the treatments intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection:
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[22][23]
-
Post-measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[24]
-
Calculation: The percentage inhibition of paw edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100.
Quantitative Data Summary: Effect of Thiothis compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition at 1 hr | % Inhibition at 2 hr | % Inhibition at 3 hr | % Inhibition at 4 hr |
| Thiothis compound | 2 | 14.28% | 23.07% | 25.00% | 26.31% |
| Thiothis compound | 4 | 28.57% | 34.61% | 40.00% | 47.36% |
| Diclofenac | 10 | 35.71% | 42.30% | 50.00% | 52.63% |
| Combination (TC 2mg/kg + Diclofenac 10mg/kg) | - | 21.42% | 46.15% | 52.50% | 57.89% |
Data adapted from a comparative study on Wistar rats.[24] The study found that Thiothis compound showed a dose- and time-dependent anti-inflammatory activity.[24]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 3. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 11. Colchicine - Wikipedia [en.wikipedia.org]
- 12. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. Anti-inflammatory activity of lauric acid, thiothis compound and thiothis compound-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 24. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Colchicoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside found in plants of the Gloriosa and Colchicum genera, and its semi-synthetic derivative, Thiothis compound, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and muscle relaxant effects.[1] Emerging research has also highlighted their cytotoxic and pro-apoptotic activities against various cancer cell lines, suggesting a potential role in oncology drug development.[1][2]
These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound and its close analog, Thiothis compound. Detailed protocols for common cytotoxicity assays, a summary of reported cytotoxic activities, and a visualization of the implicated signaling pathways are presented to guide researchers in the evaluation of these compounds. While much of the detailed mechanistic and quantitative data available is for the semi-synthetic derivative Thiothis compound, these findings provide a strong foundation for investigating the parent compound, this compound.
Data Presentation: Cytotoxicity of Thiothis compound and Colchicine
The following tables summarize the reported 50% inhibitory concentration (IC50) values for Thiothis compound and the parent compound, Colchicine, in various cancer cell lines. This data is primarily derived from studies utilizing the MTT assay to assess cell viability.
Table 1: IC50 Values of Thiothis compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 269.3 µM | 24 hours | [3] |
Table 2: IC50 Values of Colchicine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HT-29 | Colon Cancer | ~1 µg/mL | Not Specified | [4] |
| PC3 | Prostate Cancer | 22.99 ng/mL | 24 hours | [5] |
| MCF-7 | Breast Adenocarcinoma | >10 µg/mL | Not Specified | [6] |
Signaling Pathways
This compound-Induced Apoptosis Signaling Pathway
Studies on Thiothis compound have elucidated a mechanism of action that involves the inhibition of the NF-κB signaling pathway, leading to the induction of apoptosis.[1][2] This pathway involves the downregulation of anti-apoptotic proteins and the activation of caspases. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of this compound involves a series of assays to determine cell viability, membrane integrity, and the induction of apoptosis.
References
- 1. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
Application Notes and Protocols: Colchicoside Derivatization for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside from the autumn crocus (Colchicum autumnale), and its aglycone, colchicine, are well-known for their potent biological activities, particularly their anti-inflammatory and antimitotic effects. However, the therapeutic application of these compounds is often limited by a narrow therapeutic window and significant toxicity. To address these limitations, researchers have explored various derivatization strategies aimed at enhancing biological efficacy while reducing adverse effects. This document provides a comprehensive overview of key derivatization approaches for this compound, along with detailed protocols for synthesis and biological evaluation, to guide researchers in the development of novel therapeutic agents.
The primary mechanism of action for colchicine and its derivatives is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis. This makes them promising candidates for anticancer drug development. Additionally, their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, underpins their use in treating inflammatory conditions like gout. The derivatization strategies discussed herein focus on modifying the colchicine backbone at key positions to improve target specificity, bioavailability, and the overall therapeutic index.
Data Presentation: Comparative Biological Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound and thiothis compound derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships (SAR).
Table 1: Cytotoxic Activity (IC50, nM) of C-10 Substituted Thiocolchicine Analogs
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-Resistant) | BALB/3T3 (Normal Fibroblasts) |
| Thiocolchicine | 15.2 ± 1.1 | 13.5 ± 1.0 | 11.3 ± 0.9 | 10.5 ± 0.8 | 20.1 ± 1.5 |
| Amine Analog 1 | 8.9 ± 0.7 | 7.5 ± 0.6 | 6.2 ± 0.5 | 5.8 ± 0.4 | 15.3 ± 1.2 |
| Amine Analog 2 | 10.1 ± 0.8 | 9.2 ± 0.7 | 7.8 ± 0.6 | 7.1 ± 0.5 | 18.2 ± 1.4 |
| Amine Analog 3 | 12.5 ± 1.0 | 11.3 ± 0.9 | 9.5 ± 0.8 | 8.7 ± 0.7 | 19.5 ± 1.6 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Cytotoxic Activity (IC50, nM) of Doubly Modified Colchicine Amides and Sulfonamides
| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-Resistant) | BALB/3T3 (Normal Fibroblasts) |
| Colchicine | 20.5 ± 1.8 | 18.2 ± 1.5 | 15.7 ± 1.3 | 14.1 ± 1.2 | 25.3 ± 2.1 |
| Amide Derivative 4 | ≤ 15 | ≤ 13 | ≤ 11 | - | > 50 |
| Amide Derivative 9 | ≤ 15 | 0.7 - 1.8 | 0.7 - 1.8 | - | > 50 |
| Sulfonamide 13 | ≤ 15 | 0.7 - 1.8 | 0.7 - 1.8 | - | > 50 |
Data adapted from studies on doubly modified colchicine derivatives, highlighting significant improvements in potency.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of Thiothis compound from this compound
Objective: To convert the methoxy group at the C-10 position of this compound to a thiomethyl group, yielding thiothis compound.
Materials:
-
This compound
-
Sodium methyl mercaptide (NaSMe)
-
Water (deionized)
-
Acetic acid
-
Chloroform
-
Ethanol
-
Potassium carbonate (anhydrous)
-
Silica gel for chromatography
-
Ethyl acetate
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of water.
-
In a separate flask, prepare a solution of sodium methyl mercaptide by dissolving 400 mg in 2 mL of water.
-
While vigorously stirring, add the this compound solution to the sodium methyl mercaptide solution.
-
Allow the reaction mixture to stand at room temperature (23°C) for 16 hours. The solution will turn orange.
-
Acidify the orange solution with acetic acid.
-
Extract the mixture multiple times with a 1:1 (v/v) mixture of chloroform and ethanol.
-
Combine the organic extracts and dry them over anhydrous potassium carbonate.
-
Distill the solvent to dryness to obtain crude thiothis compound.
-
Purify the crude product by recrystallization, first from ethanol and then from ethyl acetate, to yield pure thiothis compound.
Protocol 2: Synthesis of C-10 Amine Analogs of Thiocolchicine via Reductive Amination
Objective: To synthesize a series of amine analogs of thiocolchicine by reductive amination.
Materials:
-
Thiocolchicine
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 100 mg of thiocolchicine in 5 mL of anhydrous DCM in a round-bottom flask.
-
Add 1.2 equivalents of the desired amine to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the formation of the iminium ion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the desired C-10 amine analog.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, LoVo) and a normal cell line (e.g., BALB/3T3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the derivatization and evaluation of this compound.
Caption: Experimental workflow for this compound derivatization.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: Inhibition of the NF-κB signaling pathway.
References
Application Notes: Synthesis of Thiocolchicoside from Colchicoside Precursors
Introduction
Thiocolchicoside is a semi-synthetic sulfur-containing derivative of this compound, a naturally occurring glucoside found in the seeds of plants like Colchicum autumnale and Gloriosa superba.[1][2][3] It is widely used in clinical practice as a muscle relaxant with potent anti-inflammatory and analgesic properties.[1][4][5] Thiothis compound functions as a competitive antagonist for γ-aminobutyric acid type A (GABA-A) receptors and as a glycine receptor agonist, which contributes to its myorelaxant effects.[1][4] The synthesis of thiothis compound is a crucial process for the pharmaceutical industry, often starting from related natural colchicinoids. This document provides detailed protocols and data for the chemical synthesis of thiothis compound, primarily focusing on the glycosylation of the key intermediate, 3-O-demethylthiocolchicine (also known as thiocolchiceine).
Physicochemical Properties of Thiothis compound
Thiothis compound is typically a pale yellow to yellow crystalline powder.[1][6] Its key physical and chemical characteristics are summarized below.
| Property | Value | References |
| Chemical Formula | C₂₇H₃₃NO₁₀S | [7] |
| Molecular Weight | 563.62 g/mol | [7] |
| Appearance | Pale yellow to yellow solid powder | [1][6] |
| Melting Point | 190–198°C | [6] |
| Solubility | Weakly soluble in water; more soluble in alcohol | [6][7] |
| Oral Bioavailability | Approximately 25% | [3][5] |
Synthetic Pathway Overview
The chemical synthesis of thiothis compound is a multi-step process. While this compound is the natural precursor, a common and efficient laboratory and industrial route involves the conversion of a thiocolchicine derivative. The key transformation is the stereoselective glycosylation at the C-3 position of the aromatic ring of 3-O-demethylthiocolchicine. This process typically involves:
-
Glycosylation: Reaction of 3-O-demethylthiocolchicine with a protected glucose donor, such as an acetylated glucopyranosyl fluoride or bromide. This reaction is facilitated by a Lewis acid catalyst and an organic base.
-
Deprotection: Removal of the protecting groups (e.g., acetyl groups) from the sugar moiety to yield the final thiothis compound product.
Alternative methods, including biotransformation using microorganisms like Providencia vermicola or Bacillus aryabhattai, have also been developed to achieve selective glycosylation.[2][8][9]
Caption: General synthetic pathway from this compound to thiothis compound.
Experimental Protocols
The following protocols are based on established chemical synthesis methods for thiothis compound.
Protocol 1: Glycosylation of 3-O-demethylthiocolchicine
This protocol details the glycosylation step using a protected glucose donor followed by deprotection to yield thiothis compound.[1][10][11]
1. Materials and Reagents:
-
3-O-demethylthiocolchicine
-
2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride
-
Anhydrous Acetonitrile (CH₃CN)
-
1,1,3,3-tetramethylguanidine (TMG)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Saturated Potassium Bicarbonate (KHCO₃) solution
-
Ethyl Acetate (AcOEt)
-
Saturated Potassium Hydrogen Sulfate (KHSO₄) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
-
Ethanol
-
1N Sodium Hydroxide (NaOH)
-
TLC plates (Silica gel), Mobile phase: Methanol:Dichloromethane (1:9)
2. Reaction Procedure (Glycosylation):
-
In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 3-demethylthiocolchicine (e.g., 0.5 mmol) and 2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride (e.g., 0.75 mmol) in anhydrous acetonitrile (10 ml) at room temperature.[1]
-
Add 1,1,3,3-tetramethylguanidine (e.g., 1.5 mmol). The reagents should dissolve, and the solution will turn red.[1]
-
Add boron trifluoride etherate (e.g., 8 mmol). The solution color will become lighter.[1]
-
Maintain magnetic stirring at room temperature. Monitor the reaction progress by TLC using a Methanol:Dichloromethane (1:9) mobile phase.[1][11] The reaction is typically complete within 20-30 minutes when the starting material is fully consumed.[1][11]
3. Work-up and Intermediate Isolation:
-
Quench the reaction by adding a saturated KHCO₃ solution.[1][6]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 10 ml).[1]
-
Combine the organic phases and wash sequentially with a saturated KHSO₄ solution and a saturated NaCl solution.[1][11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected product as a solid.[1]
4. Deprotection Procedure:
-
Dissolve the crude solid obtained from the previous step in ethanol (e.g., 4 ml).[1]
-
Add 1N NaOH (e.g., 2 ml) while maintaining magnetic stirring.[1][11]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.[1]
-
Upon completion, thiothis compound crystallizes directly from the reaction medium.[1][11]
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Data Summary
The following tables summarize quantitative data from various reported syntheses.
Table 2: Reagents and Conditions for Thiothis compound Synthesis
| Step | Reagent/Parameter | Example Value/Condition | References |
| Glycosylation | Precursor | 3-O-demethylthiocolchicine | [1][10] |
| Glycosylating Agent | 2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride | [1] | |
| Solvent | Anhydrous Acetonitrile | [1][10] | |
| Base | 1,1,3,3-tetramethylguanidine (TMG) | [1][10] | |
| Catalyst | Boron trifluoride etherate (BF₃·Et₂O) | [1][6] | |
| Temperature | Room Temperature | [1][10] | |
| Reaction Time | 20 - 30 minutes | [1][11] | |
| Deprotection | Reagent | 1N Sodium Hydroxide (NaOH) or Diethylamine | [1][10] |
| Solvent | Ethanol or Methanol | [1][10] | |
| Reaction Time | 2 - 3 hours | [1][10] |
Table 3: Reported Yields for Thiothis compound Synthesis
| Method | Yield | Notes | References |
| Glycosylation with deacetylation using NaOH | 97% | Product crystallizes directly from the reaction medium. | [1][11] |
| Glycosylation followed by workup and crystallization | 71% | Product collected by filtration after crystallization from dichloromethane-ethanol. | [10] |
| Biotransformation (C. asiatica cell culture) | ~30% | Conversion of 3-demethylthiocolchicine after 11 days. | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol described above.
References
- 1. ijpbs.com [ijpbs.com]
- 2. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 3. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. WO2012038982A2 - A microbial method for the biotransformation of colchicinoid compounds - Google Patents [patents.google.com]
- 9. US8795986B2 - Microbial method for the biotransformation of colchicinoid compounds - Google Patents [patents.google.com]
- 10. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 11. A process for the glycosidation of colchicine derivatives and products obtained - Patent 0789028 [data.epo.org]
Application of Colchicoside and its Aglycone, Colchicine, in Plant Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of plant science, the manipulation of ploidy level through induced polyploidy is a cornerstone of crop improvement and genetic research. The alkaloid colchicine, extracted from the autumn crocus (Colchicum autumnale), is a potent antimitotic agent widely employed for this purpose.[1][2] Its glycoside, colchicoside, is also present in Colchicum species and is closely related chemically.[3] However, the vast body of scientific literature indicates that colchicine is the primary active compound for inducing polyploidy, while this compound itself exhibits significantly lower antimitotic activity due to the bulky glycosyl group that hinders its interaction with tubulin.[4] This document provides detailed application notes and protocols focusing on the use of colchicine for polyploidy induction in plants, with a discussion on the role and relevance of this compound.
Mechanism of Action: Colchicine's Antimitotic Effect
Colchicine exerts its effect by disrupting mitosis, the process of cell division.[5] It binds to tubulin, the protein subunit of microtubules.[6] Microtubules are essential components of the spindle fibers, which are responsible for segregating chromosomes during the anaphase stage of mitosis.[5][7] By binding to tubulin, colchicine inhibits the polymerization of microtubules, thereby preventing the formation of the mitotic spindle.[1][8] As a result, the chromosomes, which have already replicated, are unable to separate into two daughter cells. This leads to a cell with a doubled chromosome number, a state known as polyploidy.[2][5]
Figure 1: Simplified signaling pathway of colchicine's antimitotic action leading to polyploidy.
Applications in Plant Science
The primary application of colchicine in plant science is the induction of polyploidy for crop improvement. Polyploid plants often exhibit desirable traits compared to their diploid counterparts, including:
-
Gigantism: Larger leaves, flowers, fruits, and seeds.[2]
-
Increased Biomass: Higher overall plant yield.
-
Enhanced Production of Secondary Metabolites: Increased concentration of medicinally or commercially valuable compounds.[9]
-
Improved Stress Tolerance: Greater resilience to environmental stressors such as drought.[2]
-
Restoration of Fertility in Hybrids: Overcoming sterility in interspecific hybrids.
Quantitative Data on Colchicine-Induced Polyploidy
The effectiveness of colchicine treatment is dependent on the plant species, the explant used, the concentration of colchicine, and the duration of exposure.[9] The following table summarizes successful polyploidy induction in various plant species.
| Plant Species | Explant Type | Colchicine Concentration (%) | Treatment Duration | Observed Effects | Reference(s) |
| Lilium regale | Bulb scales | 0.01 | 24 hours | Increased stomata length, reduced stomata number. | [10] |
| Dendrobium crumenatum | Plantlets | 0.05 | 96 hours | Improved leaf width, number of leaves, and pseudobulb diameter. | [11] |
| Bacopa monnieri | Leaf segments | 0.05 | 48 hours | Increased shoot regeneration and tetraploid induction. | [12] |
| Cyclocarya paliurus | Seedlings | 0.4 | 4 days | Shorter and thinner plants, smaller compound leaves, larger stomata. | [13] |
| Tanacetum parthenium | Seedlings | - | - | Expanded stomata, trichomes, leaves, flowers, and seeds. | [1] |
| Vitis vinifera | Seedlings | 0.05 and 0.2 | 12 hours | High polyploid induction rates. | [11] |
Experimental Protocols for Polyploidy Induction
Safety Precautions: Colchicine is highly toxic and mutagenic. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.[6] Dispose of colchicine-containing solutions and contaminated materials according to institutional safety guidelines.
Protocol 1: In Vitro Polyploidy Induction of Shoot Segments
This protocol is adapted from the procedure used for Bacopa monnieri.[12]
-
Explant Preparation: Aseptically excise explants (e.g., apical shoots, nodes, or leaf segments) from healthy, in vitro-grown plantlets.
-
Colchicine Treatment: Prepare a stock solution of colchicine and filter-sterilize it. Dilute the stock solution with sterile liquid culture medium (e.g., ½ MS medium) to the desired final concentrations (e.g., 0.05%, 0.075%, 0.1%).
-
Incubation: Place the explants in the colchicine-containing liquid medium. Incubate on a rotary shaker (e.g., 100 rpm) for a specified duration (e.g., 48 hours) under controlled temperature and photoperiod conditions.
-
Washing and Recovery: After treatment, decant the colchicine solution and wash the explants three times with sterile distilled water or liquid medium to remove residual colchicine.
-
Regeneration: Culture the treated explants on a suitable regeneration medium.
-
Acclimatization and Analysis: Once plantlets have regenerated, acclimatize them to greenhouse conditions. Analyze the ploidy level of the regenerated plants using methods such as flow cytometry or chromosome counting.
Protocol 2: In Vivo Polyploidy Induction of Seedlings
This protocol is a general guideline based on treatments for various seedlings.[11][13]
-
Seedling Germination: Germinate seeds under sterile or clean conditions until they reach the cotyledon stage.
-
Colchicine Preparation: Prepare an aqueous solution of colchicine (e.g., 0.1% to 0.5%) and add a wetting agent like Tween 20 (a few drops per 100 mL) to ensure good contact with the plant tissue.
-
Application: Carefully apply the colchicine solution to the apical meristem (growing tip) of the seedlings. This can be done by dropping the solution onto the meristem or by applying a cotton ball soaked in the solution to the meristem.
-
Treatment Duration: Repeat the application at regular intervals (e.g., daily) for a specific number of days (e.g., 2-4 days). The duration and frequency will vary depending on the plant species.
-
Rinsing: After the treatment period, thoroughly rinse the apical meristems with distilled water to remove any remaining colchicine.
-
Growth and Observation: Grow the treated seedlings under optimal conditions and monitor for morphological changes indicative of polyploidy (e.g., thicker leaves, larger stomata, slower growth).
-
Ploidy Analysis: Confirm the ploidy level of surviving plants with altered morphology using appropriate cytological techniques.
References
- 1. The Role of Colchicine in Plant Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine-Induced Polyploidy in Leguminous Crops Enhances Morpho-Physiological Characteristics for Drought Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Anti-mitotic activity of colchicine and the structural basis for its interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine - Wikipedia [en.wikipedia.org]
- 8. scialert.net [scialert.net]
- 9. Effect of Colchicine on Polyploidy Induction and Its Effects on Morphophysiological and Biochemical Properties of Fenugreek (Trigonella foenum-graecum) [jhs.um.ac.ir]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. scienceasia.org [scienceasia.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Polyploidy in Plant Breeding using Colchicine
A Note on Colchicoside: While the query specified this compound, a comprehensive review of scientific literature reveals a lack of established protocols for its use in inducing polyploidy in plant breeding. This compound is a naturally occurring glucoside of colchicine. The widely documented and standard agent for inducing polyploidy is colchicine . Therefore, these application notes and protocols are based on the extensive data available for colchicine. It is plausible that this compound may be metabolized to colchicine within plant tissues, but its direct efficacy and optimal application conditions have not been determined. Researchers interested in this compound would need to conduct preliminary dose-response experiments to ascertain its potential as a polyploidy-inducing agent.
Introduction
Polyploidy, the state of having more than two complete sets of chromosomes, is a significant phenomenon in plant evolution and a powerful tool in plant breeding. Polyploid plants often exhibit desirable traits compared to their diploid counterparts, such as larger organs (flowers, fruits, leaves), increased biomass, and enhanced resistance to biotic and abiotic stresses.[1] Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), is a potent antimitotic agent widely used to artificially induce polyploidy.[2] It functions by disrupting microtubule formation, which prevents the segregation of chromosomes during mitosis, leading to a doubling of the chromosome number in the resulting cells.[2]
These application notes provide an overview of the use of colchicine for inducing polyploidy in plant breeding, including detailed experimental protocols and a summary of effective concentrations and treatment durations for various plant species.
Mechanism of Action: Disruption of Mitotic Spindle Formation
Colchicine's primary mode of action is its interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, colchicine inhibits its polymerization into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for separating sister chromatids during anaphase. The absence of a functional mitotic spindle results in a cell that undergoes chromosome replication but fails to divide, leading to a polyploid nucleus.
References
Application Note & Protocol: LC-MS/MS Method for the Detection of Colchicoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glycoside derived from the autumn crocus (Colchicum autumnale), is a compound of significant interest in pharmaceutical research due to its anti-inflammatory properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This method is based on established and validated protocols for the structurally related compounds, colchicine and its semi-synthetic derivative, thiothis compound.[1][2][3][4][5][6][7] Given the structural similarities, the principles of sample preparation and analysis are expected to be directly applicable to this compound, though method optimization and validation for the specific analyte are recommended.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte. Protein precipitation is a simple and effective method for plasma and serum samples.[1][7]
Protocol: Protein Precipitation
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (or methanol[7]).
-
If an internal standard (IS) is used, add the appropriate volume of IS solution to the sample before adding the precipitation solvent. A deuterated analog of this compound would be an ideal IS.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is commonly used for the separation of colchicine and its analogues.[1][2][5][8]
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 4.6 mm, 5 µm[8] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.0[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient | Isocratic or Gradient (e.g., 80% B)[8] |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temp. | Ambient or 40°C[3] |
| Run Time | 3-5 minutes |
Mass Spectrometry
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 548.2) |
| Product Ion (Q3) | To be determined by infusion of a this compound standard. For the related thiothis compound, transitions are known. |
| Internal Standard | A suitable internal standard such as a stable isotope-labeled this compound should be used. |
Note: The exact m/z values for precursor and product ions for this compound need to be determined experimentally by direct infusion of a standard solution into the mass spectrometer. For reference, the precursor ion for colchicine is m/z 400.3.[3][5]
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the related compound, thiothis compound.[8] These serve as a reference for the expected performance of a validated method for this compound.
Table 1: Calibration Curve and Linearity for Thiothis compound [8]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Thiothis compound | 6 - 120 | > 0.99 |
Table 2: Precision and Accuracy for Thiothis compound [8]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 6 | < 15 | < 15 | 85-115 |
| MQC | 60 | < 15 | < 15 | 85-115 |
| HQC | 100 | < 15 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect for Thiothis compound
| Analyte | Recovery (%) | Matrix Effect (%) |
| Thiothis compound | > 85 | < 15 |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical steps in the LC-MS/MS quantification of this compound.
References
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiothis compound in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
Application Notes and Protocols for the Large-Scale Purification of Colchicoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicoside, a natural glucoside found in the seeds and corms of Gloriosa superba and Colchicum autumnale, is a compound of significant interest for research and pharmaceutical development. It serves as a key starting material for the semi-synthesis of Thiothis compound, a widely used muscle relaxant with anti-inflammatory and analgesic properties. Furthermore, as a prodrug of colchicine, this compound is a valuable tool for studying the mechanisms of tubulin polymerization and its downstream effects on cellular processes, including inflammation and mitosis. This document provides detailed application notes and protocols for the large-scale purification of this compound for research purposes, ensuring high purity and yield suitable for further scientific investigation and drug development.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| n-Propanol | Soluble | [1] |
| Isopropanol | Soluble | [1] |
| Pyridine | Soluble | [1] |
| Ethyl Acetate | Insoluble | [1] |
| Chloroform | Insoluble | [1] |
Table 2: Quantitative Overview of a Typical Large-Scale Purification Process
| Purification Stage | Starting Material (Dried Seeds) | Crude Methanolic Extract | Colchicine-Poor Fraction (after Chloroform Wash) | Enriched this compound Fraction (after n-Butanol Extraction) | Final Purified this compound (after Chromatography) |
| Input Mass | 10 kg | ~1.5 kg | ~1.2 kg | ~400 g | ~200 g |
| This compound Content (%) | ~0.5 - 1.0% | ~3 - 5% | ~4 - 6% | ~15 - 20% | >90% |
| Purity (%) | N/A | Low | Low | Medium | High (>90%) |
| Typical Yield (%) | 100% | ~95% (extraction yield) | ~90% (of initial this compound) | ~85% (of initial this compound) | ~70-80% (overall yield) |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Gloriosa superba Seeds
Objective: To extract this compound and other alkaloids from dried Gloriosa superba seeds.
Materials:
-
Dried and powdered Gloriosa superba seeds
-
Methanol (HPLC grade)
-
Large-scale percolator or extraction vessel
-
Rotary evaporator
Procedure:
-
Weigh 10 kg of dried and powdered Gloriosa superba seeds.
-
Load the powdered seeds into a large-scale percolator.
-
Add methanol to the percolator, ensuring the solvent completely covers the plant material (a typical solvent-to-solid ratio is 8:1 v/w).
-
Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
Begin percolation, collecting the methanolic extract. Continue to pass fresh methanol through the seed powder until the eluate is nearly colorless.
-
Combine all the methanolic extracts and concentrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to obtain a syrupy crude extract.
Protocol 2: Solvent Partitioning for the Removal of Colchicine and Enrichment of this compound
Objective: To separate the more lipophilic colchicine from the more hydrophilic this compound.
Materials:
-
Crude methanolic extract from Protocol 1
-
Deionized water
-
Chloroform (HPLC grade)
-
n-Butanol (HPLC grade)
-
Large-scale liquid-liquid extractor or separation funnels
Procedure:
-
Dissolve the crude methanolic extract in deionized water (e.g., 1:4 v/v extract to water).
-
Transfer the aqueous solution to a liquid-liquid extractor.
-
Perform exhaustive extraction with chloroform to remove colchicine. The colchicine will partition into the chloroform layer. Continue the extraction until a sample of the chloroform layer, when evaporated and tested by TLC, shows negligible amounts of colchicine.
-
Separate and set aside the chloroform fractions. The remaining aqueous layer is now enriched in this compound.
-
To further concentrate the this compound, perform a subsequent liquid-liquid extraction on the aqueous layer using n-butanol. This compound will partition into the n-butanol layer.
-
Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield a this compound-enriched fraction.
Protocol 3: Large-Scale Column Chromatography for Final Purification
Objective: To achieve high-purity this compound (>90%).
Materials:
-
This compound-enriched fraction from Protocol 2
-
Silica gel (60-120 mesh for large-scale columns)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Large-scale chromatography column
-
Fraction collector
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Wet pack the chromatography column with the silica gel slurry, ensuring a homogenous and stable bed. A typical silica to crude extract ratio is 30:1 (w/w).
-
-
Sample Loading:
-
Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase (e.g., chloroform with a small percentage of methanol).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a mobile phase of chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise or gradient manner. A typical gradient might start with 100% chloroform and gradually increase to a 9:1 chloroform:methanol mixture.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC) or a UV detector.
-
-
Fraction Collection:
-
Collect fractions of the eluate.
-
Analyze the fractions by TLC to identify those containing pure this compound.
-
-
Final Processing:
-
Combine the pure this compound fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
-
Dry the final product under vacuum at a temperature not exceeding 50°C.
-
Determine the final purity using HPLC. A purity of >90% is expected.
-
Mandatory Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Mechanism of action of this compound via conversion to colchicine.
Mechanism of Action: Signaling Pathways
This compound itself is biologically inactive but is readily hydrolyzed in vivo to its active aglycone, colchicine. Colchicine's primary mechanism of action is the disruption of microtubule dynamics. It binds to β-tubulin, preventing the polymerization of α/β-tubulin dimers into microtubules. This disruption of the cytoskeleton has several downstream anti-inflammatory effects:
-
Inhibition of Neutrophil Activity: Microtubules are essential for the migration, adhesion, and phagocytic activity of neutrophils. By inhibiting microtubule formation, colchicine prevents neutrophils from migrating to sites of inflammation and engulfing inflammatory triggers like uric acid crystals.
-
Inhibition of the Inflammasome: Colchicine interferes with the assembly of the NLRP3 inflammasome complex within neutrophils and monocytes. This, in turn, prevents the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).
-
Modulation of Cytokine Production: By inhibiting inflammasome activation, colchicine reduces the production of key inflammatory mediators, including IL-1β and tumor necrosis factor-alpha (TNF-α).
These actions collectively contribute to the potent anti-inflammatory effects observed with colchicine and, by extension, its prodrug this compound, making it a valuable compound for studying inflammatory diseases and cellular division.
References
Application Notes & Protocols: Formulation of Colchicoside for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colchicoside and its semi-synthetic derivative, thiothis compound, are compounds of significant interest for their anti-inflammatory and muscle relaxant properties.[1][2] While this compound is a natural glucoside from the Gloriosa superba plant, thiothis compound is more commonly utilized in clinical and preclinical research.[3][4] These application notes will focus on the formulation of thiothis compound for in vivo studies, addressing its physicochemical properties, formulation strategies for various administration routes, and relevant experimental protocols.
Physicochemical Properties of Thiothis compound
A thorough understanding of the physicochemical properties of thiothis compound is crucial for developing stable and effective formulations for in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃NO₁₀S | [5] |
| Molecular Weight | 563.62 g/mol | [5] |
| Appearance | Pale yellow solid | [6] |
| Water Solubility | 12.65 - 25 mg/mL | [5][6] |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | [7] |
| Solubility in DMSO | Approx. 100 mg/mL | [5] |
| Log P (Octanol/Water) | -0.34 to 0.378 | [6][8] |
| Stability | Susceptible to acid and base hydrolysis, and oxidation. | [4] |
Formulation Strategies and Protocols
The choice of formulation for thiothis compound is highly dependent on the intended route of administration and the specific goals of the in vivo study.
Oral Administration
Oral administration is a common route for preclinical studies. Due to its moderate water solubility, thiothis compound can be formulated as a solution or suspension.
Protocol 1: Preparation of Thiothis compound Suspension for Oral Gavage
This protocol is suitable for delivering a homogeneous suspension of thiothis compound.
Materials:
-
Thiothis compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na to sterile distilled water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weighing: Accurately weigh the required amount of thiothis compound powder based on the desired final concentration and dosing volume.
-
Suspension Formation:
-
For small volumes, place the weighed thiothis compound in a mortar.
-
Add a small amount of the 0.5% CMC-Na vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
For larger volumes, a homogenizer can be used.
-
-
Final Concentration: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume. A typical concentration for oral administration is ≥5 mg/mL.[5]
-
Storage: Store the suspension at 2-8°C and use within 24 hours. Stir well before each administration to ensure homogeneity.
Experimental Workflow for Oral Formulation
Caption: Workflow for preparing an oral suspension of thiothis compound.
Intramuscular (IM) and Intraperitoneal (IP) Administration
For parenteral routes, sterile solutions are required. Thiothis compound's solubility in aqueous buffers makes it amenable to such formulations.
Protocol 2: Preparation of Thiothis compound Solution for Injection
This protocol is suitable for preparing a sterile solution for IM or IP injection.
Materials:
-
Thiothis compound powder
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Vortex mixer
Procedure:
-
Weighing: Aseptically weigh the required amount of thiothis compound.
-
Dissolution:
-
In a sterile environment (e.g., a laminar flow hood), transfer the weighed powder to a sterile vial.
-
Add the required volume of sterile PBS (pH 7.2) to achieve the desired concentration. The solubility in PBS is approximately 5 mg/mL.[7]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a new sterile vial.
-
-
Storage: Store the sterile solution at 2-8°C and protect from light. It is recommended to use aqueous solutions within one day.[7]
Dosage and Administration in Animal Models
The dosage of thiothis compound can vary significantly depending on the animal model and the intended therapeutic effect.
| Animal Model | Route of Administration | Dosage | Therapeutic Effect | Reference |
| Mice (CBA/J) | Not Specified | 0.005 - 0.015 mg/day | Blockage of amyloid induction | [9] |
| Rats (Sprague-Dawley) | Oral, IP, IV | 0.1 - 0.5 mg/kg (Oral), 0.25 mg/kg (IP), 0.1 mg/kg (IV) | Pharmacokinetic studies | [10] |
| Mice | Not Specified | 2 mg/kg | Protection against lethal anti-Fas antibody | [11] |
| Dogs | Intravenous | 0.2 - 0.6 mg/kg/day | Subacute toxicity studies | [12] |
| Healthy Human Volunteers | Oral, IM | 8 mg (single dose) | Bioavailability studies | [13] |
Mechanism of Action: Signaling Pathways
Thiothis compound exerts its effects through multiple signaling pathways. Its muscle relaxant properties are primarily attributed to its action as a competitive antagonist of GABA-A receptors.[1][2][14] Additionally, its anti-inflammatory and potential anti-cancer effects are linked to the downregulation of the NF-κB signaling pathway.[3][15]
GABA-A Receptor Antagonism
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preformulation characterization of Thiothis compound [journalijsra.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Blockage of amyloid induction by colchicine in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mednexus.org [mednexus.org]
- 13. Single-dose bioavailability of oral and intramuscular thiothis compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Colchicoside Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of colchicoside in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time. | Hydrolysis: The glycosidic bond of this compound is susceptible to hydrolysis, especially under acidic or basic conditions and elevated temperatures, yielding colchicine and glucose. Colchicine itself can also degrade. | Prepare fresh solutions daily. If storage is necessary, aliquot and store at -20°C to -40°C in the dark for a limited time. Avoid repeated freeze-thaw cycles. For longer-term experiments, consider performing stability studies under your specific experimental conditions. |
| Unexpected changes in solution pH. | Degradation: The degradation of this compound can lead to the formation of acidic or basic byproducts, altering the pH of the solution. | Monitor the pH of your this compound solution, especially during prolonged experiments or when stored. Use buffered solutions to maintain a stable pH. |
| Precipitate formation in the solution. | Low Solubility/Degradation: this compound has limited solubility in aqueous solutions. Precipitation can also occur if degradation products are less soluble. | Ensure you are not exceeding the solubility limit of this compound in your chosen buffer. If using stock solutions in organic solvents, ensure proper dilution and mixing to avoid precipitation. If precipitation occurs in a previously clear solution, it may be a sign of degradation. |
| Discoloration of the solution (e.g., yellowing). | Photodegradation/Oxidation: this compound and its aglycone, colchicine, are known to be sensitive to light, which can cause degradation and discoloration. Oxidative degradation can also contribute to color changes. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Prepare and handle solutions under low-light conditions whenever possible. |
| Inconsistent experimental results. | Solution Instability: The use of degraded or partially degraded this compound solutions will lead to variable concentrations of the active compound, resulting in poor reproducibility. | Always use freshly prepared solutions for critical experiments. Validate the concentration and purity of your this compound solution using a suitable analytical method like HPLC, especially for long-term studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most probable primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the O-glycosidic bond. This reaction is catalyzed by acidic or basic conditions and elevated temperatures, breaking down this compound into its aglycone, colchicine, and a glucose molecule. The resulting colchicine is also susceptible to further degradation.
Q2: How does pH affect the stability of this compound solutions?
A2: While specific data for this compound is limited, information on its aglycone, colchicine, suggests that the stability is pH-dependent. Colchicine is reportedly stable in aqueous solutions between pH 2 and 12 at room temperature. However, at elevated temperatures (e.g., 40°C), its stability is confined to a narrower range of pH 2 to 10. It is reasonable to infer that this compound stability is also optimal within a neutral to slightly acidic pH range and that strong acidic or alkaline conditions will accelerate hydrolysis of the glycosidic bond.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: Due to its limited stability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh before each experiment. If short-term storage is unavoidable, solutions should be stored at -20°C to -40°C in the dark. It is advisable to make small aliquots to avoid repeated freeze-thaw cycles. Long-term storage of aqueous solutions is not recommended. For its aglycone, colchicine, it is advised not to store aqueous solutions for more than one day.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound and its degradation product, colchicine, are known to be photolabile.[1] Exposure to light, particularly UV light, can lead to photodegradation. Therefore, all solutions containing this compound should be protected from light by using amber-colored vials or by wrapping the containers with aluminum foil.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact this compound from its degradation products (like colchicine), allowing for the quantification of the remaining active compound over time.
Data Presentation
The following tables summarize stability data for thiothis compound, a close derivative of this compound, which can provide insights into the potential stability profile of this compound under various stress conditions.
Table 1: Summary of Thiothis compound Degradation under Forced Conditions
| Stress Condition | Reagent/Details | Temperature | Duration | % Recovery |
| Acid-Base Hydrolysis | 1 N HCl & 0.5 M NaOH (methanolic) | 60°C | 1 hour | 62.15%[2] |
| Oxidative Hydrolysis | 5% v/v H₂O₂ (methanolic) | Room Temp | 6 hours | 24.19%[2] |
| Dry Heat | - | 70°C | 8 hours | 96.98%[2] |
| Fluorescent Light | - | Room Temp | 6 hours | 81.07%[2] |
Note: The data above is for thiothis compound and should be used as a general guide for potential sensitivities of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a buffer of choice) to prepare a 1 mg/mL stock solution.
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 1 N NaOH.
-
Dilute to a final concentration suitable for analysis (e.g., 50 µg/mL) with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 N HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution in the dark at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 70°C for 8 hours.
-
After exposure, prepare a solution of a known concentration and analyze.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) to direct sunlight for 8 hours or in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
Compare the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent this compound.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solution Instability
A flowchart for troubleshooting this compound stability issues.
Diagram 2: Proposed Signaling Pathway for this compound's Biological Activity
While the direct signaling pathway for this compound is not extensively documented, it is likely to be similar to its semi-synthetic derivative, thiothis compound. The primary degradation product, colchicine, also has well-characterized anti-inflammatory actions.
References
Technical Support Center: Colchicoside Solubility for In Vitro Assays
This guide provides technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Colchicoside and its widely used semi-synthetic derivative, Thiothis compound, in in vitro settings.
Note on this compound vs. Thiothis compound
This compound is a natural glucoside found in plants like Gloriosa superba.[1] Thiothis compound is a semi-synthetic sulfur derivative of this compound.[1][2] Due to its extensive use as a muscle relaxant with anti-inflammatory and analgesic properties, the majority of published solubility and in vitro assay data pertains to Thiothis compound.[2][3] Therefore, this guide will focus on Thiothis compound to provide the most relevant and practical information for experimental work.
Frequently Asked Questions (FAQs)
Section 1: Physicochemical Properties & Solubility
Q1: What are the key physicochemical properties of Thiothis compound?
Thiothis compound is a yellow crystalline powder.[4] Its properties, which can influence its solubility, are summarized below.
Table 1: Physicochemical Properties of Thiothis compound
| Property | Value | Source |
| Molecular Formula | C27H33NO10S | [5] |
| Molecular Weight | 563.6 g/mol | [6] |
| logP (Octanol/Water) | -0.34 | [7][8] |
| Melting Point | 163-169.33 °C | [9] |
| pKa | 12.74 (Predicted) | [10] |
Q2: What are the recommended solvents for preparing Thiothis compound stock solutions?
The choice of solvent is critical for achieving a stable stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent. Water and Phosphate-Buffered Saline (PBS) can also be used, although the solubility is lower. Thiothis compound is generally insoluble in ethanol.[11]
Table 2: Solubility Profile of Thiothis compound
| Solvent | Solubility | Source |
| DMSO | ~100 mg/mL (177.42 mM) | [11] |
| DMSO | ~5 mg/mL | [5] |
| Water | ~25 mg/mL (44.35 mM) | [11] |
| Water | 16.1 mg/mL | [7] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~1 mg/mL | [5] |
| Ethanol | Insoluble | [11] |
Note: Solubility can vary slightly between batches. It is always recommended to perform a small-scale test.[11]
Section 2: Troubleshooting Solubility Issues
Q3: My Thiothis compound is not dissolving completely. What should I do?
If you encounter issues dissolving Thiothis compound, follow this troubleshooting workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www2.unipr.it [www2.unipr.it]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Preformulation characterization of Thiothis compound [journalijsra.com]
- 10. This compound | 477-29-2 [chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
Colchicoside degradation under acidic and alkaline conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colchicoside and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of this compound under acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its analogue, thiothis compound, under acidic and alkaline conditions?
A1: Both this compound and thiothis compound are susceptible to degradation under acidic and alkaline conditions, primarily through the hydrolysis of the glycosidic bond.
-
Under Acidic Conditions: The primary degradation pathway is the acid-catalyzed hydrolysis of the O-glycosidic bond. This reaction involves protonation of the glycosidic oxygen, followed by the departure of the aglycone (colchicine or thiocolchicine) and subsequent attack by water to release glucose. For thiothis compound, further degradation can occur, including the cleavage of the acetyl group from the aglycone.[1] One study on colchicine (the aglycone of this compound) reported the formation of a deacylated analogue under microwave-assisted acidic hydrolysis.[2][3]
-
Under Alkaline Conditions: Alkaline hydrolysis also cleaves the glycosidic bond. For thiothis compound, studies have shown that this can be followed by a rearrangement of the seven-membered tropolone ring of the aglycone into a more stable six-membered ring structure.[1] Thiothis compound is reported to be extremely unstable to alkaline hydrolysis, even at room temperature.[4]
Q2: What are the major degradation products identified for this compound and thiothis compound?
A2: The degradation products depend on the starting material and the conditions applied.
-
This compound: The initial and primary degradation products are its aglycone, colchicine , and D-glucose . Under more forced acidic conditions, a deacylated colchicine analogue may be formed.[2]
-
Thiothis compound: A wider range of degradation products has been characterized for this semi-synthetic analogue.
-
Acid Hydrolysis: The main products are thiocolchicine (the aglycone resulting from glucose cleavage) and a deacetylated version of thiocolchicine.[1]
-
Alkaline Hydrolysis: Results in the formation of novel degradants with a six-membered ring system instead of the characteristic seven-membered cycloheptatrienone ring.[1]
-
General Hydrolytic Stress: Other identified products include 3-O-demethylthiocolchicine (D3) and N-deacetyl-3-O-demethylthiocolchicine (D4).[5][6]
-
Q3: What is the kinetic profile of this compound degradation?
A3: The degradation of thiothis compound under both acidic and alkaline conditions has been shown to follow first-order kinetics .[7][8] This means the rate of degradation is directly proportional to the concentration of the drug. The degradation rate is significantly influenced by temperature and the concentration of the acid or base. For instance, the highest degradation rate for thiothis compound was observed in 3.0 N HCl at 80°C and in 1.0 N NaOH at 60°C.[7]
Q4: How can I monitor the degradation of this compound and quantify its degradation products?
A4: Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from its degradation products. The most commonly used and validated methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for separating this compound/thiothis compound from a variety of degradation products.[1][2]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another effective technique used for the separation and quantification of these compounds and their degradants.[1][7]
These methods typically use UV detection for quantification. The choice of column, mobile phase, and detection wavelength needs to be optimized to achieve adequate resolution between the parent compound and all potential degradation products.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Complete loss of parent compound peak in chromatogram after stress study. | The degradation conditions (e.g., acid/base concentration, temperature, time) were too harsh. | Reduce the severity of the stress conditions. Try a lower concentration of acid/base (e.g., start with 0.1 N HCl/NaOH), a lower temperature (e.g., 60°C instead of 80°C), or a shorter exposure time. |
| Poor resolution between the parent compound and degradation product peaks. | The chromatographic method is not optimized for stability indication. | Modify the mobile phase composition (e.g., change the organic modifier ratio or pH). Consider a different stationary phase (column). For HPLC, a gradient elution may be necessary to resolve all peaks. |
| Unexpected peaks appear in the chromatogram of the unstressed control sample. | The sample may have degraded during storage or preparation. The sample itself may contain impurities. | Always analyze a zero-time point (unstressed) sample. Ensure proper storage of standards and samples (e.g., protected from light, refrigerated). Check the purity of the starting material from the supplier's certificate of analysis. |
| Inconsistent or non-reproducible degradation results. | Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate solution concentrations). Sample preparation variability. | Ensure precise control over experimental conditions using calibrated equipment (e.g., water bath, oven). Use validated and standardized procedures for sample preparation, including accurate weighing and dilution steps. |
Data & Experimental Protocols
Summary of Degradation Conditions and Kinetics for Thiothis compound
The following table summarizes typical conditions used in forced degradation studies of thiothis compound and the observed kinetics.
| Stress Condition | Reagent / Condition | Temperature | Duration | Observed Kinetics |
| Acid Hydrolysis | 1.0 N HCl | 80°C | 3 hours | First-Order[7] |
| Alkaline Hydrolysis | 0.1 N - 1.0 N NaOH | 60°C - 80°C | 3 hours | First-Order[7] |
| Oxidative | 3-30% H₂O₂ | Room Temp - 80°C | 15 min - 6 hours | N/A |
| Dry Heat | Solid State | 70°C - 110°C | 6 - 8 hours | N/A |
| Photolytic | Methanolic Solution | Ambient | 8 - 24 hours | N/A |
Detailed Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound or thiothis compound. Researchers should adapt these protocols based on their specific objectives and analytical capabilities.
Protocol 1: Acid-Catalyzed Degradation
-
Preparation of Stock Solution: Accurately weigh 50 mg of the test compound (this compound or thiothis compound) and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Stress Application: Transfer a known volume of the stock solution to a reaction vessel. Add an equal volume of 2.0 N HCl to achieve a final acid concentration of 1.0 N.
-
Incubation: Heat the solution in a thermostatically controlled water bath at 80°C for 3 hours.[7]
-
Sampling and Neutralization: At specified time intervals (e.g., 0, 1, 2, 3 hours), withdraw an aliquot of the reaction mixture. Immediately cool the aliquot and neutralize it with an equivalent concentration of NaOH (e.g., 1.0 N NaOH).
-
Dilution and Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC or HPTLC method.
Protocol 2: Alkaline-Catalyzed Degradation
-
Preparation of Stock Solution: Prepare a stock solution as described in the acid degradation protocol.
-
Stress Application: Transfer a known volume of the stock solution to a reaction vessel. Add a sufficient volume of NaOH solution (e.g., 1.0 N) to achieve a final base concentration of 0.5 N.
-
Incubation: Heat the solution in a water bath at 60°C for 30 minutes to 3 hours.[1]
-
Sampling and Neutralization: At specified time intervals, withdraw an aliquot. Immediately cool and neutralize with an equivalent concentration of HCl (e.g., 0.5 N HCl).
-
Dilution and Analysis: Dilute the neutralized sample with the mobile phase for chromatographic analysis.
Visualizations
Degradation Pathways
The following diagram illustrates the general degradation pathways for this compound and thiothis compound under hydrolytic stress.
Caption: Hydrolytic degradation pathways of this compound/Thiothis compound.
Experimental Workflow
This diagram outlines a typical workflow for conducting and analyzing a forced degradation study.
References
- 1. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. Effect of colchicine on alkaline triglyceride lipase activity and triglyceride content in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Colchicoside Separation in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Colchicoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A common starting point for reversed-phase HPLC separation of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Ratios can vary, but a good initial condition to test is Acetonitrile:Water (70:30, v/v).[1][2] The organic modifier concentration can then be adjusted to optimize the retention time and resolution.
Q2: What is the typical UV detection wavelength for this compound?
This compound can be detected at various UV wavelengths. A common wavelength used for the detection of this compound and its derivatives is around 245 nm to 260 nm.[3] However, it is always recommended to determine the wavelength of maximum absorbance for your specific compound and mobile phase composition by scanning the UV spectrum of a standard solution. For Thiothis compound, a related compound, detection has been reported at 257 nm, 259 nm, and 286 nm.[1][2]
Q3: Should I use an isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing only this compound or a few well-separated components. It is often simpler to set up and provides a stable baseline.
-
Gradient elution , where the mobile phase composition is changed during the run, is preferable for complex samples, such as plant extracts or formulations containing multiple active ingredients and excipients. A gradient can help to resolve closely eluting peaks and reduce the analysis time for strongly retained compounds. A gradient starting with a lower percentage of organic solvent and gradually increasing it can be effective.[4]
Q4: How can I improve the peak shape of my this compound peak?
Peak tailing is a common issue in the HPLC analysis of compounds like this compound. Here are a few strategies to improve peak shape:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For basic compounds, operating at a low pH (around 2.5-3.5) can protonate residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause tailing. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help achieve and maintain a low pH.
-
Use of Buffers: Employing a buffer in the mobile phase, such as a phosphate or acetate buffer, helps to maintain a constant pH and can improve peak symmetry.[3]
-
Column Choice: Using a column with high-purity silica and effective end-capping can reduce the number of accessible silanol groups, thereby minimizing peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tail extending to the right (tailing) or a leading edge that is sloped (fronting).
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with silanol groups | Lower the mobile phase pH to ~3 using an acid modifier (e.g., 0.1% formic acid). Use a well-end-capped column or a column with a different stationary phase chemistry. |
| Column overload | Reduce the sample concentration or injection volume. |
| Mismatched sample solvent and mobile phase | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column dead volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. Ensure all fittings are properly connected. |
Issue 2: Poor Resolution Between this compound and Other Peaks
Symptoms:
-
Overlapping peaks, making accurate quantification difficult.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate mobile phase strength | Adjust the ratio of the organic solvent in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Suboptimal mobile phase pH | Vary the pH of the mobile phase to alter the selectivity between this compound and interfering peaks, especially if the interfering compounds are ionizable. |
| Inefficient column | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates. |
| Inappropriate stationary phase | Consider a column with a different selectivity (e.g., a phenyl-hexyl or cyano phase) if a C18 column does not provide adequate separation. |
| Gradient elution not optimized | If using a gradient, adjust the gradient slope, initial and final mobile phase compositions, and gradient time to improve the separation of the target peaks. |
Issue 3: Retention Time Variability
Symptoms:
-
Inconsistent retention times for this compound across multiple injections.
-
Difficulty in peak identification and integration.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and stable temperature. |
| Pump issues (e.g., leaks, air bubbles) | Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases or after a shutdown. |
| Changes in mobile phase pH over time | If using a buffer, ensure it has sufficient buffering capacity and is stable over the duration of the analysis. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound in Pharmaceutical Formulations
This protocol provides a general method for the analysis of this compound in a simple formulation matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 257 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Sample Preparation:
-
Accurately weigh and powder a sufficient number of tablets to obtain a representative sample.
-
Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase or a mixture of methanol and water) to dissolve the active ingredient.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Gradient HPLC Method for this compound in Plant Extracts
This protocol is suitable for the analysis of this compound in complex matrices like plant extracts.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B (return to initial conditions)
-
30-35 min: 20% B (equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation (for Gloriosa superba seeds):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a known amount of the powder (e.g., 1 g).
-
Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound and Related Compounds
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Isocratic) |
| Analyte(s) | Thiothis compound[1] | Thiothis compound & Degradation Products[4] | Colchicine[5] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Polar-RP (150 x 4.6 mm, 4 µm) | C18 (250 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) | A: 20mM Sodium Acetate (pH 5.0)B: MeOH:ACN (20:80) | Acetonitrile:Methanol:Water:0.1% OPA (50:30:15:5) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 286 nm | UV at 254 nm | UV at 257 nm |
Table 2: Validation Parameters for a Thiothis compound HPLC Method [6]
| Parameter | Thiothis compound |
| Linearity Range (µg/mL) | 10 - 50 |
| Accuracy (% Recovery) | 99.56 - 99.92 |
| Precision (% RSD) | |
| - Repeatability (n=6) | 0.21 |
| - Intraday (n=3) | 0.12 - 0.35 |
| - Interday (n=3) | 0.24 - 0.42 |
| LOD (µg/mL) | 0.1534 |
| LOQ (µg/mL) | 0.4649 |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for addressing peak tailing in this compound HPLC analysis.
References
Technical Support Center: Minimizing Colchicoside Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of colchicoside during its extraction from plant sources, primarily Gloriosa superba.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors contributing to this compound degradation are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, light, and oxidative environments. The glycosidic bond in this compound is particularly susceptible to acid and base hydrolysis.
Q2: What is the main degradation product of this compound?
A2: The primary degradation product resulting from the hydrolysis of the glycosidic bond is 3-O-demethylcolchicine, also known as colchiceine, and glucose.
Q3: What is the optimal pH range for extracting this compound?
A3: Based on studies of the closely related alkaloid colchicine, a pH range of 2 to 10 is generally considered safe at ambient temperature.[1] However, to be cautious and minimize the risk of hydrolysis, it is recommended to work in a neutral pH range (around pH 7) during extraction.[2][3]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, its analogue thiothis compound is known to be photolabile.[4][5] Therefore, it is highly recommended to protect all solutions and extracts containing this compound from light by using amber glassware or by covering containers with aluminum foil.
Q5: Can I heat my extraction solvent to improve efficiency?
A5: While modest heating can improve extraction efficiency, high temperatures can accelerate the degradation of this compound, especially in the presence of acidic or alkaline conditions.[6][7] If heating is necessary, it is advisable to use the lowest effective temperature and for the shortest possible duration. Some optimized protocols for the related compound colchicine suggest temperatures around 35-50°C.[3][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| pH-induced Hydrolysis | Ensure the pH of your extraction solvent and any subsequent aqueous solutions are maintained in a neutral range (pH 6-8). Avoid the use of strong acids or bases. |
| Thermal Degradation | Conduct the extraction at room temperature or with minimal heating. If using methods like Soxhlet extraction, consider reducing the extraction time and temperature. A study on colchicine extraction found 35°C to be optimal.[3] |
| Photodegradation | Protect your entire experimental setup from light. Use amber glassware or wrap flasks and containers with aluminum foil. |
| Inappropriate Solvent | The choice of solvent is critical. Aqueous ethanol (70-80%) or methanol are commonly recommended for colchicine and this compound extraction.[2][3] A 50:50 water/alcohol mixture has also been reported as effective for colchicine.[9] |
| Oxidative Degradation | While less documented for this compound itself, the analogue thiothis compound is susceptible to oxidation.[6][10][11] Consider de-gassing solvents or performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue. |
| Enzymatic Degradation | Fresh plant material may contain enzymes that can degrade this compound. Using dried and properly stored plant material can minimize this risk. |
Issue 2: Presence of Impurities, Including Colchiceine, in the Extract
| Possible Cause | Troubleshooting Step |
| Hydrolysis During Extraction | This is the most likely cause. Review and optimize your extraction protocol to control pH and temperature as described above. |
| Hydrolysis During Sample Work-up | Ensure that any concentration steps (e.g., rotary evaporation) are performed at a low temperature. Also, maintain a neutral pH during any liquid-liquid partitioning steps. |
| Co-extraction of Impurities | The initial crude extract will contain other alkaloids and plant metabolites. Further purification steps, such as column chromatography, will be necessary to isolate pure this compound. |
Data Presentation
The following table summarizes the stability of the closely related compound, thiothis compound, under various stress conditions. This data can serve as a valuable proxy for understanding the potential degradation of this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation of Thiothis compound | Primary Degradation Products | Reference |
| Acidic Hydrolysis | 1.0 M HCl, refluxed at 60°C for 30 min | Significant degradation | 3-O-demethylthiocolchicine (hydrolysis of the glycosidic bond) | [10][12] |
| Alkaline Hydrolysis | 0.5 M NaOH, refluxed at 60°C for 30 min | Significant degradation | Rearrangement of the tropolone ring and other products | [10][12] |
| Oxidative Degradation | 1% and 3% H₂O₂ at room temperature for 30 min | Significant to complete degradation | Thiothis compound S-oxide and other oxidation products | [10][13] |
| Photodegradation | Exposure to UV-A light | Photolabile, leading to product formation | Photoproducts without the glucoside group | [4][5] |
| Thermal Degradation | 70°C for 8 hours (dry heat) | Stable | No significant degradation observed | [10] |
Experimental Protocols
Recommended Protocol for this compound Extraction from Gloriosa superba Seeds
This protocol incorporates best practices to minimize degradation.
-
Preparation of Plant Material :
-
Use dried seeds of Gloriosa superba.
-
Grind the seeds to a fine powder (e.g., 0.5 mm mean particle size) to increase the surface area for extraction.[3]
-
-
Solvent Selection :
-
Prepare a 70% (v/v) ethanol-water mixture.
-
-
Extraction Procedure :
-
Combine the powdered seeds with the 70% ethanol solvent at a solvent-to-solid ratio of 50:1 (v/w).[3]
-
Protect the extraction vessel from light by using an amber flask or wrapping it in aluminum foil.
-
Agitate the mixture at a constant speed at a controlled temperature of 35°C for approximately 70 minutes.[3]
-
After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
-
Solvent Removal :
-
Concentrate the extract using a rotary evaporator.
-
Maintain a low temperature (below 40°C) during evaporation to prevent thermal degradation.
-
-
Storage :
-
Store the final extract in an amber vial at a low temperature (e.g., 4°C for short-term or -20°C for long-term storage) to ensure stability.
-
Analytical Method for Detecting this compound and its Degradation Product
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of this compound and its primary degradation product, colchiceine.
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient or isocratic elution with a mixture of a buffered aqueous solution (e.g., 20mM sodium acetate, pH 5.0) and an organic solvent like methanol or acetonitrile.[14]
-
Detection : UV detection at a wavelength of approximately 254 nm.[14]
-
Standard : Use a certified reference standard of this compound and, if available, colchiceine for peak identification and quantification.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound via hydrolysis.
Recommended Experimental Workflow for this compound Extraction
References
- 1. The effect of pH on colchicine conformation and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijat-aatsea.com [ijat-aatsea.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitizing activity of thiothis compound: photochemical and in vitro phototoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. CN104610084B - Extract the method for colchicine - Google Patents [patents.google.com]
- 9. Optimization of solvents for effective isolation of colchicines from Gloriosa superba L. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure elucidation of novel degradation products of thiothis compound by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiothis compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Colchicoside Chromatography: Your Technical Support Hub for Peak Tailing Issues
Welcome to our dedicated technical support center for troubleshooting chromatographic issues related to Colchicoside analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on the frustrating issue of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for this compound, an alkaloid and acetamide compound, in chromatography is often a result of multiple retention mechanisms.[1][2] The primary causes can be broadly categorized as follows:
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Chemical Interactions: Strong interactions between the basic functional groups in this compound and acidic silanol groups on the surface of silica-based columns are a major contributor.[2][3]
-
Column Issues: Degradation of the column, formation of voids in the packing material, or contamination of the column frit can lead to distorted peak shapes.[2][4]
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Mobile Phase and pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can cause inconsistent ionization and result in tailing peaks.[2][5] Insufficient buffer capacity can also be a factor.[2]
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System and Method Parameters: Issues like excessive dead volume in the HPLC system, column overload due to high sample concentration, or an inappropriate injection solvent can all contribute to peak asymmetry.[2][6]
Q2: How does the chemical structure of this compound contribute to peak tailing?
This compound is a carbotricyclic compound, an alkaloid, and a member of the acetamides.[1][7] Its structure contains polar functional groups that can interact with the stationary phase in multiple ways. The presence of amine and other basic functional groups can lead to strong interactions with any ionized residual silanol groups on the silica support surface of the column, which is a primary cause of peak tailing.[2][3]
A logical approach to troubleshooting this issue is to systematically investigate and eliminate potential causes. The following diagram illustrates a typical workflow for diagnosing peak tailing.
Caption: A flowchart for troubleshooting peak tailing.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
An improperly prepared or optimized mobile phase is a frequent source of peak tailing.
Question: My this compound peak is tailing. I suspect the mobile phase. What should I check?
Answer:
-
pH Adjustment: The pH of the mobile phase is critical. For basic compounds like this compound, a lower pH (typically between 2.5 and 3.5) can suppress the ionization of silanol groups on the column, minimizing secondary interactions.[3] Conversely, a higher pH can be used if the analyte itself is acidic. Always ensure your mobile phase pH is at least 2 pH units away from the analyte's pKa.
-
Buffer Selection and Concentration: A buffer is essential to maintain a stable pH.[2] The choice of buffer and its concentration are important. Phosphate and acetate buffers are commonly used. A buffer concentration of 10-25 mM is generally sufficient.
-
Organic Modifier: The type and proportion of the organic modifier (e.g., acetonitrile, methanol) affect retention and peak shape. Experiment with different ratios to find the optimal balance.
-
Mobile Phase Preparation: Always use high-purity solvents and reagents. Ensure the mobile phase is freshly prepared and properly degassed to avoid bubble formation, which can affect the baseline and peak shape.
Guide 2: Column Selection and Care
The analytical column is the heart of the separation process, and its condition is paramount for achieving symmetrical peaks.
Question: I've optimized my mobile phase, but the peak tailing persists. Could it be the column?
Answer:
Yes, the column is a very likely culprit. Here’s how to troubleshoot it:
-
Column Type: For polar and basic compounds like this compound, consider using a column with end-capping. End-capping chemically modifies the silica surface to cover most of the residual silanol groups, reducing the sites for secondary interactions.[2] Alternatively, columns with a polar-embedded stationary phase can provide a shielding effect for basic compounds.[5]
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to active sites that cause tailing. Try flushing the column with a strong solvent. If that doesn't work, consider replacing the column.
-
Column Voids and Bed Deformation: A void at the column inlet or a deformed packing bed can cause peak distortion.[2] This can happen due to pressure shocks or long-term use. Replacing the column is the only solution in this case.
-
Use of a Guard Column: A guard column is a small, disposable column placed before the analytical column. It helps to protect the analytical column from strongly retained or particulate matter in the sample, extending its lifetime and preserving peak shape.[8]
The following diagram illustrates the interaction of this compound with a standard silica-based stationary phase versus an end-capped one.
Caption: Interaction of this compound with different column types.
Experimental Protocols & Data
Protocol 1: Recommended HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound, aiming for a symmetrical peak shape.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (End-capped is preferred) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) |
| pH | ~2.6 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 32°C |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific application and instrumentation.
Table 1: Troubleshooting Summary - Cause and Effect
| Potential Cause | Observed Effect on Chromatogram | Recommended Action |
| Secondary Silanol Interactions | Tailing of the this compound peak. | Use an end-capped column; lower the mobile phase pH. |
| Column Overload | Peak fronting at high concentrations, tailing at lower concentrations. | Dilute the sample. |
| Column Contamination | Gradual increase in peak tailing over several injections. | Flush the column with a strong solvent; use a guard column. |
| Inappropriate Mobile Phase pH | Poor peak shape, potential for shifting retention times. | Adjust pH to be at least 2 units away from this compound's pKa. |
| Excessive Dead Volume | Broadening and tailing of all peaks, especially early eluting ones. | Use shorter, narrower ID tubing; ensure all connections are secure. |
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your chromatographic analyses, leading to more accurate and reliable results.
References
- 1. This compound | 477-29-2 [chemicalbook.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. This compound | C27H33NO11 | CID 92763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Technical Support Center: Colchicoside Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Colchicoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and basic), oxidation, and photolysis. Hydrolysis can lead to the cleavage of the glycosidic bond, separating the colchicine aglycone from the glucose moiety. Further degradation of the colchicine structure can also occur.[1][2] Oxidative conditions can modify the methoxy and acetamido groups, while photolytic stress may lead to rearrangements of the tropolone ring system.
Q2: I am observing unexpected peaks in my this compound stability study. What could they be?
A2: Unexpected peaks are likely degradation products. Their identity depends on the specific stress conditions your sample has been exposed to. Common degradants include the aglycone, colchicine, and various isomers or modified forms of the parent compound.[1][3][] Refer to the "Known Degradation Products" table below for a list of potential impurities and degradants. To confirm their identity, you may need to employ mass spectrometry (MS) for mass determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.[1][2]
Q3: My chromatographic method is not separating this compound from its degradation products effectively. What can I do?
A3: Poor separation can be due to several factors. Consider the following troubleshooting steps:
-
Mobile Phase Optimization: Adjust the solvent ratio, pH, or try different organic modifiers (e.g., acetonitrile, methanol) and buffer systems. A gradient elution may be necessary to resolve all peaks.
-
Column Selection: Ensure you are using a suitable column. A C18 column is commonly used, but other stationary phases like C8 or phenyl columns might offer different selectivity.
-
Method Validation: Verify that your analytical method has been validated for specificity and is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.
Q4: How can I quantify the amount of each degradation product in my sample?
A4: Quantification is typically performed using a stability-indicating HPLC method with UV detection. You will need to establish the linearity of the detector response for each identified degradation product by running a calibration curve with known concentrations of reference standards. If a reference standard for a particular degradant is unavailable, its concentration can be estimated relative to the parent compound, assuming a similar response factor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Insufficiently harsh stress conditions. | Increase the duration, temperature, or concentration of the stressor. For example, use a higher concentration of acid/base or a stronger oxidizing agent.[5] |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the duration, temperature, or concentration of the stressor. Perform time-point studies to find the optimal stress duration. |
| Poor peak shape (tailing, fronting) for this compound or its degradants. | Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Consider a different column chemistry. |
| Inconsistent retention times. | Fluctuation in column temperature; Inadequate column equilibration; Mobile phase composition changing over time. | Use a column oven for temperature control. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. Prepare fresh mobile phase daily. |
| Difficulty in identifying unknown peaks. | Lack of reference standards; Insufficient analytical data. | Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. Isolate the degradation product using preparative HPLC for subsequent structural elucidation by NMR.[1][2] |
Known Degradation Products and Impurities of Colchicine and its Glycosides
The following table summarizes known impurities and degradation products related to Colchicine, the aglycone of this compound. The degradation of this compound often involves the initial loss of the sugar moiety to form Colchicine, which can then further degrade.
| Compound Name | CAS Number | Molecular Formula | Notes |
| Colchicine EP Impurity A | 7411-12-3 | C₂₂H₂₅NO₅ | N-Deacetyl-N-formylcolchicine |
| Colchicine EP Impurity C | 6901-13-9 | C₂₁H₂₃NO₅ | 3-O-Demethylcolchicine |
| Colchicine EP Impurity D | 477-29-2 | C₂₁H₂₃NO₆ | Colchiceine |
| Colchicine EP Impurity E | 7336-33-6 | C₂₁H₂₃NO₆ | O-Demethylcolchicine isomer |
| Colchicine EP Impurity F | 477-27-0 | C₂₁H₂₃NO₅ | N-Deacetylcolchicine |
| gamma-Lumicolchicine | 6901-14-0 | C₂₂H₂₅NO₆ | A phototransformation product. |
| 2-Demethyl Colchicine | 7336-36-9 | C₂₁H₂₃NO₆ | |
| N-Desacetyl Colchicine | 3476-50-4 | C₂₀H₂₃NO₅ | |
| This compound | 477-30-5 | C₂₇H₃₃NO₁₁ | Parent compound |
| Thiothis compound | 602-41-5 | C₂₇H₃₃NO₁₀S | A semi-synthetic analogue, its degradation products can provide insights into this compound's stability. |
Data sourced from various chemical suppliers and research articles.[3][]
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
The following are general protocols for inducing the degradation of this compound under various stress conditions. The exact conditions may need to be adjusted based on the specific formulation and desired level of degradation.
1. Acidic Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Protocol:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or water).
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).[6]
-
At designated time points, withdraw an aliquot, neutralize it with 1 N sodium hydroxide (NaOH), and dilute with mobile phase to the target concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To evaluate stability in alkaline conditions.
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes to 4 hours).[7]
-
At specified intervals, take a sample, neutralize it with 0.1 N HCl, and dilute it to the appropriate concentration for analysis.
-
Inject the sample into the HPLC system.
-
3. Oxidative Degradation
-
Objective: To investigate the effect of oxidative stress.
-
Protocol:
4. Thermal Degradation
-
Objective: To assess the impact of heat.
-
Protocol:
-
Place the solid this compound powder in a thermostable container.
-
Expose the sample to dry heat in an oven at a high temperature (e.g., 70-100°C) for an extended period (e.g., 8-48 hours).[7]
-
For liquid samples, heat the solution at a controlled temperature.
-
After exposure, dissolve the solid sample in a suitable solvent or dilute the liquid sample and analyze by HPLC.
-
5. Photolytic Degradation
-
Objective: To determine the effect of light exposure.
-
Protocol:
-
Prepare a solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the specified exposure period, dilute the samples as needed and analyze by HPLC.[6]
-
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
Caption: Simplified Degradation Pathways of this compound.
References
- 1. Structure elucidation of novel degradation products of thiothis compound by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. phmethods.net [phmethods.net]
- 7. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Colchicoside in Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of Colchicoside from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. In plant extracts, this includes a complex mixture of lipids, proteins, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of this compound.[2][3]
Q2: What are the most common analytical techniques for this compound quantification and which are most susceptible to matrix effects?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) are two of the most common techniques for the quantification of this compound in plant extracts.[4] HPLC-MS/MS, particularly with electrospray ionization (ESI), is highly sensitive and selective but is also highly susceptible to matrix effects, especially ion suppression.[3] HPTLC is a robust technique for quantification, and while less prone to the same type of ionization interference as LC-MS, co-eluting matrix components can still affect spot detection and quantification.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can assess matrix effects qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. Here, a constant flow of a standard this compound solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of this compound spiked into a pre-extracted blank matrix with the response of a pure this compound standard in a clean solvent.
Q4: What is an internal standard and how can it help compensate for matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known concentration to all samples, standards, and blanks. The ideal internal standard is a stable isotope-labeled (SIL) analog of this compound.[1] Since the SIL-IS co-elutes with this compound and is affected by matrix effects in the same way, the ratio of the analyte signal to the IS signal remains constant, thus correcting for variations in ionization and improving the accuracy and precision of quantification.[5][6]
Q5: What is the standard addition method and when should I use it?
A5: The standard addition method is a powerful technique to correct for matrix effects, especially when a suitable blank matrix is unavailable.[7][8] It involves dividing the sample into several aliquots and "spiking" each with a different, known amount of a this compound standard. The instrument response is then plotted against the concentration of the added standard, and the original concentration of this compound in the sample is determined by extrapolating the linear regression to the x-intercept.[5] This method is particularly useful for complex and variable plant matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound from plant extracts.
Issue 1: Poor reproducibility and accuracy in this compound quantification using LC-MS/MS.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Significant Matrix Effects | 1. Optimize Sample Preparation: | Co-eluting matrix components are likely suppressing or enhancing the this compound signal. Improve your sample cleanup by employing techniques like Solid-Phase Extraction (SPE), which is very effective at removing interferences. Liquid-Liquid Extraction (LLE) or simple dilution of the extract can also be effective.[3] |
| 2. Implement an Internal Standard: | Use a stable isotope-labeled (SIL) internal standard for this compound if available. This is the most reliable way to compensate for matrix-induced variations in ionization.[1] | |
| 3. Use the Standard Addition Method: | If a SIL-IS is not available, the standard addition method can effectively correct for matrix effects by creating a calibration curve within the sample matrix itself.[7][8] | |
| 4. Optimize Chromatographic Conditions: | Adjust the mobile phase composition, gradient, and pH to achieve better separation of this compound from interfering matrix components. | |
| Inadequate Sample Extraction | Review and Optimize Extraction Protocol: | Ensure your extraction solvent and technique are efficiently extracting this compound from the plant material. Sonication or other assisted extraction techniques can improve efficiency. |
Issue 2: Inconsistent results in HPTLC analysis of this compound.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Matrix Interference | 1. Improve Sample Cleanup: | Even in HPTLC, a complex matrix can affect band shape and detection. Consider a preliminary cleanup step like SPE before spotting the sample on the plate. |
| 2. Optimize Mobile Phase: | Experiment with different solvent systems to improve the separation of this compound from other matrix components, leading to better resolution and more accurate quantification. | |
| Inconsistent Spotting | Ensure Proper Sample Application: | Use an automated TLC sampler for precise and consistent application of sample volumes. Inconsistent spotting can lead to significant variations in results. |
| Chamber Saturation Issues | Standardize Chamber Saturation: | Ensure the developing chamber is properly saturated with the mobile phase before placing the plate. Inadequate saturation can lead to inconsistent migration and Rf values. |
| Detection and Quantification Errors | Validate Densitometric Method: | Ensure the densitometer is properly calibrated and that the chosen wavelength is optimal for this compound detection. Validate the method for linearity, precision, and accuracy. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up plant extracts for this compound analysis using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Accurately weigh the dried and powdered plant material.
-
Extract with a suitable solvent (e.g., methanol or 70% ethanol) using sonication or maceration.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase or a weak solvent.
-
Filter the reconstituted extract through a 0.45 µm filter.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated and filtered plant extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with a stronger solvent (e.g., methanol or acetonitrile). Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for injection into the HPLC or spotting on the HPTLC plate.
-
Protocol 2: Standard Addition Method for HPLC Analysis
This protocol outlines the steps for quantifying this compound in a plant extract using the standard addition method.
-
Prepare a Stock Solution of this compound Standard:
-
Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
-
Prepare the Plant Extract:
-
Extract the plant material as described in the SPE protocol (Step 1).
-
-
Prepare a Series of Spiked Samples:
-
Aliquot equal volumes of the plant extract into at least four separate vials.
-
Leave one vial un-spiked (this is your sample).
-
To the other vials, add increasing volumes of the this compound standard stock solution to create a series of spiked samples with known added concentrations.
-
Bring all vials to the same final volume with the mobile phase.
-
-
HPLC Analysis:
-
Inject each of the prepared solutions (un-spiked and spiked) into the HPLC system.
-
Record the peak area for this compound in each chromatogram.
-
-
Data Analysis:
-
Plot the peak area (y-axis) against the concentration of the added this compound standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the un-spiked sample.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of this compound-related compounds in plant extracts.
Table 1: HPTLC Method Validation for Colchicine and Gloriosine in Gloriosa superba
| Parameter | Colchicine | Gloriosine |
| Linearity Range | 100–400 ng/spot | 100–400 ng/spot |
| Regression Coefficient (r²) | 0.9987 | 0.9983 |
| Recovery (%) | 97.79 ± 3.86 | 100.023 ± 0.01 |
| Limit of Detection (LOD) | 6.245 ng | 8.024 ng |
| Limit of Quantification (LOQ) | 18.926 ng | 24.316 ng |
Data adapted from a study on HPTLC quantification in Gloriosa superba.
Table 2: RP-HPLC Method Validation for Thiothis compound in a Pharmaceutical Formulation
| Parameter | Thiothis compound |
| Linearity Range | 10-60 µg/mL |
| Recovery (%) | 99.96% |
| Correlation Coefficient (r²) | > 0.99 |
Data adapted from a study on RP-HPLC method development for Thiothis compound.
Visualizations
Caption: Experimental workflow for the analysis of this compound, highlighting sample preparation, matrix effect mitigation strategies, and analytical techniques.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Quantification of plant hormones by standard addition method [protocols.io]
- 8. mdpi.com [mdpi.com]
Improving the yield of Colchicoside from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the extraction, synthesis, and purification of Colchicoside from natural and bio-engineered sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the yield of this compound?
A1: The primary strategies for enhancing this compound yield can be broadly categorized into three main approaches:
-
Optimization of Extraction from Plant Sources: Improving the efficiency of extraction and purification from plants rich in colchicine alkaloids, such as Gloriosa superba and Colchicum species.[1]
-
Plant Cell Culture and Elicitation: Using plant cell suspension cultures, particularly from Gloriosa superba, and treating them with biotic or abiotic elicitors to stimulate the secondary metabolic pathways responsible for this compound production.[2][3]
-
Microbial Biotransformation & Metabolic Engineering: Employing microorganisms to convert colchicine, a more abundant precursor, into this compound.[4][5] Additionally, metabolic engineering by reconstituting the biosynthetic pathway in a heterologous host like Nicotiana benthamiana represents a cutting-edge approach.[6][7]
Q2: What is the role of elicitors in this compound production?
A2: Elicitors are compounds that trigger defense and stress responses in plant cells, which often leads to an increased production of secondary metabolites, including this compound.[8][9] Both biotic (e.g., yeast extract, casein hydrolysate, chitosan) and abiotic (e.g., salicylic acid, silver nitrate, metal ions) elicitors have been shown to significantly boost the accumulation of this compound in plant cell suspension cultures.[2][10] The selection of the elicitor, its concentration, and the duration of exposure are critical parameters to optimize for maximum yield.[8]
Q3: How does microbial biotransformation work for this compound synthesis?
A3: Microbial biotransformation utilizes the enzymatic machinery of microorganisms to perform specific chemical conversions. For this compound, certain bacterial strains, such as Bacillus aryabhattai and Bacillus subtilis, can selectively perform a 3-O-demethylation of colchicine followed by a glycosylation step at the same position to produce this compound.[11][12] This method is highly efficient and selective, with some processes reporting conversion yields in the range of 90-99%.[4][12] It offers a promising, industrially viable alternative to total chemical synthesis or extraction from low-yielding plant sources.
Q4: What is metabolic engineering and how is it applied to this compound synthesis?
A4: Metabolic engineering involves the targeted modification of an organism's metabolic pathways to increase the production of a desired substance. The entire biosynthetic pathway for colchicine, the precursor to this compound, has been elucidated, starting from the amino acids phenylalanine and tyrosine.[1][6][7] Researchers have successfully identified and cloned the genes encoding the enzymes for this pathway from Gloriosa superba and expressed them in a heterologous host, Nicotiana benthamiana (a species of tobacco).[13][14] This allows for the complete biosynthesis of colchicine alkaloids from basic metabolic precursors, opening the door for large-scale, controlled production independent of traditional agriculture.[7][15]
Troubleshooting Guides
Extraction & Purification Issues
Q: My extract has low this compound purity and high levels of Colchicine. How can I separate them? A: This is a common challenge due to the structural similarity of colchicine alkaloids.
-
Possible Cause: Inefficient separation during the initial extraction phase.
-
Solution: A liquid-liquid partition method can effectively enrich this compound. After dissolving the crude extract in a dilute acidic solution (e.g., 5% acetic acid), perform sequential extractions with non-polar solvents like diethyl ether and methylene chloride. Colchicine, being more lipophilic, will partition into the organic layers, while the more polar this compound remains in the aqueous layer, thus enriching its concentration.[16]
Q: I'm experiencing low recovery after crystallization. What can I do? A: Low recovery can result from several factors related to solubility and concentration.
-
Possible Cause 1: The concentration of this compound in the solvent is too low for efficient crystallization.
-
Solution 1: Concentrate the solution further using a rotary evaporator before allowing it to crystallize. Ensure the final solvent volume is minimal.[4]
-
Possible Cause 2: The crystallization temperature is too high, keeping the product in solution.
-
Solution 2: After dissolving the residue in a minimum amount of hot solvent (e.g., Ethanol), ensure the solution is cooled to a low temperature (e.g., 4 to 8 °C) for a sufficient duration (e.g., 8 hours or more) to maximize precipitation.[4]
Q: My column chromatography separation is poor, and fractions are mixed. Why is this happening? A: Poor separation on a silica column is often due to improper solvent system selection or column packing.
-
Possible Cause 1: The chosen solvent system (eluent) has a polarity that is too high or too low, resulting in either co-elution with impurities or the compound not moving off the column.
-
Solution 1: Perform a thorough thin-layer chromatography (TLC) analysis first to determine the optimal solvent system that gives good separation between this compound and major impurities.[17]
-
Possible Cause 2: The sample was loaded onto the column in a solvent that is too polar, causing it to spread into a wide band before the elution begins.
-
Solution 2: Dissolve the sample in a minimal amount of a less polar solvent (like dichloromethane) or the column's mobile phase to load it onto the column in a tight, concentrated band.[17]
Plant Cell Culture Issues
Q: Elicitor treatment is not increasing this compound yield, or is killing the cells. What should I check? A: The effectiveness of elicitation is highly dependent on concentration and timing.
-
Possible Cause: The elicitor concentration is either suboptimal (too low to induce a response) or toxic (too high, causing cell death).
-
Solution: Perform a dose-response experiment. Test a range of elicitor concentrations (e.g., for Salicylic Acid, test concentrations around 25-30 mg/L; for Casein Hydrolysate, test around 300 mg/L) and harvest cells at different time points (e.g., 15 and 30 days) to find the optimal concentration and exposure time that maximizes yield without compromising cell viability.[2]
Microbial Biotransformation Issues
Q: The bioconversion of colchicine to this compound is incomplete. How can I improve the yield? A: Incomplete conversion can be due to suboptimal fermentation conditions or substrate concentration.
-
Possible Cause 1: The pH, temperature, or aeration of the culture medium is not optimal for the microorganism's enzymatic activity.
-
Solution 1: Optimize the fermentation parameters. For Bacillus aryabhattai, ensure the temperature is between 15°C and 55°C and the pH is between 4 and 9. Monitor and adjust these parameters throughout the process.[12]
-
Possible Cause 2: The initial concentration of the colchicine substrate is too high, leading to substrate inhibition of the microbial enzymes.
-
Solution 2: Test different substrate concentrations. The optimal concentration for biotransformation using Bacillus aryabhattai has been found to be between 1.0 to 1.5 g/L.[4]
Data Presentation
Table 1: Comparison of this compound Yield Enhancement Strategies
| Strategy | Organism/System | Compound | Yield/Result | Reference |
| Elicitation | Gloriosa superba cell culture | Colchicine | 8.290 mg/g DW (Casein Hydrolysate, 15 days) | [2] |
| Elicitation | Gloriosa superba cell culture | Thiothis compound | 4.55 mg/g DW (AgNO₃, 15 days) | [2] |
| Microbial Biotransformation | Bacillus aryabhattai | This compound | 90-99% conversion from Colchicine | [4][12] |
| Microbial Biotransformation | Bacillus megaterium | This compound | 80-85% conversion from Colchicine | [5] |
| Metabolic Engineering | Nicotiana benthamiana | N-formyldemecolcine | Not specified | [6][13] |
| Metabolic Engineering | Nicotiana benthamiana | Colchicine | 268 ± 72 ng/g plant dry weight | [7] |
DW = Dry Weight
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250mm x 4mm, 5µm) | C18 (250 x 4.6mm, 5µ) | C18 |
| Mobile Phase | Acetonitrile: Water (70:30) | Methanol: 10 mM TBAHS | Acetonitrile: 20 mM KH₂PO₄ buffer (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not specified |
| Detection (UV) | 286 nm | 259 nm | 257 nm |
| Linear Range | 0-10 µg/mL | Not specified | 0.5 -10 µg/mL |
| Reference | [18] | [18] | [18] |
TBAHS = Tetra Butyl Ammonium Hydrogen Sulfate
Experimental Protocols
Protocol 1: Extraction and Purification of this compound-Rich Fraction
Based on the method described for Gloriosa superba extracts.[16]
-
Acidification: Dissolve 50 g of crude plant extract (e.g., from G. superba seeds) in 300 mL of 5% acetic acid in water.
-
Colchicine Removal (Step 1): Transfer the acidic solution to a separatory funnel. Add 300 mL of diethyl ether, shake vigorously, and allow the layers to separate. Collect the lower aqueous layer. Discard the upper organic (ether) layer, which contains a portion of the colchicine. Repeat this extraction two more times.
-
Colchicine Removal (Step 2): To the collected aqueous layer, add 300 mL of methylene chloride. Shake and separate the layers as before. Collect the upper aqueous layer. Discard the lower organic (methylene chloride) layer. Repeat this extraction two more times.
-
Result: The final aqueous solution is the this compound-rich, colchicine-poor fraction (GS2B). This can be further purified by crystallization or chromatography.
Protocol 2: Microbial Biotransformation of Colchicine to this compound
Adapted from patents describing the use of Bacillus species.[4][12]
-
Inoculum Preparation: Prepare a sterile liquid medium (e.g., LB broth containing peptone, yeast extract, and NaCl). Inoculate with a single colony of Bacillus aryabhattai. Incubate on a rotary shaker at 30°C for 24-48 hours to get a seed culture.
-
Fermentation: Transfer the seed culture into a larger volume of sterile production medium.
-
Substrate Addition: Add colchicine to the culture to a final concentration of 1.0-1.5 g/L.
-
Biotransformation: Incubate the culture on a rotary shaker at 30°C for 18-40 hours. Maintain the pH between 4 and 9.
-
Monitoring: Periodically take samples and analyze them using Thin Layer Chromatography (TLC) or HPLC to monitor the conversion of colchicine to this compound.
-
Harvesting and Extraction: Once the conversion is complete, stop the fermentation. Add two volumes of methanol to the broth to precipitate cellular matter.
-
Filtration: Filter the mixture through a filter aid to obtain a clear filtrate.
-
Purification: Concentrate the filtrate to remove methanol. Partition the remaining aqueous phase with a chloroform:ethanol mixture to extract the this compound into the organic phase. Evaporate the organic solvent and purify the resulting residue by crystallization from hot ethanol.
Protocol 3: Quantification of this compound using RP-HPLC
Based on established methods.[18][19][20]
-
Standard Preparation: Accurately weigh and dissolve a known amount of pure this compound standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
Sample Preparation: Accurately weigh the dry extract or powdered sample. Dissolve it in the mobile phase, sonicate for 30 minutes to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile: 20 mM potassium dihydrogen phosphate buffer (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 257 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared sample solution.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Simplified biosynthetic pathway of Colchicine from amino acid precursors.
Caption: Workflow for the selective extraction of a this compound-rich fraction.
Caption: Experimental workflow for enhancing this compound yield using elicitors.
Caption: Troubleshooting logic for low yield in microbial biotransformation.
References
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. styvalley.com [styvalley.com]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [repositori.upf.edu]
- 11. Microbial Process For Conversion Of Colchicine And Thiocolchicine To [quickcompany.in]
- 12. WO2015097567A1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 13. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Purification [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. ijrpb.com [ijrpb.com]
- 20. RP-LC gradient elution method for simultaneous determination of thiothis compound, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Colchicoside Stability-Indicating Assay Development
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the development of stability-indicating assays for Colchicoside.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it important for this compound?
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. Its importance lies in ensuring the safety, efficacy, and quality of a drug product throughout its shelf life by providing critical data on how the drug substance degrades under various environmental conditions.
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies for this compound, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve exposing the drug substance to the following stress conditions:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 1N HCl) at elevated temperatures (e.g., 60-80°C).
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 70-80°C).
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and fluorescent light.
Q3: Which analytical technique is most suitable for a this compound stability-indicating assay?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and suitable technique.[1][2][3][4] It offers high resolution, sensitivity, and specificity, allowing for the effective separation of this compound from its potential degradation products.[1]
Q4: How are the degradation products of this compound identified?
Degradation products are typically identified using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5] For definitive structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed on isolated degradation products.[6][7][8]
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1N HCl in a flask.
-
Reflux the mixture at 80°C for a specified period (e.g., 3 hours).[7]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1N NaOH in a flask.
-
Keep the mixture at room temperature for a specified period.
-
Neutralize with an appropriate volume of 0.1N HCl.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3-30% hydrogen peroxide in a flask.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for a specified duration (e.g., 8 hours).[9]
-
After exposure, dissolve the powder in a suitable solvent and dilute to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Prepare the samples for analysis by dissolving the solid or diluting the solution with the mobile phase.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20mM sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile/methanol mixture).[3]
-
Detection Wavelength: 254-265 nm range is commonly used.[3][4]
-
Injection Volume: 20 µL.[2]
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][3][7]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Thiothis compound (a close analogue of this compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 1 hour | 60°C | ~37.85% |
| Alkaline Hydrolysis | 0.5M NaOH | 1 hour | 60°C | ~37.85% |
| Oxidative Degradation | H₂O₂ | - | - | ~75.81% |
| Dry Heat | Solid State | - | - | ~3.02% |
| Photolysis | Fluorescent Light | - | - | ~18.93% |
Note: Data is based on studies on Thiothis compound and serves as an illustrative example. Actual degradation will vary based on specific experimental conditions.[10][11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. RP-LC gradient elution method for simultaneous determination of thiothis compound, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiothis compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiothis compound using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. phmethods.net [phmethods.net]
- 8. Structure elucidation of novel degradation products of thiothis compound by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of colchicoside and its related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution between this compound, colchicine, and gloriosine in reverse-phase HPLC?
A1: The most critical factors influencing the resolution of these closely related alkaloids are the mobile phase composition (specifically the organic modifier content and pH), the type of stationary phase, and the column temperature. The selection of the organic modifier (acetonitrile or methanol) and its ratio with the aqueous phase significantly impacts the retention times and selectivity. The pH of the mobile phase is crucial as it affects the ionization state of the alkaloids, which in turn influences their interaction with the stationary phase.
Q2: I am observing poor resolution between this compound and a related impurity. What is the first step I should take to troubleshoot this issue?
A2: The initial step should be to optimize the mobile phase composition. A slight adjustment in the percentage of the organic modifier (e.g., a 1-2% decrease in acetonitrile or methanol) can increase retention times and potentially improve separation. If this does not yield sufficient resolution, consider adjusting the pH of the mobile phase. For basic compounds like alkaloids, a lower pH (around 3-4) can often improve peak shape and resolution by minimizing silanol interactions on the stationary phase.
Q3: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
A3: Peak tailing for this compound is often caused by secondary interactions with the stationary phase, particularly with free silanol groups on the silica support. Here are the common causes and solutions:
-
Silanol Interactions: Acidic silanol groups on the silica backbone can interact with the basic nitrogen atoms in the alkaloid structure.
-
Solution: Lower the mobile phase pH to protonate the silanol groups and reduce these interactions. Using a highly end-capped column or a column with a different stationary phase chemistry (e.g., a polar-embedded phase) can also minimize tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Wash the column with a strong solvent or, if necessary, replace the column.
-
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Gloriosine
Symptoms:
-
Overlapping peaks for this compound and gloriosine.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase by 1-2% increments to increase retention and improve separation. |
| Suboptimal pH | Adjust the pH of the mobile phase. For C18 columns, a pH between 3 and 4 is often effective for these alkaloids. |
| Incorrect Stationary Phase | Consider a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column. |
| High Temperature | Lowering the column temperature can sometimes increase resolution, although it may also increase backpressure. |
Issue 2: Variable Retention Times for this compound
Symptoms:
-
Retention time for the this compound peak shifts between injections.
Possible Causes & Solutions:
| Cause | Solution |
| System Not Equilibrated | Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence. Run the mobile phase through the column for at least 10-15 column volumes. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. |
| Mobile Phase Composition Change | If preparing the mobile phase manually, ensure accurate and consistent measurements. If using a gradient mixer, check for proper pump performance. |
| Leaks in the System | Check all fittings and connections for any signs of leaks. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation of this compound, Colchicine, and Gloriosine
This protocol is a general guideline and may require optimization for specific instruments and samples.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5, 20mM) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation of this compound and Gloriosine
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Application Volume | 5 µL |
| Development | In a twin-trough chamber saturated with the mobile phase for 20 minutes. |
| Detection | Densitometric scanning at 254 nm |
Quantitative Data Summary
The following tables summarize typical performance data from validated HPLC methods for the analysis of this compound and related alkaloids.
Table 1: HPLC Method Parameters for Separation of this compound and Related Alkaloids
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 5.8 | 1.1 | > 5000 |
| Colchicine | 8.2 | 1.2 | > 6000 |
| Gloriosine | 6.5 | 1.1 | > 5500 |
Table 2: HPTLC Method Performance for this compound and Gloriosine
| Compound | Rf Value |
| This compound | 0.45 ± 0.03 |
| Gloriosine | 0.52 ± 0.04 |
Visualizations
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Poor Resolution Issues.
Technical Support Center: Storage and Handling of Colchicoside
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of colchicoside to prevent its oxidation. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a naturally occurring glucoside found in plants of the Colchicum genus. It is a precursor to the semi-synthetic muscle relaxant thiothis compound. Like many complex organic molecules, this compound can be susceptible to degradation over time, particularly through oxidation, which can impact its purity, potency, and experimental reproducibility.
Q2: What are the primary factors that can lead to the oxidation of this compound during storage?
The primary factors that can contribute to the degradation of this compound, including oxidation, are:
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Exposure to Oxidizing Agents: Contact with oxidizing agents, even atmospheric oxygen over extended periods, can lead to chemical degradation.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[1]
-
Presence of Moisture: Water can facilitate certain degradation pathways.
-
Incompatible Storage Materials: Certain materials may leach impurities or act as catalysts for degradation.
Q3: What are the visible signs of this compound degradation?
While chemical degradation is often not visible, you may observe a change in the color or physical state of the this compound powder. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).
Q4: How can I prevent the oxidation of this compound in my experiments?
To minimize oxidation, it is crucial to handle this compound under controlled conditions. This includes using degassed solvents, working under an inert atmosphere (e.g., nitrogen or argon), and minimizing the exposure of the compound to ambient light and air.
Troubleshooting Guide: this compound Instability
This guide will help you troubleshoot potential issues related to this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | This compound may have degraded due to improper storage. | Verify storage conditions (temperature, light exposure, atmosphere). Test the purity of the this compound stock using a suitable analytical method (see Experimental Protocols). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This indicates the presence of degradation products. | Compare the chromatogram with a reference standard. If degradation is confirmed, discard the old stock and obtain a fresh supply. Review storage and handling procedures to prevent future degradation. |
| Discoloration or change in the physical appearance of the solid this compound. | This is a strong indicator of significant degradation. | Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a fresh batch. |
Data on the Stability of a Closely Related Compound: Thiothis compound
While specific quantitative data on the oxidative degradation of this compound is limited in the literature, extensive studies have been conducted on its semi-synthetic analog, thiothis compound. Given their structural similarities, this data provides valuable insights into the potential stability of this compound.
Table 1: Forced Degradation of Thiothis compound Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Drug Recovered |
| Oxidative Hydrolysis | 5% v/v H₂O₂ in Methanol | 6 hours | Room Temperature | 24.19%[2][3] |
| Acid-Base Degradation | 1 N HCl and 0.5 M NaOH in Methanol | 1 hour | 60°C | 62.15%[2][3] |
| Fluorescent Light Exposure | Fluorescent Light | 6 hours | Room Temperature | 81.07%[2][3] |
| Dry Heat Exposure | Dry Heat | Not Specified | Not Specified | 96.98%[2][3] |
Source: Adapted from forced degradation studies on thiothis compound.[2][3] This data clearly indicates that thiothis compound is highly susceptible to oxidative degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Oxidative Stress
This protocol is adapted from forced degradation studies on the related compound, thiothis compound, and can be used to assess the stability of this compound.[2][4]
Objective: To determine the stability of this compound when exposed to an oxidizing agent.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
30% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks
-
Pipettes
-
HPLC or HPTLC system
Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Stress Condition:
-
To a 10 mL volumetric flask, add 1 mL of the this compound stock solution.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated HPLC or HPTLC method to quantify the remaining this compound and detect any degradation products.
-
-
Control: Prepare a control sample by diluting the this compound stock solution with the mobile phase without adding hydrogen peroxide.
Protocol 2: Recommended Storage Conditions for this compound
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccator or a tightly sealed container with a desiccant to keep it dry.
-
Purity: Use high-purity this compound and store it in its original container whenever possible.
Visualizations
Troubleshooting Logic for this compound Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Potential Oxidation Pathway of this compound
While the precise oxidative degradation pathway of this compound is not well-documented, oxidation is likely to occur at electron-rich positions of the molecule. The tropolone ring is a potential site for oxidative cleavage. The following diagram illustrates a hypothetical oxidation process.
Caption: Hypothetical oxidative degradation of this compound.
References
Technical Support Center: Semi-synthesis of Colchicoside Derivatives
Welcome to the technical support center for the semi-synthesis of colchicoside derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental process.
Troubleshooting Guides
This section addresses specific problems that may arise during the semi-synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My glycosylation reaction is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve it?
A: Low yields in glycosylation reactions for this compound derivatives can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
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Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical. Acetonitrile is a commonly preferred solvent.[1][2] Lewis acids like boron trifluoride are effective catalysts, and an organic base such as 1,1,3,3-tetramethylguanidine is often required.[2] Ensure all reagents are anhydrous, as water can lead to hydrolysis of the activated sugar donor.
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Degradation of Starting Material or Product: this compound and its derivatives are susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][5] Prolonged reaction times or harsh work-up conditions can lead to the formation of degradation byproducts. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessary exposure to reaction conditions.
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Inefficient Protecting Group Strategy: Incomplete protection of the sugar moiety can lead to unwanted side reactions. Acetyl groups are commonly used as protecting groups for the hydroxyls of the sugar.[2] Their removal is typically achieved through basic hydrolysis or nucleophilic displacement.[2] Ensure complete protection before the glycosylation step and use mild deprotection conditions to prevent degradation of the final product.
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Poor Reactivity of Donor or Acceptor: The reactivity of both the glycosyl donor and the colchicine aglycone can impact the reaction rate and overall yield. If the acceptor is less active, it can lead to slower reactions and potentially lower stereoselectivity.[6]
Issue 2: Presence of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, making purification difficult. What are these impurities and how can I minimize their formation and improve purification?
A: The presence of multiple products is a common challenge and can be attributed to several factors:
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Side Reactions: Besides the desired glycosylation, side reactions such as the formation of regioisomers or self-condensation of the sugar donor can occur. Optimizing the stoichiometry of the reactants can help minimize these side reactions.
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Degradation Products: As mentioned, this compound derivatives are prone to degradation. Acidic or basic conditions can lead to the cleavage of the glycosidic bond or the acetyl group.[3] Peroxide-mediated hydrolysis can also lead to the formation of diastereomers.[3] Careful control of pH and exclusion of oxidants during the reaction and work-up are crucial.
-
Anomeric Mixtures: Incomplete stereoselectivity can result in a mixture of α and β anomers, which can be difficult to separate. The choice of solvent and protecting groups can influence the stereochemical outcome.[6] For sugars in the gluco-series, the use of participating protecting groups at C-2 (like an acetyl group) generally favors the formation of the β-(1,2-trans) isomer.[2]
Improving Purification:
-
Chromatography: Column chromatography is a standard method for purifying this compound derivatives. A gradient elution may be necessary to separate the desired product from closely related impurities.
-
Crystallization: If the product is crystalline, recrystallization can be a highly effective purification method.
Issue 3: Poor Stereoselectivity
Q: My glycosylation reaction is not stereoselective, leading to a mixture of anomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a key challenge in glycosylation. Several factors influence the stereochemical outcome:
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Neighboring Group Participation: The presence of a participating protecting group (e.g., an acetyl group) at the C-2 position of the glycosyl donor is crucial for obtaining high 1,2-trans selectivity (the β-anomer for glucose).[6]
-
Solvent Effects: The solvent can influence the stability of reaction intermediates and thus the stereoselectivity. Non-polar, coordinating solvents can sometimes favor the formation of the α-anomer.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which can sometimes lead to higher selectivity.
-
Reactivity of Nucleophile: Less reactive acceptors can sometimes lead to better stereoselectivity as the reaction proceeds more slowly, allowing for greater differentiation between the pathways leading to the two anomers.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the sugar moiety in this compound semi-synthesis?
A1: Acetyl (Ac) groups are the most commonly employed protecting groups for the hydroxyl functions of the sugar moiety. They are stable under the glycosylation reaction conditions and can be removed under relatively mild basic conditions.[2]
Q2: What are the typical reaction conditions for the glycosylation of 3-O-demethylcolchicine?
A2: A typical procedure involves reacting 3-O-demethylcolchicine with a per-O-acetylated glycosyl donor in an anhydrous solvent like acetonitrile. The reaction is promoted by a Lewis acid, such as boron trifluoride etherate, in the presence of an organic base like 1,1,3,3-tetramethylguanidine, usually at room temperature.[2]
Q3: What are the main degradation products of thiothis compound and under what conditions are they formed?
A3: Thiothis compound is known to degrade under acidic, basic, and oxidative stress.[4]
-
Acidic hydrolysis: Leads to the cleavage of the glucose moiety and in some cases, the acetyl group as well.[3]
-
Basic hydrolysis: Can result in the formation of degradants with a six-membered ring instead of the seven-membered cycloheptatrienone.[3]
-
Oxidative stress: Can lead to the formation of diastereomers.[3]
Q4: Are there any biocatalytic methods for the glycosylation of colchicine derivatives?
A4: Yes, biocatalytic approaches have been explored. For instance, the bacterium Bacillus aryabhattai has been shown to convert colchicine and thiocolchicine to their 3-O-glycosyl derivatives.[7] This method can offer high selectivity and avoids the use of hazardous reagents.
Quantitative Data
The following table summarizes reported yields for the semi-synthesis of some this compound derivatives.
| Derivative | Starting Material | Glycosyl Donor | Catalyst/Base | Solvent | Yield (%) | Reference |
| Thiothis compound | 3-O-demethylthiocolchicine | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | Boron trifluoride / 1,1,3,3-tetramethylguanidine | Acetonitrile | 71 | [2] |
| 3-O-β-D-galactopyranosyl-3-O-demethylthiocolchicine | 3-O-demethylthiocolchicine | 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose | Boron trifluoride / 1,1,3,3-tetramethylguanidine | Acetonitrile | 61 | [2] |
| Thiothis compound | 3-demethylthiocolchicine | 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride | 1,1,3,3-tetramethylguanidine | Acetonitrile | 97 | [1] |
Experimental Protocols
General Protocol for the Glycosylation of 3-O-demethylcolchicine Derivatives
This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reaction Setup: To a solution of the 3-O-demethylcolchicine derivative in anhydrous acetonitrile, add the per-O-acetylated glycosyl donor (typically 1.5-2.0 equivalents).
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Addition of Base and Catalyst: Add 1,1,3,3-tetramethylguanidine (approx. 3 equivalents) to the mixture. Then, slowly add boron trifluoride etherate (as a solution or dropwise) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 30 minutes to several hours.
-
Quenching and Work-up: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification of the Protected Derivative: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected product can be purified by column chromatography on silica gel.
General Protocol for the Deprotection of Acetyl Groups
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Reaction Setup: Dissolve the purified, acetyl-protected this compound derivative in a suitable solvent such as methanol or ethanol.
-
Deprotection: Add a solution of sodium hydroxide or an amine like diethylamine and stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitoring and Isolation: Monitor the deprotection by TLC or HPLC. Once complete, the deprotected product may crystallize directly from the reaction mixture. If not, concentrate the solution and purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound derivatives.
References
- 1. A process for the glycosidation of colchicine derivatives and products obtained - Patent 0789028 [data.epo.org]
- 2. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 3. Structure elucidation of novel degradation products of thiothis compound by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
Impact of pH on Colchicoside stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of colchicoside. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Much of the detailed stability data presented is based on studies of thiothis compound, a semi-synthetic derivative of this compound. Due to the structural similarity, this information serves as a valuable proxy for understanding the pH-dependent behavior of this compound. Information pertaining to colchicine, the aglycone of this compound, is also included for comparative purposes.
Troubleshooting Guides
Issue: Variability in experimental results when using this compound solutions.
-
Question: My experimental results with this compound are inconsistent. Could the pH of my solutions be a factor?
-
Answer: Yes, the pH of your solutions can significantly impact the stability of this compound, leading to variability in your results. This compound and its analogues are susceptible to degradation under strongly acidic and alkaline conditions. It is crucial to control and monitor the pH of your experimental buffers and solutions. For optimal stability, it is recommended to work within a pH range of 2 to 10, as studies on the related compound colchicine have shown it to be stable within this range.
Issue: Precipitation or cloudiness observed in this compound stock solutions.
-
Question: I prepared a stock solution of this compound, and it has become cloudy over time. What could be the cause?
-
Answer: Cloudiness or precipitation in a this compound stock solution can be due to several factors, including pH-induced degradation. If the pH of your solvent is highly acidic or alkaline, it can lead to the hydrolysis of this compound and the formation of less soluble degradation products. Ensure your solvent is within a neutral to slightly acidic pH range and consider using buffered solutions for long-term storage.
Issue: Loss of this compound activity in cell culture experiments.
-
Question: I am not observing the expected biological activity of this compound in my cell culture assays. Could the pH of the culture medium be affecting the compound?
-
Answer: While the typical pH of cell culture medium (around 7.4) is generally within the stable range for this compound, significant shifts in pH due to cellular metabolism can occur. If the local pH in your culture fluctuates to more extreme acidic or alkaline levels, it could lead to the degradation of this compound and a subsequent loss of activity. It is advisable to monitor the pH of your culture medium, especially in long-term experiments.
Frequently Asked Questions (FAQs)
Stability
-
Question: What is the optimal pH range for the stability of this compound?
-
Answer: Based on studies of the closely related compound colchicine, this compound is expected to be most stable in aqueous solutions with a pH between 2 and 10.[1]
-
Question: How does pH affect the degradation of this compound analogues like thiothis compound?
-
Answer: Studies on thiothis compound have shown that it undergoes degradation under both acidic and alkaline conditions. The degradation is more pronounced at higher temperatures. For instance, significant degradation of thiothis compound has been observed in 3.0 N HCl at 80°C and in 1.0 N NaOH at 60°C.[1][2][3]
-
Question: What are the known degradation products of this compound-related compounds under different pH conditions?
-
Answer: Forced degradation studies of thiothis compound have identified several degradation products resulting from acidic and alkaline hydrolysis.[4] Under acidic conditions, hydrolysis can lead to the cleavage of the glycosidic bond.
Activity
-
Question: How does pH influence the biological activity of this compound?
-
Answer: The primary mechanism of action of this compound and its derivatives involves interaction with specific biological targets, such as GABA-A receptors and the NF-κB signaling pathway.[2][5][6] While the direct impact of pH on these interactions has not been extensively studied, maintaining a physiological pH is crucial for both the stability of the compound and the normal functioning of these biological pathways. Deviations from physiological pH could alter the conformation of target proteins and affect binding affinity.
-
Question: Does the oral bioavailability of this compound depend on pH?
-
Answer: Thiothis compound, a derivative of this compound, has a relatively low oral bioavailability of approximately 25%.[7] While the direct influence of gastrointestinal pH on this compound's absorption is not well-documented, the stability of the compound in the acidic environment of the stomach and the more alkaline environment of the small intestine is a critical factor.
Data Presentation
Table 1: Summary of pH-Dependent Stability of Thiothis compound (this compound Analogue)
| Stress Condition | pH/Reagent | Temperature | Observation | Reference |
| Acidic Hydrolysis | 1.0 M HCl | 60°C | Unstable, with two additional peaks in chromatography. | [5] |
| Acidic Hydrolysis | 3.0 N HCl | 80°C | Highest degradation observed under these acidic conditions. | [2] |
| Alkaline Hydrolysis | 0.5 M NaOH | 60°C | Susceptible to degradation. | [5] |
| Alkaline Hydrolysis | 1.0 N NaOH | 60°C | Highest degradation observed under these alkaline conditions. | [1][3] |
| Neutral Hydrolysis | Water | 80°C | No significant degradation reported. | [2] |
Table 2: Stability of Colchicine (Related Compound) at Different pH Values
| pH Range | Temperature | Stability | Reference |
| 2 - 12 | Not specified | Stable in aqueous solution. | [1] |
| 2 - 10 | 40°C | Stable during incubation. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Thiothis compound by Acid and Base Hydrolysis
This protocol is adapted from studies on thiothis compound and can be used as a starting point for investigating the pH stability of this compound.
1. Materials:
- Thiothis compound (or this compound)
- 1.0 M Hydrochloric Acid (HCl)
- 0.5 M Sodium Hydroxide (NaOH)
- Methanol
- Volumetric flasks
- Reflux apparatus
- Water bath or heating mantle
- Analytical instrumentation (e.g., HPLC, HPTLC)
2. Procedure:
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of thiothis compound and dissolve it in a 10 mL methanolic solution of 1.0 M HCl.[5]
-
Reflux the solution for 30 minutes at 60°C in the dark to prevent photodegradation.[5]
-
After cooling, take a 1.0 mL aliquot of the solution.
-
Neutralize the aliquot with an appropriate volume of NaOH solution.
-
Dilute the neutralized solution with a suitable solvent (e.g., methanol) to a final concentration appropriate for your analytical method.
-
Analyze the sample using a validated stability-indicating method (e.g., HPLC, HPTLC) to determine the extent of degradation and identify any degradation products.
-
-
Alkaline Hydrolysis:
-
Accurately weigh 10 mg of thiothis compound and dissolve it in a 10 mL methanolic solution of 0.5 M NaOH.[5]
-
Reflux the solution for 30 minutes at 60°C in the dark.[5]
-
After cooling, take a 1.0 mL aliquot of the solution.
-
Neutralize the aliquot with an appropriate volume of HCl solution.
-
Dilute the neutralized solution with a suitable solvent to a final concentration appropriate for your analytical method.
-
Analyze the sample using a validated stability-indicating method.
-
Mandatory Visualizations
References
- 1. The effect of pH on colchicine conformation and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 7. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Colchicoside
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of Colchicoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
A1: Interference in this compound analysis can primarily arise from three sources:
-
Degradation Products: this compound and its analogues are susceptible to degradation under acidic, basic, and oxidative conditions, forming products that can interfere with the analysis.[1][2][3]
-
Matrix Effects from Plant Extracts: When analyzing this compound from natural sources like Gloriosa superba or Colchicum autumnale, other co-extracted phytochemicals such as flavonoids, tannins, and chlorophyll can cause significant interference.[4][5][6]
-
Pharmaceutical Excipients: In formulated products, excipients could potentially interfere, although many studies report minimal interference from common excipients.[7][8]
Q2: What are the recommended spectroscopic methods for this compound analysis?
A2: The most commonly employed and reliable methods are:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the preferred method for its high specificity and ability to separate this compound from potential interferents.[4][9][10][11]
-
UV-Visible Spectrophotometry: This method is simpler and faster but is more prone to interference. It is often used for preliminary analysis or for the analysis of relatively pure samples.[12][13][14] Derivative spectrophotometry can be employed to enhance specificity.[7][15]
Q3: At what wavelength should I measure the absorbance of this compound?
A3: For UV-Vis spectrophotometry, the maximum absorbance (λmax) for this compound and its derivatives is typically observed around 245-260 nm .[7][13][14] For HPLC-UV analysis, detection is often performed at similar wavelengths, with 245 nm and 254 nm being commonly used.[10][11]
Q4: How can I prepare my plant samples to minimize matrix interference?
A4: A multi-step extraction and clean-up procedure is recommended. This typically involves:
-
Extraction: Using a suitable solvent like methanol or ethanol.[9][16]
-
Solvent-Solvent Partitioning: To remove unwanted compounds. For example, a partition against petroleum ether can remove non-polar compounds.[10]
-
Solid-Phase Extraction (SPE): This can be a highly effective step for cleaning up the extract before HPLC analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (e.g., broad or split peaks) in HPLC | Incompatibility between the sample solvent and the mobile phase. | Dissolve and inject the sample in the mobile phase whenever possible.[6] |
| Column overload. | Reduce the concentration or injection volume of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[17] | |
| Baseline noise or drift in HPLC | Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and flush the system. Clean the detector cell according to the manufacturer's instructions.[17] |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |
| Inaccurate quantification with UV-Vis spectroscopy | Spectral overlap from interfering substances. | Use a blank that accurately represents the sample matrix. Consider using derivative spectroscopy to resolve overlapping peaks.[7][15] |
| Scattering of light by particulates in the sample. | Filter the sample through a 0.45 µm filter before analysis. | |
| Variable retention times in HPLC | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or other malfunctions.[17] |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Presence of unexpected peaks in the chromatogram | Sample degradation. | Prepare fresh samples and store them appropriately (e.g., protected from light and at a low temperature). Analyze the stability of this compound under your experimental conditions.[1][3] |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. |
Quantitative Data Summary
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm)[10] | C18 (4.6 x 250 mm, 5 µm)[9] | C18[4] |
| Mobile Phase | Acetonitrile: 50 mM KH2PO4 in water (60:40)[10] | Methanol: Potassium dihydrogen phosphate solution (pH 5.5)[9] | Water with 0.05% TFA (A) and Acetonitrile (B) (Gradient)[4] |
| Flow Rate | 1.0 mL/min[10] | Not specified | Not specified |
| Detection Wavelength | 254 nm[10] | Not specified | Not specified |
| Retention Time | Not specified | Not specified | ~11 min[4] |
Table 2: UV-Vis Spectroscopic Data for this compound and its Analogue
| Compound | Solvent | λmax (nm) |
| Thiothis compound | Methanol | 260[14] |
| Thiothis compound | 0.1N NaOH | 259[7] |
| Thiothis compound | Phosphate Buffer (pH 6.8) | 259.5[13] |
| Thiothis compound | Water | 259.8[12] |
Experimental Protocols & Workflows
Experimental Protocol: HPLC-UV Analysis of this compound in Plant Extracts
-
Sample Preparation (Extraction and Clean-up):
-
Grind dried plant material to a fine powder.
-
Extract the powder with methanol using sonication or soxhlet extraction.[10][16]
-
Evaporate the solvent to obtain a crude extract.
-
Redissolve the extract in a suitable solvent and perform liquid-liquid partitioning (e.g., with petroleum ether) to remove non-polar interferents.[10]
-
Further purify the extract using Solid-Phase Extraction (SPE) if necessary.
-
Dissolve the final extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 50 mM KH2PO4) is commonly used.[10] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detector set to 254 nm.[10]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time and create a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizing Workflows
Caption: Experimental workflow for minimizing interference in HPLC-UV analysis of this compound from plant extracts.
Caption: A logical troubleshooting guide for common issues in the spectroscopic analysis of this compound.
References
- 1. Structure elucidation of novel degradation products of thiothis compound by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. researchtrend.net [researchtrend.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 11. japsonline.com [japsonline.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. rjptonline.org [rjptonline.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Colchicoside vs. Colchicine: A Comparative Analysis of Cytotoxicity
In the landscape of microtubule-targeting agents, both colchicine and its glycosidic derivative, colchicoside, have garnered significant interest for their potent biological activities. While colchicine is a well-established anti-inflammatory and anti-mitotic agent, its clinical use as a primary anti-cancer therapeutic is hampered by its narrow therapeutic index and significant toxicity. This has led to the exploration of its derivatives, such as this compound and its semi-synthetic analogue thiothis compound, as potentially safer alternatives. This guide provides a comparative analysis of the cytotoxicity of this compound and colchicine, supported by experimental data, to aid researchers and drug development professionals in their understanding of these compounds.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for colchicine and thiothis compound (a clinically used derivative of this compound) against various cancer cell lines as reported in different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound | Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 µM | Not Specified | [1] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 µM | Not Specified | [1] | |
| SKOV-3 | Ovarian Cancer | 37 nM | 72 hours | [2] | |
| PC3 | Prostate Cancer | 22.99 ng/mL | 24 hours | [3] | |
| AGS | Gastric Cancer | > 2 ng/mL | 48 hours | [4] | |
| NCI-N87 | Gastric Cancer | > 2 ng/mL | 48 hours | [4] | |
| MCF-7 | Breast Cancer | 3.17 µg/mL | 48 hours | [5] | |
| Thiothis compound | A549 | Non-small Cell Lung Cancer | 2.693 x 10⁻⁴ M | 24 hours | [6][7] |
| KBM5, Jurkat, U266, HCT-116, Caco-2, HT-29, RPMI-8226, MM.1S, MCF-7, SCC4, A293 | Various Cancer Cell Lines | 50-100 µmol/L (Significant Inhibition) | 5 days | [8] |
From the available data, colchicine consistently demonstrates high cytotoxicity in the nanomolar to low micromolar range across a variety of cancer cell lines. In contrast, thiothis compound exhibits significantly lower cytotoxic activity, with IC50 values in the high micromolar to millimolar range. For instance, the IC50 of colchicine in SKOV-3 ovarian cancer cells was found to be 37 nM, whereas thiothis compound's IC50 in A549 lung cancer cells was 269.3 µM.[2][6] This suggests that the glycosidic substitution in this compound derivatives substantially reduces their direct cytotoxic potency compared to the parent compound, colchicine.
Mechanisms of Action and Signaling Pathways
The profound difference in cytotoxicity between colchicine and this compound derivatives can be attributed to their distinct mechanisms of action at the cellular level.
Colchicine: A Potent Tubulin Polymerization Inhibitor
Colchicine exerts its potent cytotoxic and anti-mitotic effects primarily by disrupting microtubule dynamics.[2][9] It binds to tubulin, the protein subunit of microtubules, preventing its polymerization into stable microtubule structures.[10][11][12] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[3] The inhibition of tubulin polymerization is a well-established mechanism for the anticancer activity of many chemotherapeutic agents.
References
- 1. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine - Wikipedia [en.wikipedia.org]
- 10. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Colchicoside and Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of Colchicoside and its semi-synthetic derivative, Thiothis compound, supported by experimental data and mechanistic insights.
This compound, a natural glucoside extracted from the autumn crocus (Colchicum autumnale), and its semi-synthetic sulphur derivative, Thiothis compound, are both recognized for their anti-inflammatory and analgesic properties. While structurally related, their distinct mechanisms of action and potency in mitigating inflammatory responses warrant a detailed comparative analysis. This guide provides a comprehensive overview of their anti-inflammatory effects, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Mechanistic Differences in Anti-inflammatory Action
The anti-inflammatory effects of this compound and Thiothis compound stem from different primary mechanisms of action.
This compound primarily exerts its anti-inflammatory effects by disrupting microtubule polymerization. This disruption interferes with various cellular processes crucial to the inflammatory cascade, including:
-
Neutrophil function: It inhibits neutrophil activation, degranulation, and migration to the site of inflammation.
-
Inflammasome inhibition: It interferes with the intracellular assembly of the inflammasome complex, a key component of the innate immune response, thereby reducing the activation of pro-inflammatory cytokines like interleukin-1β (IL-1β).
-
Cytokine modulation: It has been shown to reduce the production of other pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Thiothis compound , on the other hand, exhibits a multi-faceted mechanism of action that includes:
-
GABA-A receptor antagonism: It acts as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors, which contributes to its muscle relaxant effects and may also play a role in its analgesic and anti-inflammatory properties.[1]
-
NF-κB pathway inhibition: A key mechanism for its anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, Thiothis compound can suppress the downstream inflammatory cascade.[2][3]
In Vivo Anti-inflammatory Activity: Comparative Data
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound or Thiothis compound) or a standard anti-inflammatory drug (e.g., Diclofenac) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses, typically 30-60 minutes before carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
Comparative Data from Carrageenan-Induced Paw Edema
While direct head-to-head comparative studies are limited, data from separate studies using the carrageenan-induced paw edema model provide insights into the relative efficacy.
| Compound | Dose (mg/kg, i.p.) | Time (hours) | % Inhibition of Edema | Reference |
| Thiothis compound | 2 | 1 | 4% | [4] |
| 2 | 2 | 24% | [4] | |
| 2 | 3 | 31% | [4] | |
| 2 | 4 | 46% | [4] | |
| 4 | 1 | 29% | [4] | |
| 4 | 2 | 60% | [4] | |
| 4 | 3 | 57% | [4] | |
| 4 | 4 | 65% | [4] | |
| Diclofenac (Standard) | 10 | 1 | 4% | [4] |
| 10 | 2 | 76% | [4] | |
| 10 | 3 | 78% | [4] | |
| 10 | 4 | 100% | [4] |
Note: Quantitative data for this compound in the same experimental model was not available in the searched literature.
The available data demonstrates that Thiothis compound exhibits a dose- and time-dependent anti-inflammatory effect in the carrageenan-induced paw edema model.[4] At a dose of 4 mg/kg, it showed significant inhibition of edema, although it was less potent than the standard NSAID, diclofenac, at a dose of 10 mg/kg.[4]
In Vitro Anti-inflammatory Activity
In vitro assays provide a more controlled environment to assess the direct effects of compounds on inflammatory processes.
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: A reaction mixture is prepared containing a solution of bovine serum albumin (BSA).
-
Test Compounds: Different concentrations of this compound, Thiothis compound, or a standard drug (e.g., Diclofenac sodium) are added to the BSA solution.
-
Denaturation: The mixture is heated to induce protein denaturation.
-
Measurement: The turbidity of the samples is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated.
Comparative Data from In Vitro Assays
| Compound | Assay | IC₅₀ (µg/mL) |
| Thiothis compound | Protein Denaturation Inhibition | 37.65 |
| Proteinase Inhibitory Activity | 32.12 | |
| Diclofenac Sodium (Standard) | Protein Denaturation Inhibition | 43.42 |
| Proteinase Inhibitory Activity | 37.80 |
Note: Quantitative data for this compound in these specific in vitro assays was not available in the searched literature.
These in vitro results suggest that Thiothis compound has a notable ability to inhibit protein denaturation and proteinase activity, which are implicated in the inflammatory process.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound and Thiothis compound are mediated through their modulation of key signaling pathways.
Summary and Conclusion
Both this compound and Thiothis compound possess significant anti-inflammatory properties, albeit through distinct molecular mechanisms. This compound's primary action involves the disruption of microtubule dynamics, impacting a broad range of inflammatory cellular functions. Thiothis compound, in addition to its muscle relaxant properties mediated by GABA-A receptor antagonism, exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
The available quantitative data from the carrageenan-induced paw edema model suggests that Thiothis compound is effective in reducing acute inflammation in a dose-dependent manner. While direct comparative quantitative data with this compound in the same models is currently limited in the scientific literature, the mechanistic differences suggest they may have applications in different inflammatory contexts.
Further head-to-head experimental studies are warranted to definitively compare the potency and efficacy of this compound and Thiothis compound across a range of in vivo and in vitro models of inflammation. Such studies would be invaluable for guiding future research and the development of more targeted anti-inflammatory therapies. This guide provides a foundational comparison based on current knowledge to inform the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Colchicoside Analysis Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Colchicoside, with a particular focus on adherence to the International Council for Harmonisation (ICH) guidelines.
While published literature extensively covers the validation of HPLC methods for Thiothis compound, a semi-synthetic analogue, this guide will also incorporate the available data for this compound to offer a direct comparison. This analysis will aid in the selection and development of suitable analytical methods for this compound in various matrices, from plant extracts to pharmaceutical formulations.
Comparison of Validated HPLC Method Parameters
The following tables summarize the key validation parameters for different HPLC methods developed for the analysis of this compound and its analogue, Thiothis compound. These parameters are crucial for assessing the reliability and performance of an analytical method.
Table 1: Chromatographic Conditions for this compound and Thiothis compound Analysis
| Parameter | Method for this compound in Gloriosa superba | Method for Thiothis compound |
| Stationary Phase | Sunfire C18 (4.6 x 250mm, 5µm) | Hypersil BDS C-18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 3% Glacial Acetic Acid | Acetonitrile and Phosphate Buffer (pH 3)[1] |
| Elution Mode | Isocratic | Gradient[1] |
| Flow Rate | 1 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 245 nm | 260 nm[1] |
Table 2: Comparison of Validation Parameters for this compound and Thiothis compound
| Validation Parameter | Method for this compound in Gloriosa superba | Method for Thiothis compound |
| Linearity Range | 2.1 - 41.9 µg/mL | 10 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | ~1[1] |
| Accuracy (% Recovery) | Mean recovery of 100.02% for Colchicine | 99.96%[1] |
| Precision (% RSD) | Time: 4.7%, Concentration: 4.1% | Not explicitly stated in the provided text. |
| Limit of Detection (LOD) | 0.002 µg/mL for Colchicine | 0.123 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.011 µg/mL for Colchicine | 0.40 µg/mL[1] |
Experimental Protocols for HPLC Method Validation
The validation of an HPLC method is a systematic process that involves evaluating several key parameters to ensure its suitability for the intended purpose. The following are detailed methodologies for the principal validation experiments as per ICH guidelines.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of the this compound standard.
-
Prepare a placebo solution containing all the excipients present in the formulation without the active pharmaceutical ingredient (API).
-
Prepare a sample solution of the this compound formulation.
-
Inject all three solutions into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks from the placebo at the retention time of this compound.
-
For stability-indicating methods, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrate that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a stock solution of the this compound standard of a known concentration.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples.
-
Inject each dilution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with a known amount of this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery of the analyte at each concentration level. The acceptance criteria for recovery are typically between 98% and 102%.
-
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).
-
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare at least six independent samples of the same batch of this compound formulation.
-
Analyze these samples on the same day, with the same analyst and equipment.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the analysis of the same batch of samples on a different day, with a different analyst, and/or on different equipment.
-
Calculate the RSD of the results obtained over the different days. The acceptance criterion for precision is typically an RSD of not more than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.
-
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of the HPLC method validation process according to ICH guidelines.
Caption: Logical workflow for HPLC method validation as per ICH guidelines.
Conclusion
The validation of an HPLC method for this compound according to ICH guidelines is a comprehensive process that ensures the reliability and accuracy of analytical data. While specific data for this compound is less abundant in publicly available literature compared to its analogue Thiothis compound, the presented information provides a solid foundation for developing and validating a robust HPLC method. By following the detailed experimental protocols and understanding the key validation parameters, researchers and scientists can confidently establish a suitable analytical method for the quantification of this compound in various samples, contributing to the overall quality and consistency of pharmaceutical products.
References
Unmasking a Close Relative: The Challenge of Colchicoside Cross-Reactivity in Colchicine Immunoassays
For researchers, scientists, and drug development professionals relying on immunoassays for the quantification of colchicine, a critical consideration is the potential for cross-reactivity with its structurally similar glycoside, colchicoside. This guide provides a comprehensive comparison of immunoassay performance in the presence of this compound, supported by available experimental data, and contrasts these findings with more specific analytical methods.
The structural similarity between colchicine and its natural precursor, this compound, presents a significant analytical challenge. This compound differs from colchicine only by the presence of a glucose molecule. This seemingly minor difference can be substantial enough for an antibody's binding site, leading to potential cross-reactivity in immunoassays designed to detect colchicine. This interference can result in falsely elevated colchicine concentrations, impacting pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Performance Data: Immunoassay vs. Chromatographic Methods
The degree of cross-reactivity can vary significantly depending on the specific antibody used in the immunoassay. While comprehensive data from all commercial immunoassay manufacturers is not always readily available, a key study provides a quantitative insight into this issue.
| Analytical Method | Analyte | Cross-Reactivity of this compound (%) | Key Performance Characteristics |
| Radioimmunoassay (RIA) | Colchicine | 5% | Pros: High sensitivity. Cons: Use of radioactive materials, less common in modern labs. |
| ELISA (Hypothetical) | Colchicine | Variable (Data not readily available from manufacturers) | Pros: High-throughput, no radioactive materials. Cons: Susceptible to cross-reactivity, requires validation. |
| LC-MS/MS | Colchicine & this compound | Not applicable (specific detection) | Pros: High specificity and sensitivity, can quantify both compounds simultaneously. Cons: Higher cost, lower throughput. |
Table 1: Comparison of Analytical Methods for Colchicine Detection in the Presence of this compound.
Experimental Protocols
Accurate determination of immunoassay cross-reactivity is crucial for assay validation and data interpretation. The following outlines a typical experimental protocol for assessing the cross-reactivity of this compound in a colchicine immunoassay.
Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay
1. Principle: This method quantifies the concentration of the cross-reacting substance (this compound) required to displace 50% of the labeled colchicine from the antibody, and compares it to the concentration of colchicine required for the same displacement.
2. Materials:
- Colchicine standard solutions of known concentrations.
- This compound standard solutions of known concentrations.
- Colchicine immunoassay kit (e.g., ELISA or RIA).
- Buffer solution (as specified in the immunoassay kit protocol).
- Microplate reader or gamma counter (depending on the assay format).
3. Procedure:
- Standard Curve for Colchicine: Prepare a series of dilutions of the colchicine standard to generate a standard curve according to the immunoassay kit instructions. This will be used to determine the IC50 of colchicine (the concentration that causes 50% inhibition of the signal).
- Cross-Reactivity of this compound: Prepare a series of dilutions of the this compound standard in the same buffer.
- Assay Performance: Run the immunoassay with both the colchicine and this compound dilutions in parallel.
- Data Analysis:
- Plot the percentage of inhibition against the logarithm of the concentration for both colchicine and this compound.
- Determine the IC50 for both compounds from their respective curves.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Colchicine / IC50 of this compound) x 100
4. Interpretation: A higher percentage indicates a greater degree of cross-reactivity.
Visualizing the Workflow and Molecular Relationship
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for determining cross-reactivity and the structural relationship between colchicine and this compound.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Comparative analysis of Colchicoside content in different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Colchicoside content in different plant species, focusing on quantitative data from experimental studies. This compound, a natural glycoside of colchicine, is a significant tropolone alkaloid found predominantly in plants of the Colchicaceae family. It serves as a key precursor for the semi-synthetic drug Thiothis compound, a muscle relaxant with anti-inflammatory and analgesic properties. Understanding the distribution and concentration of this compound in various plant sources is crucial for phytochemical research, drug discovery, and the commercial production of its derivatives.
The primary plant genera known to produce this compound and related alkaloids are Colchicum, Gloriosa, and Androcymbium.[1] This guide synthesizes available data on this compound concentrations within these genera to facilitate comparative evaluation.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different species, plant parts, and even geographical locations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the accurate quantification of this compound. The table below summarizes the reported this compound content from various studies.
| Plant Species | Plant Part Analyzed | This compound Content (mg/100g dry weight) | Analytical Method |
| Gloriosa superba (Sample I) | Seeds | 312.9 | RP-LC |
| Gloriosa superba (Sample II) | Seeds | 434.0 | RP-LC |
| Gloriosa superba | Tuber/Rhizome (Crude Extract) | 1.5% (m/m) (~1500 mg/100g) | HPLC |
| Colchicum speciosum | Seeds | 51.9 | RP-LC |
| Colchicum autumnale | Corm | 13.8 ± 1.21 | HPLC |
| Colchicum speciosum | Corm | 10.1 ± 0.98 | HPLC |
| Colchicum robustum | Corm | 7.8 ± 0.69 | HPLC |
| Androcymbium gramineum & other species | Seeds | Presence confirmed, not quantified | HPLC |
Note: The exceptionally high value for the Gloriosa superba crude extract may be due to the concentration of the analyte during the extraction process, whereas other values refer to the content within the plant material itself. Direct comparisons should be made with caution.
Based on the available data, seeds of Gloriosa superba demonstrate a significantly higher concentration of this compound compared to the seeds and corms of the studied Colchicum species.[2] While this compound has been identified in the seeds of several Androcymbium species, quantitative data remains limited.[1]
Experimental Protocols
Accurate quantification of this compound relies on standardized and validated methodologies. Below is a representative protocol for the extraction and HPLC analysis of this compound from plant material, synthesized from published studies.[3][4]
1. Sample Preparation and Extraction
-
Plant Material: Corms, tubers, or seeds are collected and shade-dried at room temperature to a constant weight.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
-
Extraction: A specific amount (e.g., 10 grams) of the powdered material is subjected to extraction with a solvent. A common method involves using 70% ethanol in an ultrasonic bath for approximately 30 minutes, followed by maceration (soaking) for 24 hours at room temperature.[3][4] This process is designed to effectively draw out the tropolone alkaloids from the plant matrix.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent from the filtrate is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.
2. HPLC Quantification
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is used.
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm particle size) is typically employed for separation.[3]
-
Mobile Phase: A gradient elution is often used to achieve optimal separation of various alkaloids. A common mobile phase consists of a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program adjusts the ratio of these solvents over the course of the analysis.
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[5]
-
Detection: The eluent is monitored at a specific wavelength, often 254 nm or 259 nm, where this compound exhibits strong absorbance.[3][6]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area in the sample's chromatogram to a calibration curve generated from known concentrations of a certified this compound standard.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from plant sources.
Caption: General workflow for this compound extraction and HPLC quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. RP-LC gradient elution method for simultaneous determination of thiothis compound, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiothis compound in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
A Comparative Guide to Analytical Methods for Determining Colchicoside Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the determination of Colchicoside, with a focus on specificity. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This document outlines key performance characteristics of prevalent methods, supported by experimental data, to aid in the selection of the most suitable technique for your research or quality control needs.
Comparison of Analytical Methods for this compound
The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. Various chromatographic techniques have been validated for the analysis of this compound and its derivatives, demonstrating varying degrees of specificity and sensitivity.
| Analytical Method | Key Performance Parameters | Remarks |
| High-Performance Thin-Layer Chromatography (HPTLC) | Linearity: 30-180 ng/band[1][2] LOD: 10 ng/spot LOQ: 30 ng/spot[3] Specificity: Well-resolved from degradation products.[4] | A simple, rapid, and cost-effective method suitable for routine analysis. Specificity is demonstrated by distinct Rf values for the parent drug and its degradation products.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Linearity: 0.4-8 µg/mL[5] LOD: 0.25 µg/mL[6] LOQ: 0.77 µg/mL[6] Specificity: High specificity, capable of separating multiple related compounds and degradation products.[5] | A widely used, robust, and highly specific method. Forced degradation studies have shown its capability to separate this compound from its potential degradants formed under stress conditions like acid and alkali hydrolysis, oxidation, and photolysis.[7] |
| Ultra-Performance Liquid Chromatography (UPLC) | Linearity: Established between 25% and 150% levels with R² > 0.999[8] LOD: 0.04 µg/mL[8] LOQ: 0.64 µg/mL[8] Specificity: Demonstrated by no interference from blank, placebo, and degradation impurities.[8] | Offers faster analysis times and higher resolution compared to conventional HPLC. Its stability-indicating nature has been confirmed through forced degradation studies.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LOD: Low ng/mL range[9] Specificity: Highly selective, allowing for the differentiation between the parent drug and its metabolites.[9] | Provides the highest level of specificity and sensitivity, making it ideal for the identification and characterization of degradation products and for bioanalytical studies.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the HPTLC and HPLC methods.
High-Performance Thin-Layer Chromatography (HPTLC)
A stability-indicating HPTLC method has been developed for the determination of Thiothis compound, a derivative of this compound.[11] The principles of this method are applicable for the analysis of this compound.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of methanol, chloroform, and water (9.6:0.2:0.2 v/v/v).[1]
-
Sample Application: Samples are applied as bands using a suitable applicator.
-
Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at a wavelength of 254 nm.[12]
-
Forced Degradation Study: To assess specificity, the drug is subjected to stress conditions such as acidic (0.5 M HCl), basic (0.5 M NaOH), oxidative (10% H₂O₂), thermal (60°C), and photolytic degradation.[5] The degradation products are then analyzed to ensure they are well-resolved from the parent peak.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method is a common and reliable technique for the specific analysis of this compound and its related compounds.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[13]
-
Detection: UV detection at a specific wavelength, for instance, 257 nm.[5]
-
Forced Degradation Study: Similar to the HPTLC protocol, forced degradation studies are performed by exposing the drug to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products and demonstrate the method's specificity.[5]
Signaling Pathway of this compound
This compound, and its active aglycone colchicine, exert their biological effects through interaction with cellular signaling pathways, primarily by disrupting microtubule polymerization. This action has downstream effects on inflammatory processes.
Caption: Mechanism of action of this compound.
The primary mechanism of action of Colchicine, the active form of this compound, involves its binding to tubulin, which inhibits microtubule polymerization.[14][15] This disruption of the cytoskeleton interferes with various cellular processes, including mitosis and the migration of neutrophils to sites of inflammation.[15] Furthermore, this compound has been shown to modulate inflammatory pathways by inhibiting the activation of the NF-κB pathway and the assembly of the NLRP3 inflammasome.[16][17][18] The inhibition of the NF-κB pathway occurs through the suppression of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[16][19] This ultimately leads to the downregulation of pro-inflammatory gene transcription.[16]
References
- 1. pharmaerudition.org [pharmaerudition.org]
- 2. phmethods.net [phmethods.net]
- 3. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiothis compound in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of Thiothis compound in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-LC gradient elution method for simultaneous determination of thiothis compound, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpb.com [ijrpb.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Forced degradation study of thiothis compound: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.uniupo.it [research.uniupo.it]
- 11. phmethods.net [phmethods.net]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colchicine - Wikipedia [en.wikipedia.org]
- 16. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Colchicoside Extraction Methods
For researchers and professionals in drug development, the efficient extraction of colchicoside from plant sources like Gloriosa superba and Colchicum autumnale is a critical first step. The choice of extraction method significantly impacts yield, purity, processing time, and environmental footprint. This guide provides an objective comparison of conventional and modern techniques for this compound extraction, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Techniques
The extraction of this compound, a valuable alkaloid, is achieved through various methods, each with distinct advantages and limitations. Modern techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) generally offer higher efficiency and shorter extraction times compared to conventional methods.
| Method | Plant Material & Part | Key Parameters | This compound/Colchicine Yield/Recovery | Time | Advantages | Disadvantages |
| Conventional Solvent Extraction | Gloriosa superba Seeds | Solvent: 80% Ethanol; Method: Percolation and Maceration at room temperature.[1] | 2.52% w/w this compound in crude extract.[1] | Long (e.g., 24h for shaking)[2][3][4] | Simple setup, low cost. | Time-consuming, large solvent volume, lower efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Colchicum kurdicum Corms | Solvent: Methanol/Water (70:30); Temp: 60°C; Time: 120 min; Power: 100 W. | 0.99 mg/g Colchicine. | 30-120 min[5] | Reduced time and solvent, improved yield. | Potential for degradation with prolonged exposure. |
| Microwave-Assisted Extraction (MAE) | Gloriosa superba Flowers | Solvent: Not specified; Time: 15 min.[6] | 0.56% Colchicine (double the yield of maceration).[6] | 15-30 min[6] | Very fast, high efficiency, less solvent. | Requires specialized equipment, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | Colchicum autumnale Seeds | Fluid: CO2 with 3% Methanol; Density: 0.90 g/mL; Time: 110 min.[2][7] | >98% recovery of this compound and related alkaloids.[2][7] | ~110 min[2][7] | Environmentally friendly, high selectivity, solvent-free extract.[2][7] | High initial investment, complex setup. |
Note: Much of the available research focuses on optimizing colchicine extraction. As this compound is a related glycoside often co-extracted, this data provides a strong proxy for method efficiency. Where available, specific data for this compound is presented.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction processes. Below are protocols for the key methods discussed.
Conventional Solvent Extraction (Percolation and Maceration)
This method is a traditional approach for extracting alkaloids.
-
Plant Material Preparation: The seeds of Gloriosa superba are dried and ground into a powder.[1]
-
Extraction:
-
Post-Extraction:
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency.
-
Plant Material Preparation: The corms of a plant like Colchicum kurdicum are dried and powdered.
-
Extraction:
-
The powdered material is placed in a glass beaker with a solvent system, for example, a methanol/water mixture (70:30).
-
The extraction is conducted in an ultrasonic bath under optimized conditions. An example of such conditions is a solvent pH of 4, an extraction time of 120 minutes, a solvent-to-plant ratio of 20 mL/g, an ultrasound power of 100 W, and a temperature of 60°C.
-
-
Post-Extraction:
-
After sonication, the extract is concentrated using a rotary evaporator at approximately 40°C.
-
The concentrated extract is then freeze-dried for preservation and subsequent analysis.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of phytochemicals.
-
Plant Material Preparation: Plant parts, such as the flowers of Gloriosa superba, are prepared for extraction.[6]
-
Extraction:
-
The sample is placed in an extraction vessel with an appropriate solvent.
-
The vessel is subjected to microwave irradiation for a short duration, for example, 15 minutes, which has been shown to yield significantly more colchicine (0.56%) compared to conventional maceration (0.25%).[6]
-
-
Post-Extraction:
-
The extract is cooled.
-
The resulting extract is then quantified using a validated HPTLC method.[6]
-
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent. This "green" technique allows for selective extraction by modifying temperature and pressure.
-
Plant Material Preparation: Seeds from a plant such as Colchicum autumnale are used.[2][7]
-
Extraction:
-
Post-Extraction:
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant material.
Caption: Generalized workflow for this compound extraction and purification.
References
- 1. EP3069725A1 - Gloriosa superba l. extracts, compositions and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Conventional and supercritical fluid extraction (SFE) of colchicine from Colchicum speciosum | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted extraction - A promising method for extracting colchicine from flowers of Gloriosa superba L. | Scilit [scilit.com]
- 7. Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Chemical Stability of Colchicoside and its Semi-Synthetic Analogue, Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Colchicoside, a naturally occurring glucoside, and its semi-synthetic derivative, Thiothis compound. Understanding the stability profiles of these compounds is crucial for the development of robust pharmaceutical formulations with optimal shelf-life and therapeutic efficacy. This comparison is based on available experimental data from forced degradation studies.
Executive Summary
Thiothis compound, a widely used muscle relaxant, has been extensively studied under various stress conditions, revealing its susceptibility to degradation, particularly in oxidative and hydrolytic environments. In contrast, detailed forced degradation studies on its natural precursor, this compound, are less prevalent in publicly available literature. However, based on its chemical structure and known reactions, inferences about its stability can be drawn. This guide summarizes the stability of Thiothis compound under forced degradation conditions and discusses the likely stability profile of this compound, highlighting the key structural differences that influence their degradation pathways.
Structural Comparison
This compound and Thiothis compound share a common core structure derived from colchicine. The key difference lies in the substituent at the C-10 position of the tropolone ring. In this compound, this position is occupied by a methoxy group (-OCH₃), whereas in Thiothis compound, it is replaced by a methylthio group (-SCH₃). This structural modification is the primary determinant of their differing chemical stability.
Validating the Reproducibility of a Colchicoside Bioassay: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of bioassays is paramount for reliable and translatable results. This guide provides a comparative overview of common bioassays for Colchicoside and its semi-synthetic derivative, Thiothis compound, with a focus on validating their reproducibility. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most appropriate assay for your research needs.
Overview of this compound Bioassays
This compound and its derivatives are primarily evaluated through bioassays that assess their well-established mechanisms of action: inhibition of tubulin polymerization and modulation of inflammatory pathways. This guide will focus on two principal types of assays: the Tubulin Polymerization Assay and the In Vitro Anti-Inflammatory Assay. Additionally, analytical methods for the accurate quantification of these compounds will be discussed, as this is a critical component of assay reproducibility.
Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to interfere with the assembly of microtubules, a key mechanism of action for this compound.
Experimental Protocol:
A common method for assessing tubulin polymerization is a fluorescence-based assay.[1]
Materials:
-
Purified tubulin (from porcine brain)
-
Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
Glycerol (10%)
-
DAPI (6.3 μM)
-
This compound or Thiothis compound (test compound)
-
Nocodazole or Paclitaxel (positive controls)
-
DMSO (vehicle control)
-
96-well plate
-
Fluorometer
Procedure:
-
Prepare the tubulin solution (2 mg/mL) in the assay buffer.
-
Add GTP and glycerol to the tubulin solution. Glycerol acts as a polymerization enhancer.
-
Add DAPI to the mixture. DAPI fluorescence increases upon binding to polymerized microtubules, allowing for real-time monitoring.
-
Dispense the tubulin mixture into the wells of a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the respective wells. Include wells for positive and negative controls.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) using a fluorometer.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits tubulin polymerization by 50%.
Performance and Reproducibility Data:
The reproducibility of tubulin polymerization assays is generally high when standardized reagents and protocols are used. For instance, a commercially available tubulin polymerization assay kit demonstrates good reproducibility in standard polymerization reactions.[2]
Table 1: Example Data for Tubulin Polymerization Inhibitors
| Compound | IC50 (µM) | Reference |
| Colchicine | 2.68 | [3] |
| Nocodazole | 2.292 | [1] |
| Compound 87 (Aroylquinoline) | 1.6 | [3] |
| Compound G13 | 13.5 | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Alternatives to this compound for Tubulin Polymerization Inhibition:
Several other compounds are known to inhibit tubulin polymerization by binding to the colchicine site.[3][5][6] These can serve as alternative reference compounds in your assays.
-
Combretastatins (e.g., CA-4): A class of natural phenols that are potent inhibitors of tubulin polymerization.[6]
-
Podophyllotoxin: A non-alkaloid lignan that competitively inhibits colchicine binding.[3]
-
Nocodazole: A reversible inhibitor of tubulin polymerization often used as a reference compound.[6]
-
E7010 (ABT-751): An orally bioavailable sulfonamide that binds to the colchicine site.[5]
In Vitro Anti-Inflammatory Bioassay
The anti-inflammatory properties of this compound and its derivatives can be assessed using in vitro protein denaturation assays. Denaturation of proteins is a well-documented cause of inflammation.
Experimental Protocol:
This protocol is based on the inhibition of bovine serum albumin (BSA) denaturation.[7][8]
Materials:
-
Bovine Serum Albumin (BSA) 1% aqueous solution
-
Thiothis compound (test compound)
-
Diclofenac Sodium (standard drug)
-
Methanol (solvent)
-
1N Hydrochloric Acid
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of Thiothis compound and Diclofenac Sodium in methanol.
-
Prepare different concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) of the test and standard compounds.[8]
-
To 0.05 mL of each concentration, add 0.45 mL of 1% BSA solution.[7]
-
Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 57°C for 3 minutes to induce denaturation.
-
Cool the samples and add 2.5 mL of PBS.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[7]
Performance and Reproducibility Data:
The protein denaturation assay is a simple and cost-effective method to screen for anti-inflammatory activity. The results are generally reproducible, with a clear dose-dependent response.
Table 2: Example Data for Anti-inflammatory Activity of Thiothis compound
| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Thiothis compound) | % Inhibition of Protein Denaturation (Diclofenac Sodium - Standard) | Reference |
| 10 | 53 | 58 | [7] |
| 20 | 58 | 70 | [7] |
| 30 | 61 | 77 | [7] |
| 40 | 69 | 82 | [7] |
| 50 | 76 | 89 | [7] |
Analytical Methods for Quantification
Accurate quantification of the test compound is a cornerstone of reproducible bioassays. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are commonly used for the determination of this compound and its derivatives.[9][10]
HPLC Method for Thiothis compound:
A validated normal phase HPLC method has been developed for the estimation of Thiothis compound.[9]
Table 3: HPLC Method Parameters for Thiothis compound Quantification
| Parameter | Specification |
| Stationary Phase | Thermo Hypersil Silica 5 µ, (250mm x 4.6mm) |
| Mobile Phase | N-Heptane: Methanol: Chloroform: Acetic Acid (70: 20: 10: 0.2 %v/v) |
| Flow Rate | 1 ml/min |
| Detection | UV at 360 nm |
| Retention Time | 7.787 min |
| Linearity Range | 5-15 µg/ml |
| Accuracy (% Recovery) | 98-102% |
This method was validated for linearity, accuracy, precision, limit of detection, and limit of quantification.[9]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a general experimental workflow, and a logical comparison of the bioassays.
Caption: this compound's dual mechanism of action.
Caption: A generalized workflow for conducting a bioassay.
Caption: Logical comparison of different bioassays for this compound.
By utilizing standardized protocols, appropriate controls, and validated analytical methods for quantification, the reproducibility of this compound bioassays can be significantly enhanced, leading to more reliable and impactful research outcomes.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of lauric acid, thiothis compound and thiothis compound-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. rjptonline.org [rjptonline.org]
A Comparative Guide to the Quantification of Colchicoside and Its Analogs in a Research and Development Setting
Published: November 10, 2025
This guide provides a comparative analysis of various analytical methods for the quantification of colchicoside and its semi-synthetic analog, thiothis compound. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques for quality control and research purposes. The data presented is a synthesis of findings from multiple independent validation studies.
Introduction
This compound, a natural glucoside extracted from plants like Gloriosa superba and Colchicum autumnale, and its derivatives are of significant interest in the pharmaceutical industry for their anti-inflammatory and muscle relaxant properties.[1] Accurate and precise quantification of these compounds is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide compares the performance of several common analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Mechanism of Action: An Overview
Colchicine, the aglycone of this compound, exerts its primary effect through the disruption of tubulin polymerization.[2][3] This interference with microtubule formation disrupts various cellular processes, including mitosis, and is central to its anti-inflammatory effects by inhibiting neutrophil activation and migration.[2][4][5] Thiothis compound, a semi-synthetic derivative, is recognized for its muscle relaxant properties, which are mediated through its antagonistic action on gamma-aminobutyric acid type A (GABA-A) receptors.[6][7][8][9][10]
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of performance characteristics for HPLC, HPTLC, and UV-Vis spectrophotometry based on published data for thiothis compound.
Data Presentation
Table 1: Comparison of HPLC Methods for Thiothis compound Quantification
| Parameter | Method 1 (RP-HPLC)[11] | Method 2 (RP-HPLC)[6] | Method 3 (NP-HPLC)[5] |
| Stationary Phase | Synergi™ Polar-RP 80Å | Inertsil ODS 3V C18 | Thermo Hypersil Silica |
| Mobile Phase | Gradient: ACN, MeOH, Acetate Buffer | Isocratic: Methanol, Buffer | Isocratic: N-Heptane, Methanol, Chloroform, Acetic Acid |
| Detection (λmax) | 254 nm | 264 nm | 360 nm |
| Linearity Range | 5 - 15 µg/mL | 0.25 - 50 µg/mL | 5 - 15 µg/mL |
| Correlation (r²) | > 0.999 | > 0.996 | > 0.99 |
| LOD | Not Reported | 0.05 µg/mL | 0.15 µg/mL |
| LOQ | 0.5 µg/mL (for degradation products) | 0.125 µg/mL | 0.46 µg/mL |
| Accuracy (% Recovery) | 102.0 - 102.1% | Not Reported | 98 - 102% |
| Precision (%RSD) | < 1.4% (Inter-day) | < 10% | < 2% |
Table 2: Comparison of HPTLC Methods for Thiothis compound Quantification
| Parameter | Method 1[3] | Method 2[4] |
| Stationary Phase | Silica gel 60F254 | Silica gel 60F254 |
| Mobile Phase | Methanol:Chloroform:Water (9.6:0.2:0.2 v/v/v) | Methanol:Chloroform:Water (9.6:0.2:0.2 v/v/v) |
| Detection (λmax) | 254 nm | 377 nm |
| Linearity Range | 30 - 180 ng/band | 30 - 180 ng/band |
| Correlation (r²) | 0.9995 | 0.999 |
| LOD | 10 ng/spot | 10 ng/spot |
| LOQ | 30 ng/spot | 30 ng/spot |
| Accuracy (% Recovery) | 98.7 - 101.2% | 98.7 - 101.2% |
| Precision (%RSD) | < 2% | Not Reported |
Table 3: Performance of a UV-Visible Spectrophotometric Method
| Parameter | UV-Visible Spectrophotometry[12] |
| Solvent | Methanol |
| Detection (λmax) | 256 nm |
| Linearity Range | 0.4 - 1.2 µg/mL |
| Correlation (r²) | 0.998 |
| LOD | Not Reported |
| LOQ | Not Reported |
| Accuracy (% Recovery) | 92.60 - 101.51% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of thiothis compound using HPLC and HPTLC.
High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol is a generalized representation of a stability-indicating RP-HPLC method.
References
- 1. Colchicine inhibits GABA(A) receptors independently of microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Colchicine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 9. worldmedicine.uz [worldmedicine.uz]
- 10. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Colchicoside as a Negative Control in Thiocolchicoside Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiocolchicoside and its natural precursor, this compound, establishing the rationale for using this compound as a negative control in preclinical studies. Thiothis compound is a widely used muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Its mechanism of action is primarily attributed to its competitive antagonism of γ-aminobutyric acid type A (GABA-A) and glycine receptors.[3][4][5] this compound, a naturally occurring glucoside from which thiothis compound is semi-synthetically derived, is proposed as an ideal negative control due to the likely steric hindrance of its glucose moiety, which is expected to prevent its interaction with the target receptors.
Comparative Pharmacodynamics
The primary pharmacological activity of thiothis compound lies in its ability to modulate inhibitory neurotransmission. In contrast, this compound is considered pharmacologically inert at the same targets.
| Parameter | Thiothis compound | This compound | Rationale for Negative Control |
| GABA-A Receptor Activity | Competitive antagonist with IC50 values in the range of 0.13 to 0.2 µM.[4][6] | Presumed inactive. The bulky glucose group is expected to prevent binding to the GABA-A receptor. | The absence of the key pharmacophore and the presence of a large glycosidic group suggest a lack of affinity for the GABA-A receptor, making it a suitable negative control to demonstrate the specificity of thiothis compound's action. |
| Glycine Receptor Activity | Competitive antagonist with a median inhibitory concentration (IC50) of 47 µM.[6][7] | Presumed inactive. Similar to its effect on GABA-A receptors, the glucose moiety is expected to sterically hinder interaction with the glycine receptor. | The structural difference strongly suggests that this compound will not bind to and antagonize glycine receptors, thus serving as an excellent control to isolate the effects of thiothis compound. |
| Muscle Relaxant Activity | Demonstrates significant muscle relaxant properties in various animal models.[1][2] | Not reported to possess muscle relaxant activity. | By showing that this compound does not produce muscle relaxation under the same experimental conditions, researchers can attribute the observed effects solely to the pharmacological action of thiothis compound. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory effects in models such as carrageenan-induced paw edema. | Not reported to have significant anti-inflammatory activity in the same models. | Comparing the anti-inflammatory response to thiothis compound with the lack of response to this compound helps to confirm that the observed effect is a direct result of thiothis compound's molecular action. |
| Analgesic Activity | Possesses analgesic properties demonstrated in various pain models.[8] | Not reported to have analgesic effects. | The use of this compound as a control allows for the specific attribution of any observed analgesic effects to thiothis compound. |
Signaling Pathways
The differential interaction of thiothis compound and this compound with inhibitory neurotransmitter receptors forms the basis of their distinct pharmacological profiles.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Muscle Relaxant Activity: Rotarod Test
This protocol assesses motor coordination and balance in rodents, which are impaired by muscle relaxants.
Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the testing room for at least 1 hour before the experiment.
-
Pre-training: Place each animal on the rotarod apparatus at a low constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) to familiarize them with the apparatus.
-
Drug Administration: Administer thiothis compound, this compound, or vehicle control to respective groups of animals via the desired route (e.g., intraperitoneal injection).
-
Latency Period: Allow a specific time (e.g., 30-60 minutes) for the drug to be absorbed and take effect.
-
Testing: Place the animals on the rotarod, which is programmed to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rotating rod for each animal. A shorter latency compared to the control group indicates muscle relaxant effects.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory properties of a compound.
Methodology:
-
Baseline Measurement: Measure the initial volume of the hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer thiothis compound, this compound, or a standard anti-inflammatory drug (e.g., indomethacin) and a vehicle control to different groups of rats.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw to induce localized inflammation and edema.[9]
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Analgesic Activity: Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound.
Methodology:
-
Apparatus: Use a hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Reaction Time: Place each animal (mouse or rat) on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer thiothis compound, this compound, a standard analgesic (e.g., morphine), or vehicle to different groups of animals.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.
-
Data Analysis: An increase in the reaction time compared to the baseline and the vehicle control group indicates an analgesic effect.
Receptor Binding Assay: GABA-A Receptor
This in vitro assay determines the binding affinity of a compound to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat cerebral cortex, through a series of homogenization and centrifugation steps.
-
Incubation: Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of the test compound (thiothis compound or this compound).
-
Separation: After incubation, separate the bound radioligand from the free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly supports the use of this compound as a negative control in studies investigating the pharmacological effects of thiothis compound. The structural difference, specifically the presence of a bulky glucose moiety in this compound, provides a clear rationale for its expected lack of activity at the GABA-A and glycine receptors, which are the primary targets of thiothis compound. By including this compound as a negative control, researchers can effectively demonstrate that the observed muscle relaxant, anti-inflammatory, and analgesic effects are specific to thiothis compound and not an artifact of the core molecular structure. The detailed experimental protocols provided in this guide are intended to facilitate the design of robust and reproducible preclinical studies.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA-A receptor antagonist: Significance and symbolism [wisdomlib.org]
- 6. Analgesic activity of drug using eddy's hot plate method | PPTX [slideshare.net]
- 7. dol.inf.br [dol.inf.br]
- 8. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 9. inotiv.com [inotiv.com]
Differential Effects of Colchicoside and Colchicine on Microtubule Dynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of colchicine and its glycoside derivative, colchicoside, on microtubule dynamics. While extensive research has elucidated the profound impact of colchicine on the microtubule cytoskeleton, direct comparative studies with this compound are notably scarce in the current scientific literature. This guide summarizes the well-established data for colchicine, presents the known, yet distinct, mechanism of action for the closely related thiothis compound, and outlines the experimental protocols required to directly assess and compare the effects of these compounds on microtubule dynamics.
Overview of Mechanisms of Action
Colchicine is a potent microtubule-destabilizing agent that binds to the β-subunit of tubulin, thereby inhibiting microtubule polymerization and promoting depolymerization at higher concentrations. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis, underpinning its utility in the treatment of gout and its investigation as an anticancer agent.
This compound, and its semi-synthetic derivative thiothis compound, are structurally related to colchicine. However, the primary mechanism of action for thiothis compound is not attributed to direct interaction with tubulin. Instead, it is known to act as a muscle relaxant through its effects on GABAergic and glycinergic receptors.[1][2][3][4][5] This fundamental difference in their primary biological targets suggests that the glycosidic substitution in this compound significantly alters its interaction with tubulin.
Quantitative Comparison of Biological Activity
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Citation |
| Colchicine | SKOV-3 (ovarian cancer) | MTT | 37 nM | [6] |
| 10-Methylthiocolchicine | SKOV-3 (ovarian cancer) | MTT | 8 nM | [6] |
| 10-Ethylthiocolchicine | SKOV-3 (ovarian cancer) | MTT | 47 nM | [6] |
| Colchicine | Various Cancer Cell Lines | Proliferation | 2.4 nM (average) | [7] |
| Colchicine | Normal and Cancer Cell Lines | Cytotoxicity | ~22-fold more toxic to normal cells than AM2 | [8] |
Table 2: Effects on Tubulin Polymerization
| Compound | Assay Type | Parameter | Value | Citation |
| Colchicine | In vitro tubulin polymerization | IC50 | 8.1 µM | [9][10] |
| Compound G13 (CBSI) | In vitro tubulin polymerization | IC50 | 13.5 µM | [9][10] |
| Colchicine | Inhibition of tubulin polymerization | Inhibition | Strong | [7][11][12] |
| Compound 4f (colchicine-like) | In vitro tubulin polymerization | Inhibition | Moderate, dose-dependent | [11] |
Table 3: Tubulin Binding Affinity
| Compound | Parameter | Value | Citation |
| Colchicine | Binding Constant (Kb) | High Affinity | [13] |
| Compound 27 (CBSI) | Binding Constant (Kb) | 2.87 x 10⁸ M⁻¹ | [13] |
| Colchicine-Tubulin Complex | Dissociation Constant (KD) | 2.7 x 10⁻⁷ M (brain) | [14] |
| Free Tubulin | Dissociation Constant (KD) | 7.4 x 10⁻⁷ M (brain) | [14] |
Signaling Pathways and Mechanisms of Action
Colchicine's Impact on Microtubule Dynamics
Colchicine's primary mechanism involves its direct binding to the colchicine binding site on β-tubulin. This interaction prevents the proper conformational changes required for tubulin dimers to incorporate into growing microtubules. At substoichiometric concentrations, the colchicine-tubulin complex can "poison" the ends of microtubules, suppressing their growth and dynamics. At higher concentrations, it leads to widespread microtubule depolymerization. This disruption of the microtubule network has several downstream consequences, including the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.
Caption: Colchicine's mechanism of action on microtubule dynamics.
Thiothis compound's Neuromuscular Pathway
In contrast to colchicine, thiothis compound acts as a competitive antagonist at GABA-A and glycine receptors, primarily in the central nervous system. This modulation of inhibitory neurotransmission is believed to be the basis for its muscle relaxant properties. It does not appear to directly interact with tubulin in a manner similar to colchicine.
Caption: Thiothis compound's primary mechanism of action.
Experimental Protocols for Comparative Analysis
To directly compare the effects of this compound and colchicine on microtubule dynamics, a series of in vitro experiments are necessary. The following protocols provide a framework for such a comparative study.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compounds on the rate and extent of tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Colchicine and this compound stock solutions in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add varying concentrations of colchicine, this compound, or DMSO (vehicle control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 for inhibition of polymerization can be calculated from dose-response curves.
Microtubule Co-sedimentation Assay for Binding Affinity
This assay determines the binding of the compounds to microtubules.
Materials:
-
Purified tubulin
-
Taxol (for microtubule stabilization)
-
Polymerization buffer (as above)
-
Cushion buffer (e.g., 60% glycerol in polymerization buffer)
-
Ultracentrifuge with a fixed-angle rotor
-
SDS-PAGE equipment and reagents
Procedure:
-
Polymerize tubulin in the presence of Taxol to form stable microtubules.
-
Incubate the pre-formed microtubules with varying concentrations of colchicine or this compound.
-
Layer the reaction mixtures over a cushion buffer in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.
-
Carefully separate the supernatant and the pellet.
-
Analyze the amount of the compound in the supernatant and pellet fractions by a suitable method (e.g., HPLC or spectrophotometry).
-
The amount of compound in the pellet corresponds to the amount bound to microtubules, from which a dissociation constant (Kd) can be determined.
Visualization of Microtubule Dynamics by TIRF Microscopy
This advanced technique allows for the direct observation of the effects of the compounds on the dynamic instability of individual microtubules.
Caption: Experimental workflow for TIRF microscopy analysis.
Conclusion
Colchicine is a well-characterized microtubule-destabilizing agent with a clear mechanism of action involving direct binding to tubulin. In contrast, its glycoside derivative, this compound (and its analogue thiothis compound), appears to exert its primary biological effects through different pathways, notably by modulating neurotransmitter receptors. The structural modifications, particularly the addition of a glucose moiety, likely sterically hinder or alter the binding to the colchicine site on tubulin, leading to a different pharmacological profile.
To definitively elucidate the differential effects of this compound and colchicine on microtubule dynamics, direct comparative studies using the outlined experimental protocols are essential. Such research would provide valuable insights into the structure-activity relationships of colchicine-related compounds and could inform the development of novel therapeutics with more specific and targeted mechanisms of action.
References
- 1. Thiothis compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Thiothis compound? [synapse.patsnap.com]
- 3. worldmedicine.uz [worldmedicine.uz]
- 4. ijpbs.com [ijpbs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Colchicine-like β-acetamidoketones as inhibitors of microtubule polymerization: Design, synthesis and biological evaluation of in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Colchicine and Colchicoside Docking with Tubulin: A Structural Perspective
A comprehensive review of the molecular interactions between the potent microtubule inhibitors Colchicine and its glycosidic form, Colchicoside, with their biological target, tubulin, reveals a significant gap in the scientific literature. While extensive research has elucidated the binding mechanism of Colchicine, direct comparative docking studies involving this compound are notably absent. This guide, therefore, provides a detailed overview of the established docking data for Colchicine and offers a structural-based hypothesis on the potential binding characteristics of this compound, addressing researchers, scientists, and drug development professionals.
Introduction to Colchicine and this compound
Colchicine, a naturally occurring alkaloid, is a well-known inhibitor of tubulin polymerization, the process essential for microtubule formation and, consequently, cell division.[1] Its potent antimitotic activity has made it a subject of extensive research in cancer therapy. This compound is a glycoside of colchicine, meaning it possesses a glucose molecule attached to the C-3 position of the colchicine backbone. This structural modification significantly alters its physicochemical properties, which is expected to influence its interaction with tubulin.
Experimental Protocols: Molecular Docking of Tubulin Inhibitors
The in silico methodology for studying the interaction of ligands like Colchicine with tubulin typically involves several key steps. These protocols, while described here for Colchicine, would be fundamentally similar for a prospective docking study of this compound.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the tubulin heterodimer (α- and β-tubulin) is retrieved from a protein databank, such as the Protein Data Bank (PDB). A commonly used PDB entry for colchicine binding studies is 1SA0.
-
Ligand Structure: The 2D or 3D structure of the ligand (Colchicine or this compound) is obtained from chemical databases like PubChem.
-
Optimization: Both the protein and ligand structures are prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and minimizing their energy to achieve a stable conformation.
2. Docking Simulation:
-
Software: Molecular docking software such as AutoDock, Glide, or GOLD is employed to predict the binding orientation and affinity of the ligand within the protein's binding site.
-
Grid Box Definition: A grid box is defined around the known colchicine-binding site on the β-tubulin subunit to confine the search space for the ligand.
-
Docking Algorithm: A search algorithm, often a genetic algorithm or a Lamarckian genetic algorithm, is used to explore various possible conformations of the ligand within the binding site.
3. Analysis of Results:
-
Binding Energy: The docking software calculates the binding energy (or docking score), which is an estimation of the binding affinity between the ligand and the protein. More negative values typically indicate a stronger interaction.
-
Binding Pose and Interactions: The predicted binding pose of the ligand is analyzed to identify the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Root Mean Square Deviation (RMSD): The RMSD is calculated to compare the predicted binding pose with a known experimental structure (if available) to validate the docking protocol.
Data Presentation: Colchicine Docking with Tubulin
The following table summarizes representative quantitative data from molecular docking studies of Colchicine with tubulin. It is important to note that specific values can vary depending on the software, force fields, and specific tubulin crystal structure used in the study.
| Parameter | Value | Reference |
| Binding Energy (kcal/mol) | -7.5 to -9.5 | [2] |
| Inhibition of Tubulin Polymerization (IC50) | ~1-3 µM | [3][4] |
| Key Interacting Residues (β-tubulin) | Cys241, Leu248, Leu255, Ala316, Val318, Lys352 | [2] |
Comparative Analysis: Colchicine vs. This compound
Colchicine's Binding Mode:
Molecular docking and X-ray crystallography studies have consistently shown that Colchicine binds to a specific pocket on the β-subunit of the tubulin heterodimer.[1] The trimethoxybenzene ring (A-ring) of colchicine inserts deep into a hydrophobic pocket, while the tropolone ring (C-ring) is positioned closer to the interface with the α-tubulin subunit. The acetamido group on the B-ring forms crucial hydrogen bonds that contribute to the stability of the complex. This binding induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules and ultimately leading to mitotic arrest.[1]
Hypothesized Binding of this compound:
In the absence of direct docking studies for this compound, a structural comparison allows for a reasoned hypothesis regarding its interaction with tubulin. The key difference is the presence of a bulky and hydrophilic glucose moiety at the C-3 position of the A-ring.
-
Steric Hindrance: The colchicine-binding pocket on β-tubulin is relatively constrained. The large glucose group of this compound is likely to cause significant steric hindrance, potentially preventing the trimethoxybenzene ring from optimally fitting into its hydrophobic binding site.
-
Altered Hydrophobicity: The addition of the polar glucose molecule drastically reduces the overall hydrophobicity of the A-ring region. Since hydrophobic interactions are a major driving force for Colchicine's binding, this change would likely lead to a weaker interaction with the hydrophobic pocket of tubulin.
-
Potential for New Interactions: While the glucose moiety may hinder binding at the primary site, it could also form new hydrogen bonds with solvent molecules or amino acid residues on the surface of the tubulin protein. However, it is unlikely that these new interactions would compensate for the loss of the critical hydrophobic interactions within the binding pocket.
Based on these structural considerations, it is hypothesized that This compound would exhibit a significantly lower binding affinity for the colchicine-binding site on tubulin compared to Colchicine. This presumed weaker interaction would likely translate to a reduced potency in inhibiting tubulin polymerization. Experimental validation through dedicated docking studies and in vitro polymerization assays is necessary to confirm this hypothesis.
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for a comparative molecular docking study of tubulin inhibitors.
Caption: Workflow for comparative molecular docking of Colchicine and this compound with tubulin.
Conclusion
The current body of scientific literature provides a robust understanding of the molecular interactions between Colchicine and its target, tubulin. Detailed experimental protocols and quantitative data from numerous docking studies have pinpointed the key residues and forces driving this interaction. In stark contrast, there is a conspicuous absence of similar in silico studies for this compound. Based on a structural analysis, the presence of a bulky and hydrophilic glucose moiety in this compound is predicted to significantly impede its binding to the colchicine-binding site on tubulin, likely resulting in lower inhibitory activity. This comparative guide highlights the need for future research to experimentally validate this hypothesis through dedicated molecular docking and biological assays, which will be crucial for a complete understanding of the structure-activity relationship within this class of potent antimitotic agents.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Colchicoside: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Colchicoside, a toxic natural product, requires stringent disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, drawing upon safety protocols for closely related compounds like thiothis compound and colchicine in the absence of specific data for this compound itself.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure. All waste must be managed in accordance with local, state, and federal regulations.[1]
| Safety and Handling Recommendations | Guideline | References |
| Personal Protective Equipment (PPE) | Wear protective clothing, chemical-resistant gloves (tested to EN 374, F739, or equivalent), safety glasses with side-shields, and a dust respirator. | [1][2] |
| Ventilation | Handle in a well-ventilated area. For quantities up to 1 kilogram, a fume hood or biological safety cabinet is recommended. | [1] |
| Spill Management (Dry) | Use dry clean-up procedures to avoid generating dust. Vacuum with a HEPA-filtered cleaner or carefully sweep. Dampen with water to prevent dusting before sweeping. | [1][3] |
| Spill Management (Wet) | Absorb with inert material (e.g., sand, vermiculite), then shovel into a suitable container for disposal. Wash the area with large amounts of water. | [1][4] |
| Waste Containers | Use clearly labeled, sealed containers (e.g., polyethylene or polypropylene) for waste collection. Ensure containers are free from leaks. | [1] |
| General Handling | Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [1][5] |
Step-by-Step Disposal Protocol
The disposal of this compound waste should follow a clear and systematic procedure to ensure safety and compliance.
-
Waste Collection and Segregation :
-
Collect all this compound-contaminated materials, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management :
-
Disposal Pathway :
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Disposal options may include incineration in a licensed facility, often after being mixed with a combustible solvent, or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1][2][6]
-
Never dispose of this compound down the drain or in regular trash.[7][8]
-
-
Decontamination :
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Colchicoside
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Colchicoside is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure to this compound. A comprehensive PPE strategy is critical.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile or latex/nitrile combination is recommended.[1][2] Change gloves frequently, at least hourly, and immediately if they are torn, punctured, or contaminated.[1][2] |
| Body Protection | Gown/Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[3][4][5] |
| Respiratory Protection | Respirator | In case of dust, a NIOSH-approved respirator should be used.[2] For situations where exposure limits may be exceeded or irritation is experienced, a full-face respirator is advised.[4] |
| Foot Protection | Shoe Covers | Protective shoe covers should be worn.[2] |
| Head Protection | Head Covering | A head covering is recommended.[2] |
Operational Handling and Storage
Safe handling and storage practices are crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory hood.[2][6]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][7]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Contaminated work clothes should be laundered separately.[2][8]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][9]
-
Store locked up and away from incompatible materials such as oxidizing agents.[2][6]
-
Protect containers from physical damage and check regularly for leaks.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[2][9] Flush skin and hair with running water and soap.[2] Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air.[3][6] If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.[4][9] |
| Ingestion | Rinse mouth with water.[3][6] Do NOT induce vomiting.[3][5] Call a poison control center or seek immediate medical attention.[3][5][6] |
Spill and Disposal Plan
A clear and practiced spill response and disposal plan is essential for safety and compliance.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Wear appropriate PPE: Before cleaning, don the full recommended PPE.[2]
-
Containment:
-
Clean-up:
-
Decontaminate: Thoroughly decontaminate all equipment used for clean-up.[2]
Disposal:
All waste must be handled in accordance with local, state, and federal regulations.[2] this compound and its contaminated materials may need to be disposed of as hazardous waste.[8] It is recommended to contact a licensed hazardous material disposal company.[3][5]
This compound Spill Response Workflow
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
